molecular formula C6H7N5 B11921363 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B11921363
M. Wt: 149.15 g/mol
InChI Key: ZQUUJAWEPOSJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 5399-44-0) is a high-purity chemical building block belonging to the class of pyrazolopyrimidines. This scaffold is recognized in medicinal chemistry as a purine bioisostere, making it a versatile precursor for developing targeted therapeutic agents, particularly in oncology research . The compound's core structure is a key feature in designing inhibitors for various protein kinases. Research highlights the significance of the pyrazolo[3,4-d]pyrimidine scaffold in targeting critical oncogenic pathways. It serves as a fundamental structure for investigating Epidermal Growth Factor Receptor (EGFR) inhibitors , Cyclin-Dependent Kinase 2 (CDK2) inhibitors , and TNF Receptor-Associated Protein 1 (TRAP1) inhibitors . The structure-activity relationship (SAR) of this scaffold can be explored through substitutions at the N-1, C-3, and C-4 positions to modulate potency and selectivity . Product Specifications: • CAS Number: 5399-44-0 • Molecular Formula: C6H7N5 • Molecular Weight: 149.15 g/mol • Storage: Keep in a dark place, sealed in dry conditions, at 2-8°C This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

3-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C6H7N5/c1-3-4-2-8-6(7)9-5(4)11-10-3/h2H,1H3,(H3,7,8,9,10,11)

InChI Key

ZQUUJAWEPOSJSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC(=NC2=NN1)N

Origin of Product

United States

Foundational & Exploratory

Biological Activity of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine In Vitro

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological profile, mechanism of action, and experimental characterization of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine .

Executive Summary

This compound represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere of guanine and adenine. While the unsubstituted core exhibits moderate intrinsic affinity, it acts as the structural anchor for a class of high-potency inhibitors targeting Janus Kinase 3 (JAK3) and the mitochondrial chaperone TRAP1 .

This guide analyzes the compound’s transition from a chemical scaffold to a bioactive effector, detailing its ATP-competitive mechanism, specific kinase selectivity profiles, and the protocols required to validate its activity in vitro.

Target Landscape & Mechanism of Action

The biological activity of this scaffold is defined by its ability to mimic the purine ring of ATP, allowing it to dock into the nucleotide-binding pocket of kinases and chaperones. The 6-amine substitution pattern (distinct from the 4-amine of adenine mimics) alters its hydrogen-bonding potential, conferring unique selectivity.

Primary Biological Targets
TargetClassTherapeutic RelevanceMechanism
JAK3 Tyrosine KinaseAutoimmune Disorders (RA, Psoriasis)ATP-Competitive / Covalent. Derivatives target Cys909 in the ATP pocket, blocking STAT phosphorylation.
TRAP1 Chaperone (Hsp90 homolog)Oncology (Prostate, Glioblastoma)ATPase Inhibition. Blocks the ATP hydrolysis cycle required for mitochondrial protein folding/stability.
Src Family Tyrosine KinaseMetastatic CancerATP-Competitive. Binds the hinge region, preventing autophosphorylation.
Structural Basis of Inhibition

The 3-methyl-1H-pyrazolo[3,4-d]pyrimidine core functions as the "hinge binder."

  • N1 & N7 Nitrogens: Form critical hydrogen bonds with the kinase hinge region residues (e.g., Glu903/Leu905 in JAK3).

  • 3-Methyl Group: Occupies the hydrophobic "gatekeeper" pocket, providing steric complementarity that enhances affinity over non-substituted analogs.

  • 6-Amine: Acts as a hydrogen bond donor, often interacting with solvent-front residues or specific acidic residues in the binding cleft.

In Vitro Efficacy Data

The following data summarizes the potency of optimized derivatives built directly upon the this compound scaffold.

Case Study A: JAK3 Inhibition (Autoimmunity)

Optimized derivatives (e.g., Compound 13t) functionalized at the N1 position of this core demonstrate nanomolar potency.

  • IC50 (Enzymatic): 0.1 nM (JAK3)[1]

  • Selectivity: >100-fold selective over JAK1, JAK2, and TYK2 due to Cys909 targeting.

  • Cellular Activity: Inhibits IL-2 induced STAT5 phosphorylation in T-cells with IC50 ~50–100 nM.

Case Study B: TRAP1 Inhibition (Oncology)

Derivatives designed for mitochondrial permeability (e.g., Compounds 47/48) utilize this core to inhibit TRAP1 ATPase activity.[2]

  • IC50 (ATPase Assay): 0.5 – 2.0 µM

  • Cellular Phenotype: Induces apoptosis in PC3 prostate cancer cells; disrupts mitochondrial membrane potential (

    
    ).
    

Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay (JAK3 Potency)

A homogeneous, luminescent assay to quantify ADP generation, directly correlating to kinase activity.

Reagents:

  • Recombinant JAK3 enzyme (human).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

  • ATP (Ultra-pure).

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).

Workflow:

  • Preparation: Dilute this compound (stock in DMSO) to 100X final concentration. Prepare 3-fold serial dilutions.

  • Reaction Assembly: In a 384-well white plate, add:

    • 2 µL Compound solution.

    • 4 µL JAK3 Enzyme (0.5 ng/µL in kinase buffer).

    • Incubate 10 min at RT to allow inhibitor binding.

    • 4 µL Substrate/ATP mix (10 µM ATP final).

  • Kinase Reaction: Incubate at RT for 60 minutes.

  • ADP Depletion: Add 10 µL ADP-Glo™ Reagent. Incubate 40 min (stops kinase, consumes unreacted ATP).

  • Detection: Add 20 µL Kinase Detection Reagent (converts ADP

    
     ATP 
    
    
    
    Luciferase signal). Incubate 30 min.
  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Inhibitor]. Fit to sigmoidal dose-response (variable slope) to calculate IC50.

Protocol 2: Cell Viability & Proliferation (MTS Assay)

Validates the compound's ability to permeate cells and inhibit growth in target-dependent lines (e.g., T-cells or PC3).

Workflow:

  • Seeding: Seed PC3 (TRAP1 high) or IL-2 stimulated T-cells (JAK3 dependent) at 5,000 cells/well in 96-well plates.

  • Treatment: Add compound (0.01 – 100 µM) 24 hours post-seeding. Ensure DMSO < 0.5%.

  • Incubation: Culture for 72 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTS reagent (CellTiter 96® AQueous One).

  • Measurement: Incubate 1–4 hours. Measure Absorbance at 490 nm.

  • QC Check: Verify Z' factor > 0.5 using Staurosporine (positive control) and DMSO (negative control).

Pathway Visualization: JAK3/STAT Signaling Blockade[3]

The following diagram illustrates the specific node (JAK3) inhibited by the this compound scaffold within the immune signaling cascade.

JAK3_Signaling Cytokine Cytokine (IL-2/IL-4) Receptor Cytokine Receptor (Common u03B3-chain) Cytokine->Receptor Binding JAK3 JAK3 Kinase (Target Node) Receptor->JAK3 Activation STAT5 STAT5 (Monomer) JAK3->STAT5 Phosphorylation Inhibitor 3-Methyl-1H-pyrazolo [3,4-d]pyrimidin-6-amine Inhibitor->JAK3 ATP-Competitive Inhibition pSTAT5 p-STAT5 (Dimer) STAT5->pSTAT5 Dimerization Nucleus Nucleus / Gene Transcription pSTAT5->Nucleus Translocation

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7] The scaffold competitively inhibits JAK3 autophosphorylation, preventing STAT5 activation and downstream immune cell proliferation.

References

  • Zhang, T., et al. (2020). Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Bioorganic Chemistry.[2][8]

  • Park, H., et al. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity.[2] Bioorganic Chemistry.[2]

  • Hassaballah, A.I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity.[9] RSC Advances.

  • Faris, A., et al. (2023). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry.

Sources

An In-depth Technical Guide to the Mechanism of Action of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] Its structural resemblance to adenine, a fundamental component of ATP, makes it an ideal framework for designing competitive inhibitors of ATP-dependent enzymes, particularly protein kinases.[3] This guide delves into the intricate mechanism of action of a specific, highly versatile subclass: the 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives. These compounds have emerged as potent and often multi-targeted kinase inhibitors, showing significant promise in oncology and the treatment of autoimmune disorders.[4][5] Our focus will be to dissect not just what these molecules do, but how they achieve their therapeutic effects, providing a technical narrative for researchers and drug development professionals.

Part 1: The Core Mechanism - Competitive ATP Inhibition at the Kinase Hinge Region

The predominant mechanism of action for the vast majority of pyrazolo[3,4-d]pyrimidine derivatives is the competitive inhibition of protein kinases at their ATP-binding site.[3] Protein kinases are crucial enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process fundamental to cellular signaling.[3] The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of the adenine ring of ATP, enabling it to fit into the ATP-binding pocket.[3]

The efficacy of these inhibitors is largely dictated by their ability to form key hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's ability to bind its natural substrate and halting the phosphorylation cascade. The various substituents on the pyrazolo[3,4-d]pyrimidine scaffold then extend into adjacent hydrophobic pockets, conferring both potency and selectivity for specific kinases.[6][7]

G cluster_kinase Kinase Active Site cluster_inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor ATP_Pocket ATP Binding Pocket Hinge Hinge Region Hydrophobic_Pocket_I Hydrophobic Pocket I Hydrophobic_Pocket_II Hydrophobic Pocket II Scaffold Pyrazolo[3,4-d]pyrimidine Core Scaffold->Hinge H-Bonding (Key Interaction) R1_Group Substituent Group 1 R1_Group->Hydrophobic_Pocket_I Selectivity & Potency R2_Group Substituent Group 2 R2_Group->Hydrophobic_Pocket_II Fine-tuning Affinity ATP ATP (Blocked) ATP->ATP_Pocket Competitive Inhibition

Caption: General mechanism of ATP-competitive kinase inhibition.

Part 2: Diverse Kinase Targets and Modulated Signaling Pathways

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for its modification to target a wide array of kinases implicated in various diseases.

Dual Inhibition of FLT3 and VEGFR2 in Acute Myeloid Leukemia (AML)

A significant area of research has focused on developing pyrazolo[3,4-d]pyrimidine derivatives as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4][8] FLT3 is frequently mutated in AML, leading to constitutive activation and uncontrolled proliferation of leukemic cells. VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival.

One potent example is compound 33 , 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, which demonstrated potent, dual inhibitory activity.[4][9] By simultaneously blocking FLT3-driven cell proliferation and VEGFR2-mediated angiogenesis, this compound exhibits a powerful anti-leukemic effect.[4] In vivo studies using an MV4-11 (FLT3-ITD positive AML cell line) xenograft mouse model showed that compound 33 led to complete tumor regression.[4][9]

G VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Compound33 Pyrazolo[3,4-d]pyrimidine Derivative (e.g., Cmpd 33) Compound33->VEGFR2 Inhibits FLT3 FLT3 Compound33->FLT3 Inhibits STAT5 STAT5 Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation AKT AKT AKT->Proliferation MAPK MAPK/ERK MAPK->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis FLT3->STAT5 FLT3->AKT FLT3->MAPK

Caption: Dual inhibition of FLT3 and VEGFR2 signaling pathways.

Compound IDTarget KinaseIC50 (µM)Cell LineCell-based IC50 (µM)Reference
Compound 33 FLT3Potent InhibitionMV4-11 (AML)High Potency[4][9]
Compound 33 VEGFR2Potent InhibitionHUVECN/A[4][9]
Compound 9 --MV4-11 (AML)0.005[8]
Targeting EGFR in Solid Tumors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers signaling pathways controlling cell growth and division.[1] Its overexpression or mutation is a hallmark of many solid tumors, including non-small cell lung cancer and colon cancer. Pyrazolo[3,4-d]pyrimidines have been extensively developed as EGFR tyrosine kinase inhibitors (EGFR-TKIs).[1][6][7]

These derivatives are designed to fit into the ATP-binding pocket of EGFR, with specific modifications to interact with key residues.[6][7] For example, a 1H-pyrazolo[3,4-d]pyrimidine core can occupy the adenine binding region, while various substituted phenyl groups can occupy adjacent hydrophobic regions, enhancing affinity and selectivity.[6][7] Some compounds have shown potent activity against both wild-type (EGFRWT) and mutant forms (e.g., EGFRT790M), which is crucial for overcoming acquired resistance to first-generation inhibitors.[6][7][10]

Src Family Kinases and Neuroblastoma

c-Src, a non-receptor tyrosine kinase, plays a pivotal role in tumor progression, invasion, and survival.[11] Its activity is often elevated in cancers like neuroblastoma. The pyrazolo[3,4-d]pyrimidine derivative Si306 has been identified as a potent inhibitor of c-Src kinase (Ki = 0.13 µM).[11] Si306 was found to induce apoptosis and reduce proliferation in neuroblastoma and glioblastoma cell lines, with minimal effect on non-tumoral cells.[11] This highlights the therapeutic potential of targeting c-Src with this scaffold.

JAK3 Inhibition in Rheumatoid Arthritis

Janus Kinase 3 (JAK3) is a critical enzyme in the signaling pathways of several cytokines that are central to the pathogenesis of autoimmune diseases like rheumatoid arthritis. Selective JAK3 inhibitors are therefore highly sought after. A series of 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives have been developed as potent and selective JAK3 inhibitors.[5] These compounds exploit a unique cysteine residue (Cys909) in the JAK3 active site to achieve high selectivity.[5] The most active compound, 13t , exhibited an IC50 of 0.1 nM and potently blocked the JAK3-STAT signaling pathway in cellular assays, demonstrating significant therapeutic potential for rheumatoid arthritis.[5]

Part 3: Experimental Validation - A Self-Validating Methodological Framework

Elucidating the precise mechanism of action requires a multi-faceted experimental approach. The trustworthiness of the data hinges on a self-validating system where results from biochemical assays are confirmed in cellular and, ultimately, in vivo contexts.

Caption: A typical experimental workflow for mechanism of action studies.

Protocol: In Vitro Kinase Inhibition Assay
  • Objective: To determine the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

  • Principle: A radiometric or fluorescence-based assay measures the transfer of phosphate from ATP to a substrate peptide by the kinase. The reduction in signal in the presence of the inhibitor is used to calculate the IC50 value.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer, purified recombinant kinase, substrate peptide (e.g., myelin basic protein), and ATP (radiolabeled [γ-³²P]ATP or unlabeled for fluorescence assays).

    • Compound Dilution: Serially dilute the test compound (e.g., from 100 µM to 0.1 nM) in DMSO and then in assay buffer.

    • Kinase Reaction: In a 96-well plate, combine the kinase, the test compound at various concentrations, and the substrate peptide.

    • Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

    • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Detection: For radiometric assays, spot the reaction mixture onto a phosphocellulose filter mat, wash to remove unincorporated [γ-³²P]ATP, and measure the remaining radioactivity using a scintillation counter. For fluorescence assays, measure the fluorescence signal according to the specific kit instructions.

    • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Cellular Proliferation Assay (MTT Assay)
  • Objective: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

    • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO). Incubate for a specified period (e.g., 48-72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50.

Protocol: Western Blot Analysis for Target Engagement
  • Objective: To confirm that the compound inhibits the target kinase within the cell by observing the phosphorylation status of the kinase or its downstream substrates.

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the levels of a target protein (e.g., total-AKT) and its phosphorylated form (e.g., phospho-AKT). A decrease in the phosphorylated form upon compound treatment indicates target inhibition.

  • Step-by-Step Methodology:

    • Cell Treatment and Lysis: Treat cells with the compound at various concentrations for a specific duration. Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-STAT5).

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

    • Detection: Add an HRP substrate (e.g., ECL) that produces light upon reaction with HRP. Capture the chemiluminescent signal using an imaging system.

    • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total (unphosphorylated) protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly successful class of kinase inhibitors. Their mechanism of action is primarily centered on ATP-competitive inhibition, but the true elegance of these molecules lies in their tunability. Through rational design and structure-activity relationship studies, medicinal chemists have been able to direct these compounds against a wide range of kinases implicated in cancer and inflammatory diseases. The continued exploration of this scaffold, particularly in the development of more selective inhibitors or rationally designed polypharmacology, holds immense promise for the future of targeted therapies.

References

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. MDPI. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate. [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]

  • Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis. PubMed. [Link]

  • The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. Usiena air. [Link]

  • A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold. Journal of Advanced Pharmacy and Biomedical Sciences. [Link]

  • Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. SciSpace. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells. PubMed. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL PYRAZOLO[3,4-D]PYRIMIDINE DERIVATIVES OF EXPECTED ANTICANCER ACTIVITY. Semantic Scholar. [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Dimensions. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PMC. [Link]

Sources

The Therapeutic Potential of the 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine Core in Kinase Inhibition: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors. Its intrinsic ability to mimic the adenine base of ATP allows for competitive binding to the kinase ATP pocket, making it a privileged structure in medicinal chemistry. This technical guide delves into the therapeutic potential of the 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine core, a key pharmacophore in the development of targeted cancer therapies and treatments for other kinase-driven diseases. We will explore its mechanism of action, key kinase targets, structure-activity relationships, and provide exemplary experimental protocols for its evaluation.

The this compound Core: A Privileged Scaffold for Kinase Inhibition

The 1H-pyrazolo[3,4-d]pyrimidine core is a bioisostere of the purine ring system found in adenine.[1][2] This structural mimicry is the foundation of its potent kinase inhibitory activity. The nitrogen atoms at positions 1 and 2 of the pyrazole ring and position 7 of the pyrimidine ring act as hydrogen bond acceptors, mimicking the interactions of adenine with the hinge region of the kinase active site. The 6-amino group can act as a hydrogen bond donor, further anchoring the molecule within the ATP-binding pocket. The methyl group at the 3-position can be crucial for enhancing binding affinity and selectivity through interactions with hydrophobic pockets within the kinase domain.

Mechanism of Action: Competitive ATP Inhibition

The primary mechanism of action for compounds based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold is competitive inhibition of ATP binding to the kinase active site.[1] By occupying the ATP pocket, these inhibitors prevent the transfer of a phosphate group from ATP to the substrate protein, thereby blocking the downstream signaling cascade.

ATP_Competition cluster_kinase Kinase Active Site ATP_Pocket ATP Binding Pocket Phosphorylation Substrate Phosphorylation ATP_Pocket->Phosphorylation Enables No_Phosphorylation Inhibition of Phosphorylation ATP_Pocket->No_Phosphorylation Prevents Substrate_Binding_Site Substrate Binding Site ATP ATP ATP->ATP_Pocket Binds Inhibitor This compound (Inhibitor) Inhibitor->ATP_Pocket Competitively Binds

Caption: Competitive inhibition of ATP binding by the pyrazolo[3,4-d]pyrimidine core.

Key Kinase Targets and Therapeutic Potential

Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine core have demonstrated inhibitory activity against a wide range of kinases implicated in cancer and other diseases. The specific substitutions on the core structure dictate the kinase selectivity profile.

Epidermal Growth Factor Receptor (EGFR)

Mutations and overexpression of EGFR are common drivers of non-small cell lung cancer and other solid tumors. Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent EGFR inhibitors.[3][4] These compounds typically feature larger hydrophobic moieties at the 1- and 4-positions to occupy the hydrophobic regions of the EGFR active site.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Cell_Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Dimerization Inhibits

Caption: Inhibition of the EGFR signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.

Other Key Kinase Targets

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for the targeting of a diverse range of kinases.

Kinase TargetTherapeutic AreaRepresentative IC50 Values for Derivatives
VEGFR-2 Angiogenesis, Cancer0.90 µM - 1.25 µM[3]
RET Thyroid & Lung CancerPotent inhibition demonstrated[5]
JAK3 Autoimmune Diseases0.1 nM[6]
BTK B-cell Malignancies1.2 nM[7]
Src Solid Tumors5.1 µM - 5.6 µM[8]
FLT3 Acute Myeloid LeukemiaPotent inhibition demonstrated[9]
BRK/PTK6 Breast Cancer3.37 nM[10]

Structure-Activity Relationship (SAR) Insights

The kinase inhibitory profile of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • N1-Position: Substitution at the N1-position with small alkyl or cyclic groups is often well-tolerated and can be used to modulate solubility and pharmacokinetic properties. Larger substituents can be used to target specific hydrophobic pockets within the kinase active site.[8]

  • C3-Position: The methyl group at the C3-position, as in our core structure, can enhance binding affinity. Other small alkyl or aryl groups at this position can be explored to optimize potency and selectivity.[8]

  • C4-Position: The amino group at the C4-position is a key hydrogen bond donor. Modifications at this position, such as the introduction of substituted anilines or other aromatic systems, have been extensively explored to enhance potency and target specific kinases.[4]

  • C6-Position: The 6-amino group is another critical point for interaction. While our core has an amino group, other small substituents can be tolerated and may influence selectivity.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Example: Src Kinase)

This protocol provides a framework for assessing the inhibitory activity of a this compound derivative against a specific kinase, such as Src.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilutions of This compound Reagent_Prep 2. Prepare reaction buffer, Src kinase, peptide substrate, and ATP solution Incubation 3. Incubate kinase, inhibitor, and substrate Reagent_Prep->Incubation Initiation 4. Initiate reaction by adding ATP Incubation->Initiation Termination 5. Stop reaction after a defined time Initiation->Termination Detection_Reagent 6. Add detection reagent (e.g., ADP-Glo™) Termination->Detection_Reagent Luminescence 7. Measure luminescence Detection_Reagent->Luminescence IC50_Calc 8. Calculate IC50 value Luminescence->IC50_Calc

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the purified kinase (e.g., recombinant human Src), and the peptide substrate.

  • Inhibitor Addition: Add the serially diluted test compound or vehicle control (DMSO) to the appropriate wells.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of product formed or ATP consumed using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production via a luminescence-based assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This protocol assesses the ability of the compound to inhibit the growth of cancer cells that are dependent on the targeted kinase.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 for EGFR) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The this compound core represents a highly versatile and promising scaffold for the development of novel kinase inhibitors. Its inherent ATP-mimetic properties provide a strong foundation for potent enzyme inhibition. The extensive body of research on related pyrazolo[3,4-d]pyrimidine derivatives has demonstrated their potential to target a wide array of kinases implicated in oncology and autoimmune disorders.

Future research in this area should focus on:

  • Rational Design and Synthesis: Leveraging structural biology and computational modeling to design novel derivatives with improved potency and selectivity for specific kinase targets.

  • Exploration of Novel Targets: Screening libraries of this compound analogs against a broader panel of kinases to identify new therapeutic opportunities.

  • Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds, such as solubility and metabolic stability, to enhance their in vivo efficacy and safety profiles.

By continuing to explore the rich chemical space around this privileged core, the scientific community can unlock new and effective therapies for a multitude of diseases.

References

[1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (URL: [Link]) [11] Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. (URL: [Link]) [2] Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (URL: [Link]) [8] Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. (URL: [Link]) [3] Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. (URL: [Link]) [12] A Comprehensive Review of Pyrazolo[3,4-d] pyrimidine Scaffold Biological Activities. (URL: [Link]) [5] Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. (URL: [Link]) [13] Synthesis and structure–activity relationship study of pyrazolo[3,4- d ]pyrimidines as tyrosine kinase RET inhibitors. (URL: [Link]) [14] Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (URL: [Link]) [9] Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. (URL: [Link]) [15] Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (URL: [Link]) [16] Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (URL: [Link]) [4] Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (URL: [Link]) [6] Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis. (URL: [Link]) [10] Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (URL: [Link]) [17] Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (URL: [Link]) [18] Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. (URL: [Link]) [19] Synthesis of substituted 1h-pyrazolo[3,4-d]pyrimidines. (URL: ) [20] Pyrazolo[3,4-d]pyrimidin-6-yl-sulfonamide derivatives for the inhibition of sgk-1. (URL: ) [7] Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (URL: [Link]) [21] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (URL: [Link])

Sources

Literature review of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS: 1337881-57-8). This scaffold is a critical pharmacophore in kinase inhibitor development, structurally analogous to the 2-aminopurine core found in bioactive nucleosides.

Executive Summary

This compound is a fused heterocyclic system characterized by a pyrazole ring fused to a pyrimidine ring. Unlike the more common 4-amino derivatives (which mimic Adenine), the 6-amino isomer mimics the electronic and steric properties of Guanine or 2-aminopurine. This structural distinction requires specific synthetic strategies that differentiate the C4 and C6 positions of the pyrimidine ring.

This guide presents two distinct, high-fidelity pathways for its synthesis:

  • The Pyrimidine-Cyclization Route (Convergent): Builds the pyrimidine ring onto a pre-functionalized pyrazole. Best for laboratory-scale diversity.

  • The Pyrazole-Cyclization Route (Linear): Builds the pyrazole ring onto a functionalized pyrimidine. Best for scale-up and industrial efficiency.[1]

Retrosynthetic Analysis

To design the optimal route, we must disconnect the fused ring system.

  • Disconnection A (Linear): Breaking the N1-C7a and N2-C3 bonds leads to a 2-amino-4-hydrazinopyrimidine precursor and a two-carbon fragment (orthoacetate). This route leverages the commercial availability of pyrimidine starting materials.[1][2]

  • Disconnection B (Convergent): Breaking the N5-C6 and N7-C6 bonds leads to a 5-amino-3-methylpyrazole-4-carbaldehyde and guanidine . This route allows for late-stage introduction of the amine but requires a less stable aldehyde intermediate.

Pathway Visualization

Retrosynthesis cluster_0 Route A: Pyrazole Cyclization (Preferred) cluster_1 Route B: Pyrimidine Cyclization Target 3-Methyl-1H-pyrazolo[3,4-d] pyrimidin-6-amine PrecursorA 2-Amino-4-hydrazinopyrimidine + Triethyl Orthoacetate Target->PrecursorA Retro-Cyclization (Orthoester Condensation) PrecursorB 5-Amino-3-methylpyrazole- 4-carbaldehyde + Guanidine Target->PrecursorB Retro-Cyclization (Guanidine Condensation)

Figure 1: Retrosynthetic disconnection strategies for the target scaffold.

Primary Pathway: The Pyrazole-Cyclization Route

Mechanism: Nucleophilic attack of hydrazine on a 4-chloropyrimidine followed by condensation with an orthoester. Why this works: The 2-amino group on the pyrimidine ring is preserved throughout the reaction, becoming the 6-amino group in the final fused system. The regiochemistry is strictly controlled by the starting material.

Step 1: Hydrazinolysis

Reaction: 2-Amino-4-chloropyrimidine + Hydrazine Hydrate


 2-Amino-4-hydrazinopyrimidine.
  • Rationale: The C4 position of the pyrimidine ring is highly electrophilic due to the electron-withdrawing nitrogen atoms. Hydrazine displaces the chloride via an

    
     mechanism.
    
  • Critical Parameter: Use excess hydrazine (3-5 equivalents) to prevent the formation of dimer impurities (where one hydrazine links two pyrimidine rings).

Step 2: Orthoester Cyclization

Reaction: 2-Amino-4-hydrazinopyrimidine + Triethyl Orthoacetate


 Target.
  • Rationale: Triethyl orthoacetate serves as a "two-carbon" equivalent (C-CH3). The hydrazine amine attacks the orthoester carbon, followed by elimination of ethanol. Intramolecular attack by the pyrimidine N3 nitrogen closes the pyrazole ring.

  • Regioselectivity: The methyl group from the orthoacetate is positioned at C3 of the resulting pyrazole ring.

Experimental Protocol (Route A)

Materials:

  • 2-Amino-4-chloropyrimidine (1.0 eq)

  • Hydrazine hydrate (80% aq., 5.0 eq)

  • Triethyl orthoacetate (excess or solvent)

  • Ethanol (solvent)[3][4][5]

Workflow:

  • Preparation of Intermediate:

    • Dissolve 2-amino-4-chloropyrimidine in Ethanol (10 mL/g).

    • Add Hydrazine hydrate dropwise at room temperature.

    • Reflux for 2–4 hours. Monitor by TLC (EtOAc:MeOH 9:1).

    • Cool to 0°C. The product, 2-amino-4-hydrazinopyrimidine , will precipitate.

    • Filter, wash with cold ethanol, and dry. (Yield typically >85%).[6]

  • Ring Closure:

    • Suspend the hydrazine intermediate in Triethyl orthoacetate (5 mL/g). No co-solvent is usually needed, but glacial acetic acid (catalytic) can accelerate the reaction.

    • Heat to reflux (approx. 140°C) for 4–6 hours.

    • Note: A Dean-Stark trap can be used to remove the ethanol byproduct, driving the equilibrium forward.

    • Cool to room temperature.[5][6] The target compound precipitates as a solid.[7]

    • Filter and wash with diethyl ether or hexane.

    • Purification: Recrystallize from DMF/Ethanol or water.

Secondary Pathway: The Pyrimidine-Cyclization Route

Mechanism: Condensation of a beta-enaminocarbonyl equivalent (aldehyde) with a binucleophile (guanidine). Why this works: Useful if the pyrazole ring requires complex N1-substitution prior to ring closure.

Step 1: Formylation

Precursor: 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile. Transformation: Nitrile


 Aldehyde.
  • This is the bottleneck. Direct reduction with DIBAL-H can be tricky. A more robust method is the Vilsmeier-Haack formylation of the corresponding pyrazole (if C4 is unsubstituted) or controlled reduction of the nitrile using Raney Nickel in formic acid/water.

Step 2: Guanidine Condensation

Reaction: 5-Amino-3-methyl-1H-pyrazole-4-carbaldehyde + Guanidine Carbonate.

  • Conditions: Reflux in Ethanol with Sodium Ethoxide.

  • Mechanism: The aldehyde condenses with one amino group of guanidine to form a Schiff base. The second amino group of guanidine attacks the nitrile (if starting from nitrile) or the amide (if starting from amide). In the aldehyde case, the exocyclic amine of the pyrazole attacks the guanidine intermediate to close the ring.

Comparison of Routes
FeatureRoute A (Pyrimidine Start)Route B (Pyrazole Start)
Step Count 2 (Linear)3-4 (Convergent)
Yield High (60-80% overall)Moderate (30-50% overall)
Regiocontrol Excellent (Fixed by SM)Good
Scalability High (Industrial preferred)Low (Reagent costs)
Key Challenge Handling hydrazine (toxicity)Stability of aldehyde intermediate

Technical Data & Visualization

Reaction Scheme Diagram

ReactionScheme SM1 2-Amino-4-chloropyrimidine Inter1 2-Amino-4-hydrazinopyrimidine SM1->Inter1 SNAr Displacement Target 3-Methyl-1H-pyrazolo[3,4-d] pyrimidin-6-amine Inter1->Target Cyclocondensation (-EtOH) Reagent1 Hydrazine Hydrate EtOH, Reflux SM2 Triethyl Orthoacetate

Figure 2: The preferred synthetic pathway (Route A) via orthoester cyclization.

Physicochemical Properties (Predicted)
PropertyValueNotes
Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
Solubility DMSO, DMF, Hot EthanolPoor solubility in water/DCM
pKa (Predicted) ~4.5 (Pyridine-like N)Protonation occurs at N7 or N5
UV Absorbance

~260-270 nm
Characteristic of fused purine-like systems

Process Optimization & Troubleshooting

Regioselectivity Verification

To confirm the synthesis of the 6-amino isomer versus the 4-amino isomer:

  • 1H NMR: The 4-amino isomer (Adenine-like) typically shows a singlet for the C6-H proton around 8.0–8.2 ppm. The 6-amino isomer (Target) will show a singlet for the C4-H proton significantly downfield (8.5–9.0 ppm) due to the deshielding effect of the adjacent pyrazole ring and lack of an electron-donating amine at that specific position.

  • NOESY: Verify the spatial proximity of the Methyl group (Position 3) to the NH proton of the pyrazole ring.

Common Impurities
  • Azines: Formed during hydrazine reaction if stoichiometry is off. Appears as a high MW spot on TLC. Remedy: Increase hydrazine equivalents.

  • Incomplete Cyclization: Intermediate "open" acetimidate forms. Remedy: Ensure anhydrous conditions during orthoester reflux and higher temperatures (120°C+).

References

  • Bide Pharm. (n.d.). 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine. Retrieved from

  • Asian Journal of Chemistry. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Retrieved from

  • MDPI. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles. Retrieved from

  • National Institutes of Health (NIH). (2001). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines. Retrieved from

  • Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Retrieved from

Sources

The Strategic Role of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of targeted oncology and neuropharmacology, the development of highly selective kinase inhibitors and receptor antagonists relies heavily on privileged scaffolds. 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (and its reactive 4-chloro derivative, CAS: 1337881-57-8) has emerged as a paramount pharmaceutical intermediate. Acting as a rigid, tunable bioisostere of adenine, this scaffold allows medicinal chemists to exploit the ATP-binding pockets of critical kinases (e.g., EGFR, ErbB2, PI3K/mTOR)[1][2][3]. This whitepaper dissects the structural rationale, binding thermodynamics, and self-validating synthetic workflows that make this intermediate indispensable in modern drug discovery.

The Adenine Bioisostere Paradigm: Structural Rationale

The pyrazolo[3,4-d]pyrimidine ring system is a structural analog of naturally occurring purines. Because kinases universally utilize ATP as a phosphate donor, their active sites are evolutionarily conserved to recognize the purine core. By utilizing this compound as a foundational intermediate, researchers can synthesize ATP-competitive inhibitors that trick the kinase into accepting the synthetic ligand.

The specific functional groups on this intermediate are strategically positioned to maximize binding efficacy:

  • The Pyrazolo-Pyrimidine Core: Provides a planar, aromatic surface area that engages in

    
     stacking with the hydrophobic residues lining the ATP cleft[4].
    
  • The C6-Amine: Acts as an obligate hydrogen-bond donor. It mimics the N6-amine of adenine, forming a critical, anchoring hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Met793 in EGFR)[5][6].

  • The C3-Methyl Group: This is the defining feature of this specific intermediate. The 3-methyl group projects directly into Hydrophobic Pocket I (the gatekeeper region). It acts as a steric anchor, restricting the rotational degrees of freedom of the scaffold. This pre-organization reduces the entropic penalty (

    
    ) upon binding, significantly increasing the overall binding affinity (
    
    
    
    ) compared to unsubstituted (3-H) analogs[7][8].
Pharmacophore Mapping & Binding Thermodynamics

Pharmacophore cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (e.g., Met793) Gatekeeper Hydrophobic Pocket I (Gatekeeper) Solvent Solvent Channel / Hydrophobic Tail Scaffold 1H-Pyrazolo[3,4-d]pyrimidine Core Scaffold Amine C6-Amine (H-Bond Donor) Scaffold->Amine Methyl C3-Methyl (Steric Anchor) Scaffold->Methyl C4_Sub C4-Substitution (Diversification Vector) Scaffold->C4_Sub Amine->Hinge Hydrogen Bonding Methyl->Gatekeeper Van der Waals / Steric Fit C4_Sub->Solvent Hydrophobic Interaction

Fig 1. Pharmacophore mapping of the 3-methyl-pyrazolo-pyrimidine core within the kinase ATP pocket.

Quantitative Efficacy in Targeted Oncology

Derivatives synthesized from the 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine intermediate have demonstrated profound broad-spectrum cytotoxicity against various human tumor cell lines[2][9]. The ability to readily functionalize the C4 position allows for the rapid generation of structure-activity relationship (SAR) libraries.

The table below summarizes the quantitative efficacy of several advanced candidates derived from this intermediate, highlighting its versatility in overcoming even gatekeeper mutations (e.g., EGFR T790M)[1].

Compound DerivativeTarget Kinase / Cell LineIC50 (µM)Mechanism / NotesSource
Compound 12b EGFR (Wild-Type)0.016Potent ATP-competitive inhibition; arrests cell cycle at S and G2/M phases.[1]
Compound 16 EGFR (Enzymatic)0.034Broad-spectrum cytotoxicity across NCI-60 cell panel.[6]
Compound 15 EGFR (Enzymatic)0.135Cyano-substituted derivative exhibiting high binding affinity.[6]
Compound 12b EGFR (T790M Mutant)0.236Successfully tolerates the bulky methionine gatekeeper mutation.[1]
Compound 7d OVCAR-4 (Ovarian Cancer)1.740Dual EGFR/ErbB2 inhibition; 1.6-fold more potent than Erlotinib in this line.[2]
Compound 7d NCI-H460 (Lung Cancer)4.440Induces apoptosis via significant increase in active caspase-3 levels.[2]

Strategic Synthetic Methodologies

The chemical value of 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine lies in its highly predictable reactivity. The C4-chlorine is heavily activated by the electron-withdrawing nature of the adjacent pyrimidine nitrogens. This creates a highly electrophilic center, allowing for regioselective Nucleophilic Aromatic Substitution (SNAr) with various aliphatic or aromatic amines without the need for expensive palladium catalysts[2].

Synthetic Workflow

Synthesis Step1 1-(2-Amino-4,6-dichloro pyrimidin-5-yl)ethan-1-one Reagent1 Hydrazine Hydrate (Ethanol, Reflux, 8h) Step1->Reagent1 Intermediate 4-Chloro-3-methyl-1H-pyrazolo [3,4-d]pyrimidin-6-amine (Key Intermediate) Reagent1->Intermediate Cyclocondensation Reagent2 Aromatic Amine (Ar-NH2) (Isopropanol, Reflux, 6h) Intermediate->Reagent2 Final N4-Aryl-3-methyl-1H-pyrazolo [3,4-d]pyrimidine-4,6-diamine (Target Kinase Inhibitor) Reagent2->Final SNAr at C4 Position

Fig 2. Self-validating synthetic workflow for C4-functionalization of the pyrazolo-pyrimidine core.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate visual and spectroscopic checkpoints to confirm reaction progress based on the underlying chemical causality.

Protocol A: Synthesis of the Core Intermediate (4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine)
  • Objective: Establish the pyrazolo-pyrimidine scaffold via a hydrazine-mediated cyclocondensation.

  • Causality: Hydrazine acts as a bis-nucleophile. The initial attack occurs at the highly electrophilic C4-chlorine of the pyrimidine precursor, followed by rapid intramolecular condensation with the C5-acetyl group to close the pyrazole ring. This natively installs the critical 3-methyl group[8][9].

  • Step-by-Step Methodology:

    • Preparation: Dissolve 1.0 equivalent of 1-(2-amino-4,6-dichloropyrimidin-5-yl)ethan-1-one in absolute ethanol (0.5 M concentration).

    • Addition: Cool the solution to 0°C in an ice bath. Add 1.1 equivalents of hydrazine hydrate dropwise. Rationale: The initial nucleophilic attack is highly exothermic; cooling prevents the formation of unwanted polymeric side products.

    • Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 8 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Mobile phase: DCM:MeOH 9:1). The starting material is highly UV-active (254 nm). The reaction is complete when the starting material spot disappears, replaced by a lower-Rf product spot.

    • Workup: Cool the mixture to room temperature. The product will spontaneously precipitate due to its lower solubility in cold ethanol compared to the starting materials. Filter the solid and wash with ice-cold ethanol to remove unreacted hydrazine.

    • Purification: Recrystallize from 96% ethanol to yield the pure intermediate.

Protocol B: Regioselective SNAr Functionalization at C4
  • Objective: Introduce a hydrophobic aryl group to target the kinase solvent channel, yielding the final active pharmaceutical ingredient (API).

  • Causality: The use of isopropanol as a solvent is deliberate. Its moderate polarity solubilizes the starting materials at reflux temperatures while promoting the precipitation of the highly hydrophobic N4-aryl product upon cooling, creating a self-purifying system that bypasses the need for column chromatography[2].

  • Step-by-Step Methodology:

    • Preparation: Suspend 1.0 equivalent of the 4-chloro-3-methyl intermediate and 1.2 equivalents of the selected aromatic amine (e.g., 4-fluoroaniline) in isopropanol.

    • Catalysis: Add a catalytic amount of triethylamine (TEA). Rationale: TEA acts as an acid scavenger, neutralizing the HCl generated during the SNAr process and preventing the protonation (and subsequent deactivation) of the nucleophilic amine.

    • Reaction: Heat the mixture under reflux for 6 hours.

    • Validation Checkpoint: The reaction mixture will transition from a cloudy suspension to a clear solution as the starting materials react, followed by the gradual formation of a new precipitate (the product) as the reaction reaches completion.

    • Workup: Cool the reaction to room temperature. Filter the newly formed precipitate. Wash the filter cake thoroughly with distilled water to remove TEA·HCl salts, followed by a final wash with cold isopropanol.

    • Drying: Dry the solid under vacuum at 50°C to obtain the final N4-aryl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine target compound.

Conclusion

The this compound scaffold represents a masterclass in rational drug design. By combining the natural biomimicry of a purine core with the steric anchoring of a 3-methyl group and the hydrogen-bonding capacity of a 6-amine, it provides an optimal geometric fit for the ATP-binding pockets of kinases. Furthermore, its reliable, regioselective chemistry allows drug development professionals to rapidly iterate and optimize lead compounds, cementing its status as a foundational intermediate in the fight against complex malignancies.

References

1.[1] Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. tandfonline.com. URL: 2.[7] Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. nih.gov. URL: 3.[4] Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. mdpi.com. URL: 4.[8] Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. nih.gov. URL: 5.[5] New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. nih.gov. URL: 6.[9] Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. researchgate.net. URL: 7.[2] Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR. tandfonline.com. URL: 8.[6] New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. semanticscholar.org. URL: 9.[3] Ligand-centred phenotype-driven development of potent kinase inhibitors against oesophageal cancer. rsc.org. URL:

Sources

Target specificity of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Specificity of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine Scaffolds

Executive Summary

The This compound scaffold represents a distinct and highly specialized pharmacophore within the broader class of deaza-purine analogs.[1] While the isomeric 4-amine derivatives (e.g., PP1, PP2) are historically recognized as "privileged" ATP-competitive kinase inhibitors, the 6-amine variants have emerged as critical tools for targeting subcellularly compartmentalized chaperones (TRAP1) and achieving isoform-selective kinase inhibition (JAK3). This guide details the structural pharmacology, synthesis, and target specificity of this scaffold, emphasizing its utility in overcoming resistance mechanisms in oncology and autoimmune disorders.

Structural Pharmacology & Binding Mode

The Deaza-Adenine Isostere

The pyrazolo[3,4-d]pyrimidine core is an isostere of the adenine ring found in ATP. However, the nitrogen distribution differs, altering the hydrogen bond donor/acceptor (HBD/HBA) landscape.

  • Adenine (Purine): N1, N3, N7, N9 (acceptors); 6-NH₂ (donor).

  • Pyrazolo[3,4-d]pyrimidine: N1, N2 (pyrazole), N5, N7 (pyrimidine equivalent positions).

In the This compound scaffold:

  • C3-Methyl Group: This substituent projects into the hydrophobic pocket often occupied by the "gatekeeper" residue in kinases. Its steric bulk can dictate selectivity against kinases with bulky gatekeeper residues (e.g., T338 in c-Src).

  • C6-Amine: Unlike the 4-amine (which mimics adenine's 6-NH₂), the 6-amine provides a unique H-bond donor capability at the "bottom" of the hinge-binding interface. This often forces a "flipped" binding orientation or recruits water-mediated bridges to the protein backbone.

Differential Binding Modes
  • Type I Binding (ATP Competitive): The N5 and 6-NH₂ often form a bidentate H-bond interaction with the kinase hinge region (e.g., Glu-NH and Leu-CO backbone).

  • Mitochondrial Accumulation: The lipophilicity conferred by the pyrazolo-core, combined with specific N1-substitutions, enables these scaffolds to permeate the mitochondrial matrix, a prerequisite for targeting TRAP1.

Target Specificity Profiles

TRAP1 (TNF Receptor-Associated Protein 1)

Specificity: High.[2] Mechanism: TRAP1 is a mitochondrial paralog of Hsp90. 3-Methyl-pyrazolo[3,4-d]pyrimidin-6-amine derivatives have been identified as potent, mitochondria-permeable inhibitors. They bind to the ATP-binding pocket of TRAP1, inhibiting its ATPase activity which is essential for folding mitochondrial oncoproteins (e.g., Sorcin, TERT). Therapeutic Relevance: These inhibitors induce a "mitochondrial unfolded protein response" (UPRmt) in cancer cells, leading to metabolic collapse, while sparing healthy cells due to the lower reliance of normal mitochondria on TRAP1 buffering.

JAK3 (Janus Kinase 3)

Specificity: Isoform-selective (vs. JAK1/2). Mechanism: The scaffold serves as a backbone for covalent inhibitors . By extending an acrylamide warhead from the core (often via the N1 or C4 position while retaining the 6-amine or using it as the linker), these molecules target Cys909 , a residue unique to JAK3 (other JAKs have Ser or Ala). Key Interaction: The 3-methyl group stabilizes the core in the ATP pocket, positioning the electrophilic warhead precisely for nucleophilic attack by the Cys909 thiol.

EGFR (Epidermal Growth Factor Receptor)

Specificity: Moderate to High (Mutant selective). Mechanism: Derivatives of this scaffold, particularly those with bulky aromatic groups at N1 and N-substitution at the 6-amine, are effective against EGFR T790M mutants. The scaffold occupies the adenine pocket, while the substituents extend into the hydrophobic regions I and II, overcoming the steric hindrance of the Methionine gatekeeper.

Quantitative Activity Profile (SAR Summary)

TargetCompound DerivativeIC₅₀ / K_dSelectivity FactorMechanism
TRAP1 6-amine-N1-benzyl-C3-Me45 nM>100x vs Hsp90αATPase inhibition
JAK3 N1-acrylamide-C3-Me0.1 nM>500x vs JAK1Covalent (Cys909)
EGFR N1-phenyl-C6-hydrazinyl8.2 µM~5x vs Wild TypeATP Competitive
Src 4-amino-C3-Me (Control)1.2 nMLow (Pan-Src)Type I Inhibitor

Experimental Protocols

Synthesis of this compound Core

This protocol describes the synthesis of the core scaffold via the cyclocondensation route.

Reagents:

  • 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (Starting Material)

  • Formamide / Formamidine acetate

  • Phosphorus oxychloride (

    
    )
    

Step-by-Step Protocol:

  • Cyclization: Dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (10 mmol) in formamide (30 mL). Heat the mixture to 180°C for 6 hours.

  • Isolation: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL). The solid precipitate is 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Note: This yields the 4-amine isomer).

  • Alternative Route for 6-Amine:

    • Step A: React 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with urea (fusion at 200°C) to yield the pyrazolo[3,4-d]pyrimidine-4,6-dione.

    • Step B (Chlorination): Reflux the dione with

      
       and 
      
      
      
      for 4 hours to yield 4,6-dichloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
    • Step C (Selective Amination): Dissolve the dichloro-intermediate in THF. Add 1 equivalent of a bulky amine (e.g., aniline) to selectively displace the C4-chloride (sterically more accessible). Stir at RT for 2 hours.

    • Step D (6-Amination): Treat the mono-chloro intermediate with ammonia (in methanol) or hydrazine hydrate at 80°C in a sealed tube to displace the C6-chloride, yielding the 6-amine final product.

TRAP1 ATPase Inhibition Assay

Purpose: Verify target engagement and inhibition potency.[2]

  • Buffer Prep: 50 mM HEPES (pH 7.4), 5 mM

    
    , 20 mM KCl, 0.01% Triton X-100.
    
  • Enzyme: Recombinant human TRAP1 (50 nM final).

  • Substrate: ATP (50 µM, near

    
    ).
    
  • Reaction: Incubate TRAP1 with varying concentrations of the scaffold (0.1 nM – 10 µM) for 30 min at 30°C.

  • Initiation: Add ATP. Incubate for 60 min.

  • Detection: Use the Malachite Green Phosphate Assay to measure free phosphate (

    
    ) release. Absorbance at 620 nm.
    
  • Analysis: Plot OD620 vs. log[Inhibitor] to determine IC₅₀.

Visualization & Signaling Pathways

Diagram 1: Synthesis Workflow (Chlorination-Displacement Route)

SynthesisWorkflow cluster_0 Key Regioselectivity Point Start 5-amino-3-methyl- pyrazole-4-carbonitrile Step1 Urea Fusion (200°C) Start->Step1 Dione Pyrazolo[3,4-d] pyrimidine-4,6-dione Step1->Dione Step2 POCl3 / PCl5 Reflux Dione->Step2 Dichloro 4,6-Dichloro Intermediate Step2->Dichloro Step3 R-NH2 (1 eq) RT, THF Dichloro->Step3 MonoChloro 4-Amino-6-Chloro Derivative Step3->MonoChloro Step4 NH3 / Hydrazine 80°C MonoChloro->Step4 Final 3-Methyl-1H-pyrazolo [3,4-d]pyrimidin-6-amine Step4->Final

Caption: Step-wise synthesis of the 6-amine scaffold via the 4,6-dichloro intermediate, highlighting the regioselective displacement strategy.

Diagram 2: TRAP1 & JAK3 Signaling Inhibition

SignalingPathways cluster_TRAP1 Mitochondrial Pathway (Cancer) cluster_JAK3 Cytokine Signaling (Autoimmune) Scaffold 3-Methyl-pyrazolo [3,4-d]pyrimidin-6-amine TRAP1 TRAP1 (Mitochondrial) Scaffold->TRAP1 Inhibits (ATPase) JAK3 JAK3 (Cys909) Scaffold->JAK3 Covalent Mod. (Selectivity) ROS ROS Regulation Meta Metabolic Reprogramming TRAP1->Meta Maintains Apop Apoptosis (Tumor Cell) TRAP1->Apop Inhibition leads to STAT STAT5 Phosphorylation JAK3->STAT Activates Inflam Inflammatory Gene Expression JAK3->Inflam Inhibition blocks Nucleus Nuclear Translocation STAT->Nucleus Nucleus->Inflam

Caption: Dual-targeting potential of the scaffold: Mitochondrial TRAP1 inhibition leads to apoptosis, while cytosolic JAK3 inhibition blocks inflammatory signaling.[2][3][4][5][6]

References

  • Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity. Bioorganic Chemistry, 2020. Link

  • Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Bioorganic Chemistry, 2020. Link

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Scientific Reports, 2019. Link

  • Structure-based design and synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry, 2018. Link

  • Synthesis and Biological Studies of Pyrazolo[3,4-d]Pyrimidines. Oriental Journal of Chemistry, 2008. Link

Sources

Toxicology and Safety Profile of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

[1]

Executive Technical Summary

This compound (CAS: 1330755-87-7) is a fused heterocyclic building block belonging to the pyrazolo[3,4-d]pyrimidine class.[1] Structurally, it acts as a purine isostere , specifically mimicking 2-aminopurine due to the positioning of the exocyclic amine at C6 (analogous to C2 in purines) and the lack of a substituent at C4 (analogous to C6 in purines).

While its 4-amino isomer (an Adenine mimic) is a ubiquitous scaffold in kinase inhibitors (e.g., Ibrutinib), the 6-amino isomer presents a distinct toxicological profile. It is primarily used as an intermediate in the synthesis of EGFR and Src kinase inhibitors but carries a theoretical risk of genotoxicity due to its structural homology with 2-aminopurine, a known fluorescent mutagen.

Key Safety Classification:

  • GHS Signal : WARNING

  • Primary Hazards : Acute Toxicity (Oral), Skin/Eye Irritation, Potential Germ Cell Mutagenicity (Suspected).

  • Target Organs : Bone Marrow, Gastrointestinal Tract, Liver (Kinase-dependent toxicity).

Chemical Identity & Physicochemical Profile[1][2][3]

PropertyData
Chemical Name This compound
CAS Number 1330755-87-7
Molecular Formula C₆H₇N₅
Molecular Weight 149.15 g/mol
Structural Class 8-aza-7-deazapurine analogue (Pyrazolo[3,4-d]pyrimidine)
Solubility DMSO (>20 mg/mL), DMF; Low solubility in water.
pKa (Calculated) ~3.5 (Pyridine-like N), ~10.5 (NH acidic)
Appearance Off-white to pale yellow solid

Toxicological Mechanism & SAR Analysis

Pharmacophore Mapping: The "Isomer Effect"

The toxicity of pyrazolo[3,4-d]pyrimidines is highly regioselective.

  • 4-Amino Derivatives (Adenine Mimics): Bind to the ATP-binding pocket of kinases in the "hinge region." Toxicity is usually target-mediated (on-target or off-target kinase inhibition).

  • 6-Amino Derivatives (2-Aminopurine Mimics): The 3-methyl-6-amine scaffold lacks the 4-amino group required for standard "Adenine-mode" binding. Instead, it presents a donor-acceptor motif similar to 2-aminopurine or Guanine .

    • Genotoxicity Risk: 2-Aminopurine is a base analogue that can incorporate into DNA, causing A:T

      
       G:C transition mutations. Consequently, this intermediate should be treated as a potential mutagen  until empirical Ames data proves otherwise.
      
Kinase Inhibition & Signaling Toxicity

Derivatives of this scaffold are potent inhibitors of EGFR (Epidermal Growth Factor Receptor) and Src-family kinases . The 3-methyl group enhances lipophilicity, potentially increasing cellular permeability compared to the unmethylated core.

Pathway Diagram: Mechanism of Action & Toxicity The following diagram illustrates the dual potential for therapeutic kinase inhibition and off-target genotoxicity.

Gcluster_0Cytosolic Activity (Kinase Inhibition)cluster_1Nuclear Activity (Potential Toxicity)Compound3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amineEGFREGFR / Src Kinase(ATP Pocket)Compound->EGFR Competitive InhibitionDNA_IncDNA Incorporation(Base Analogue)Compound->DNA_Inc Nuclear Translocation(High Dose)SignalSignal Transduction(Ras/Raf/MEK)EGFR->Signal BlockadeApoptosisApoptosis / Cell Cycle Arrest(Therapeutic Effect)Signal->ApoptosisMutationTransition Mutation(A:T -> G:C)DNA_Inc->MutationGenotoxGenotoxicity(Adverse Event)Mutation->Genotox

Caption: Dual mechanistic pathway showing ATP-competitive kinase inhibition (therapeutic) and potential base-analogue DNA incorporation (toxicological risk).

Comprehensive Safety Profile

Acute Toxicity[4]
  • Oral (Rat): Predicted LD50 > 500 mg/kg (Category 4). Analogous compounds (e.g., 4-amino-pyrazolo[3,4-d]pyrimidine) show moderate oral toxicity.[2]

  • Inhalation: High risk of respiratory irritation due to the basic amine and potential for dust generation.

  • Dermal: Irritant. Lipophilic nature suggests potential for transdermal absorption.

Genotoxicity & Carcinogenicity
  • Ames Test: Predicted Positive (Strain TA1535) due to structural similarity to 2-aminopurine.

  • Carcinogenicity: Not listed by IARC/NTP. However, chronic exposure to base analogues is a known risk factor for secondary malignancies in therapeutic contexts.

Environmental Fate
  • Aquatic Toxicity: Expected to be harmful to aquatic life (Acute Category 3) due to nitrogen-rich heterocycle stability.

  • Persistence: High. The pyrazolo-pyrimidine core is resistant to rapid hydrolysis.

Handling & Containment Protocols

Engineering Controls
  • Primary: Use a certified Chemical Fume Hood or Powder Containment Enclosure (balance enclosure) for all weighing and transfer operations.

  • Secondary: HEPA filtration is recommended if generating dust.

Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a hood.

  • Skin: Double nitrile gloves (0.11 mm minimum thickness). The lipophilicity of the 3-methyl group increases permeation risk.

  • Eye: Chemical safety goggles.

Decontamination Procedure

In case of spill:

  • Evacuate the immediate area if dust is airborne.

  • Wet Wipe method: Do not dry sweep. Cover spill with wet paper towels (soaked in 10% bleach or detergent) to prevent dust generation.

  • Neutralization: Wipe surface with 1N HCl (to protonate the amine and increase water solubility for removal), followed by water and soap.

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Purpose: To determine the IC50 of the compound in relevant cell lines (e.g., A549 for EGFR inhibition).

Reagents:

  • Stock Solution: 10 mM in DMSO (Store at -20°C).

  • MTT Reagent: 5 mg/mL in PBS.

  • Solubilization Buffer: DMSO or SDS-HCl.

Workflow:

  • Seeding: Plate cells (e.g., 5,000 cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Prepare serial dilutions of this compound (0.01 µM to 100 µM). Keep final DMSO concentration < 0.5%.

  • Incubation: Treat cells for 48–72 hours at 37°C, 5% CO₂.

  • Labeling: Add 20 µL MTT reagent per well. Incubate 4h (purple formazan crystals form).

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Read: Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curve (Log[Concentration] vs. % Viability) to calculate IC50.

Protocol: Synthesis Purification (Recrystallization)

Purpose: Purification of the intermediate from chlorination byproducts.

  • Dissolution: Dissolve crude solid in minimum boiling Ethanol/Water (9:1).

  • Filtration: Hot filter to remove insoluble impurities (charcoal treatment optional).

  • Crystallization: Allow to cool slowly to Room Temperature, then 4°C.

  • Collection: Filter precipitate, wash with cold Ethanol.

  • Drying: Vacuum dry at 45°C for 12h.

References

  • Gaber, A. A., et al. (2022).[3] Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 5399-44-0 (Isomer Reference). Retrieved from [Link]

  • Ronchi, S., et al. (2019). 2-Aminopurine: A fluorescent probe for DNA base flipping. Biophysical Journal. (Contextual reference for 6-amine mutagenicity mechanism).

The Evolution and Discovery of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine Analogs in Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, ATP-competitive kinase inhibitors has been a cornerstone of modern oncology and targeted therapeutics. Among the most privileged scaffolds in medicinal chemistry is the pyrazolo[3,4-d]pyrimidine bicyclic system. Acting as a structural bioisostere of the adenine ring of ATP, this scaffold has birthed numerous clinical candidates. Within this chemical space, 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine and its analogs have emerged as a highly versatile subclass, demonstrating exceptional potency against a spectrum of oncogenic kinases, including EGFR, CDK2, mTOR, and AXL[1][2][3][4].

This technical guide explores the historical discovery, rational structure-activity relationship (SAR) design, mechanistic biology, and validated synthetic methodologies of this compound derivatives.

Historical Context & Scaffold Evolution

The genesis of pyrazolo[3,4-d]pyrimidines in pharmacology traces back to early purine analogs like allopurinol (a xanthine oxidase inhibitor). However, the realization that this scaffold could mimic the hydrogen-bonding network of ATP within the kinase hinge region shifted its trajectory toward oncology[1].

Early iterations, such as the Src-family kinase inhibitors PP1 and PP2, utilized a generic pyrazolo[3,4-d]pyrimidine core. While potent, they suffered from off-target toxicity due to pan-kinase inhibition. The breakthrough in achieving selectivity came through precise functionalization at the C3 and C6 positions:

  • The C3-Methyl Substitution: Researchers discovered that introducing a methyl group at the C3 position restricts the rotational freedom of the molecule and perfectly occupies the hydrophobic gatekeeper pocket of specific kinases (e.g., mutated EGFR T790M). This steric bulk prevents binding to kinases with larger gatekeeper residues, thereby enhancing selectivity[3][5].

  • The C6-Amine Functionalization: The addition of an amino group at the C6 position serves a dual purpose. Biologically, it projects into the solvent-exposed channel or forms supplementary hydrogen bonds with the hinge region (e.g., Met793 in EGFR). Chemically, it acts as a synthetic handle for further derivatization, such as the addition of 6-arylureidophenyl groups which yielded the first sub-nanomolar active-site inhibitors of mTOR[2][6].

Mechanistic Biology & Target Kinases

The this compound core exerts its pharmacological effect by competitively binding to the ATP-binding cleft of the kinase domain.

EGFR (Wild-Type and T790M Mutant)

In Epidermal Growth Factor Receptor (EGFR) driven carcinomas, the N1 and N2 atoms of the pyrazole ring, along with the pyrimidine nitrogens, form critical bidentate hydrogen bonds with the hinge region (specifically Gly796 and Met793)[6]. The 3-methyl group occupies the hydrophobic region I, while the 6-amine allows for linker attachments that extend into the solvent-exposed tail, overcoming the steric hindrance introduced by the T790M gatekeeper mutation[3][7].

mTOR and PI3K Pathway

By appending morpholino groups at the C4 position and arylureido groups at the C6-amine, researchers successfully generated highly selective mTOR inhibitors. These analogs achieve sub-nanomolar IC50 values by exploiting the unique depth of the mTOR ATP-binding pocket, effectively shutting down the PI3K/AKT/mTOR survival cascade[2].

G EGFR EGFR (Wild-Type / T790M) PI3K PI3K EGFR->PI3K Activation AKT AKT PI3K->AKT Phosphorylation mTOR mTOR Complex AKT->mTOR Pathway Cascade Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Translation/Growth Inhibitor 3-Methyl-Pyrazolo[3,4-d]pyrimidin-6-amine Analogs Inhibitor->EGFR ATP-Competitive Inhibition Inhibitor->mTOR Dual Inhibition (Select Analogs)

Fig 1. Modulation of the EGFR/PI3K/mTOR signaling cascade by targeted 3-methyl-pyrazolo[3,4-d]pyrimidine analogs.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of these analogs.

Chemical Synthesis of the Core Scaffold

Objective: Synthesize 3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine from 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.

Causality & Design: Guanidine hydrochloride is selected as the cyclization reagent because it acts as a bifunctional donor. It provides the necessary C-N-C backbone to close the pyrimidine ring while simultaneously installing the critical 6-amine group in a single, atom-economical step[8][9].

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve sodium metal (0.113 mol) in anhydrous methanol (95 mL) to generate sodium methoxide. Caution: Highly exothermic.

  • Reagent Addition: Add guanidine hydrochloride (0.022 mol) to the solution. Stir for 30 minutes. Filter off the precipitated sodium chloride to yield a clean solution of free guanidine.

  • Cyclization: Add 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (0.015 mol) to the filtrate. Reflux the reaction mixture at 65°C for 8 hours.

  • Monitoring (Self-Validation): Monitor reaction progress via TLC (Ethyl Acetate:Hexane 7:3). The reaction is deemed complete when the starting material spot (cyano-pyrazole) disappears, indicating full conversion to the bicyclic system.

  • Workup: Cool the mixture to room temperature. Filter the formed solid, wash with cold aqueous ethanol, and recrystallize from 96% ethanol.

  • Structural Validation: Confirm the structure via

    
    H NMR (DMSO-
    
    
    
    ). The system is validated by the disappearance of the cyano IR peak (~2200 cm
    
    
    ) and the appearance of two distinct broad singlets corresponding to the C4-NH
    
    
    and C6-NH
    
    
    groups, alongside the sharp C3-methyl singlet at ~2.5 ppm[8][9].
In Vitro Kinase Inhibitory Assay (ADP-Glo)

Objective: Quantify the IC


 of the synthesized analogs against target kinases (e.g., EGFR or CDK2).

Causality & Design: The ADP-Glo™ Kinase Assay is chosen over traditional radiometric assays (


P-ATP) because it is a homogeneous, non-radioactive method that directly couples ATP hydrolysis to luminescence. This eliminates radioactive waste while maintaining high sensitivity for ATP-competitive inhibitors[3][10].

Step-by-Step Protocol:

  • Preparation: Prepare a 3-fold serial dilution of the 3-methyl-pyrazolo[3,4-d]pyrimidin-6-amine analog in 100% DMSO, then dilute into 1X Kinase Buffer to a final DMSO concentration of 1%.

  • Reaction Assembly: In a 384-well white plate, combine 1 µL of the inhibitor, 2 µL of the purified Kinase enzyme (e.g., EGFR T790M), and 2 µL of the ATP/Substrate mix.

  • Incubation: Incubate at room temperature for 60 minutes to allow for kinase-mediated ATP hydrolysis.

  • Signal Generation: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30-minute incubation).

  • Self-Validation & Quality Control: The assay must include a "No-Enzyme Control" (baseline background) and a "Reference Inhibitor Control" (e.g., Erlotinib for EGFR). Calculate the Z'-factor; a value >0.5 validates the assay's robustness and dynamic range.

SAR_Workflow Design Rational Drug Design (ATP Bioisostere) Synthesis Chemical Synthesis (Core Assembly & Derivatization) Design->Synthesis Screening High-Throughput Screening (ADP-Glo Kinase Assays) Synthesis->Screening Hit Hit-to-Lead Optimization (SAR Refinement) Screening->Hit Hit->Design Feedback Loop Validation In Vivo Validation (Xenograft Models) Hit->Validation

Fig 2. Iterative hit-to-lead optimization workflow for pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Quantitative Data Profiling

The structural modifications at the C3 and C6 positions of the pyrazolo[3,4-d]pyrimidine core have yielded remarkable pharmacological profiles across various kinase targets. The table below summarizes the inhibitory concentrations (IC


) of notable analogs documented in recent literature.
Compound DesignationPrimary FunctionalizationTarget KinaseIC

Value
Reference Source
Compound 12b 4-hydrazinyl-N,1-diphenyl-6-amineEGFR (Wild-Type)0.016 µMGaber et al.[3]
Compound 12b 4-hydrazinyl-N,1-diphenyl-6-amineEGFR (T790M Mutant)0.236 µMGaber et al.[3]
Compound 14 Thioglycoside derivativeCDK2 / Cyclin A20.057 µMRSC Advances[10]
Compound 7f 3-aryl-N-methyl-6-amineAXL Kinase0.120 µMMyers et al.[4]
6-Arylureidophenyl 4-morpholino-6-arylureidophenylmTOR< 0.001 µMACS Med. Chem.[2]

Future Perspectives

The this compound scaffold remains a highly fertile ground for drug discovery. Future research is heavily focused on utilizing this core for the development of PROTACs (Proteolysis Targeting Chimeras) . By leveraging the solvent-exposed C6-amine position to attach E3 ligase-recruiting linkers (such as cereblon or VHL ligands), researchers can transition these molecules from traditional occupancy-driven inhibitors to event-driven degraders, offering a profound strategy to overcome acquired kinase resistance mechanisms.

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations Source: RSC Publishing URL:[Link]

  • Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR) Source: ACS Publications URL:[Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M Source: Taylor & Francis URL:[Link]

  • Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening Source: PMC / NIH URL:[Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition Source: PMC / NIH URL:[Link]

  • Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis Source: PMC / NIH URL:[Link]

Sources

Methodological & Application

Optimal solubility solvents for 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization Strategies for 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Executive Summary

This guide provides a technical framework for the solubilization and handling of This compound .[1] This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold widely utilized as an isostere of purine in kinase inhibitor development (e.g., Src, Hck, and MAPK inhibitors).

While structurally similar to the adenine-mimic (4-amino isomer), the 6-amine variant presents unique solvation challenges due to its high crystal lattice energy and capacity for intermolecular hydrogen bonding.[1] This protocol prioritizes Dimethyl Sulfoxide (DMSO) for stock preparation and outlines specific buffering strategies to prevent "crash-out" (precipitation) during biological assays.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the molecular behaviors driving insolubility.

PropertyValue / CharacteristicImplication for Solubilization
Molecular Scaffold Pyrazolo[3,4-d]pyrimidinePlanar, aromatic system prone to π-π stacking.[1]
H-Bond Donors 3 (Pyrazole NH, Amine NH₂)High potential for intermolecular binding, increasing melting point and reducing aqueous solubility.
Lipophilicity (LogP) Est. 0.5 – 1.2Moderately lipophilic; requires organic co-solvents.[1]
Acidity/Basicity AmphotericBasic: Pyrimidine N (acceptor). Acidic: Pyrazole NH (donor, pKa ~12).

The Solubility Challenge: Water molecules struggle to disrupt the strong crystal lattice of this compound at neutral pH.[1] Successful solubilization requires a dipolar aprotic solvent (like DMSO) to disrupt these intermolecular forces before introducing the compound to an aqueous environment.

Solvent Selection Matrix

Primary Solvents (Stock Preparation)
  • DMSO (Dimethyl Sulfoxide): [RECOMMENDED]

    • Solubility: High (>20 mg/mL typically).

    • Mechanism:[1][2][3] DMSO acts as a hydrogen bond acceptor, effectively breaking the solute-solute interactions.[1]

    • Grade: Use Anhydrous, Sterile-Filtered (≥99.9%) to prevent hydrolysis or degradation.

  • DMF (Dimethylformamide): [ALTERNATIVE]

    • Solubility: High.[1]

    • Drawback: Higher toxicity in cell-based assays; known to dissolve plastic consumables.[1] Use only if DMSO is contraindicated.[1]

  • Ethanol: [NOT RECOMMENDED]

    • Solubility: Low to Moderate.[1] Often requires heating, which risks compound degradation.

Secondary Solvents (In Vivo / Formulation)
  • PEG 400 (Polyethylene Glycol): Used as a co-solvent (up to 50%) for animal dosing.

  • Cyclodextrins (HP-β-CD): Highly recommended for aqueous formulation to encapsulate the hydrophobic core.[1]

Detailed Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Target: Create a stable, high-concentration master stock for long-term storage.[1]

  • Weighing: Accurately weigh 1.49 mg of this compound (MW ≈ 149.15 g/mol ) into a sterile glass amber vial.

    • Note: Avoid plastic microfuge tubes for long-term storage of high-concentration DMSO stocks to prevent leaching.[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Technique: Add solvent slowly down the side of the vial.[1]

  • Dissolution: Vortex vigorously for 30 seconds.

    • Visual Check: Solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Aqueous Dilution for Cell Assays (The "Step-Down" Method)

Target: Dilute stock to working concentration (e.g., 10 µM) without precipitation.

  • Intermediate Dilution: Prepare a 100x concentrate in pure medium or buffer without serum first.

    • Example: Dilute 1 µL of 10 mM Stock into 99 µL of PBS (Result: 100 µM, 1% DMSO).

  • Mixing: Vortex immediately. Check for turbidity (cloudiness).

    • Critical Step: If cloudiness appears, the compound has crashed out. Repeat using a serial dilution in DMSO first (e.g., 10 mM → 1 mM DMSO → Aqueous buffer).

  • Final Dilution: Add the intermediate solution to the cell culture media (containing FBS).

    • Why? Serum proteins (Albumin) can bind the compound and help keep it in solution, acting as a "sink."

Decision Workflow (Visualization)

The following diagram illustrates the logical flow for solubilizing this compound based on the intended application.

SolubilityWorkflow Start Start: Solid Compound SolventChoice Select Primary Solvent Start->SolventChoice DMSO Anhydrous DMSO (Stock > 10 mM) SolventChoice->DMSO Standard DMF DMF (Alternative) SolventChoice->DMF If DMSO contraindicated Application Intended Application? DMSO->Application DMF->Application InVitro In Vitro / Cell Culture Application->InVitro InVivo In Vivo / Animal Model Application->InVivo Dilution Step-Down Dilution (Max 0.5% DMSO) InVitro->Dilution Formulation Vehicle Formulation (PEG400 / HP-beta-CD) InVivo->Formulation Check Visual Solubility Check (Tyndall Effect) Dilution->Check Formulation->Check

Caption: Decision matrix for solubilizing pyrazolo[3,4-d]pyrimidine derivatives based on experimental endpoint.

Troubleshooting & FAQs

Q: My solution turned cloudy when I added it to PBS. What happened? A: You likely experienced "solvent shock."[1] When a hydrophobic compound in DMSO hits water rapidly, it precipitates.

  • Fix: Dilute the DMSO stock into a larger volume of media with rapid vortexing or use an intermediate dilution step (e.g., DMSO → 50% DMSO/Water → Final Buffer).

Q: Can I use plastic tips? A: Yes, for brief handling. However, for storage of DMSO stocks, use polypropylene (PP) or glass. Avoid polystyrene (PS) as DMSO can leach plasticizers which may interfere with kinase assays.

Q: Is the compound light sensitive? A: Many nitrogen-rich heterocycles are prone to photo-oxidation.[1] Store stocks in amber vials or wrapped in foil.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 94753, 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Structural Analog).[1] Retrieved from [Link]

  • Schenone, S., et al. (2014). Pyrazolo[3,4-d]pyrimidines: A Versatile Scaffold for the Synthesis of Potent Kinase Inhibitors.[4][5][6][7] Current Pharmaceutical Design.[1] Retrieved from [Link]

  • Di Stefano, A., et al. (2012). Evaluation of the physicochemical properties and stability of pyrazolo[3,4-d]pyrimidine prodrugs. Journal of Pharmaceutical and Biomedical Analysis.[1] (General reference for scaffold solubility).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and analytical scientists involved in the characterization and purity analysis of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine .

This guide addresses the specific challenges of analyzing aminopyrazolo[3,4-d]pyrimidines, particularly the separation of the 6-amine target from its common 4-amine regioisomers and synthetic precursors.

Executive Summary & Scientific Rationale

This compound is a critical heterocyclic scaffold used in the synthesis of bioactive compounds, including inhibitors for kinases (e.g., BTK, EGFR) and anti-parasitic agents (e.g., for Visceral Leishmaniasis).[1][2][3]

The Analytical Challenge

Unlike simple aromatics, this molecule presents three distinct challenges for HPLC analysis:

  • Regioisomerism: Synthetic routes often yield mixtures of the 6-amine (Target) and the 4-amine (Impurity/Isomer).[1][3] These isomers have identical mass (MW ~149.15 Da) and similar hydrophobicity, requiring high-efficiency stationary phases for baseline resolution.[1][2][3]

  • Basicity & Tailing: The pyrimidine ring nitrogens and the exocyclic amine create a basic profile that interacts strongly with residual silanols on silica-based columns, leading to peak tailing.[1]

  • Polarity: The molecule is highly polar, risking early elution (near the void volume) in standard Reverse Phase (RP) conditions if the organic start percentage is too high.[1]

This protocol details two distinct methods: a Rapid Screening Method for synthetic reaction monitoring and a High-Resolution Stability-Indicating Method for final purity assessment.[1][2][3]

Physicochemical Profile & Method Strategy

PropertyValue / CharacteristicImpact on HPLC Method
Structure Pyrazolo[3,4-d]pyrimidine coreStrong UV absorption (254 nm, 280 nm).[1][2][3]
pKa (Est.) ~4.5 (Ring N), ~10 (Amine)*pH control is critical.[1] At neutral pH, it may exist as a mixture of species; at pH < 3, it is fully protonated.[1][2]
LogP ~0.5 - 1.2 (Low Hydrophobicity)Requires low organic initial conditions (e.g., 2-5% B) to ensure retention.[1][2][3]
Solubility Low in Water; High in DMSO/MeOHSample diluent must be matched to the mobile phase to prevent precipitation in the injector.[1]

*Note: Primary aromatic amines on electron-deficient rings often have lower pKa values than aliphatic amines, but the ring nitrogens remain protonation sites.[1][2][3]

Method Development Decision Matrix

The following workflow illustrates the logic for selecting the appropriate column and buffer system based on the specific analytical goal.

Method_Decision_Tree Start Start: Define Analytical Goal Goal_Purity Goal: Final Purity / Regioisomer Separation Start->Goal_Purity Goal_Speed Goal: Reaction Monitoring (IPC) Start->Goal_Speed Col_Select Column Selection: Polar Endcapped C18 or Biphenyl Goal_Purity->Col_Select Col_Speed Column Selection: Short C18 (50mm, 1.7µm) Goal_Speed->Col_Speed Buffer_Select Buffer Selection: Phosphate pH 6.5 or Ammonium Bicarbonate pH 10 Col_Select->Buffer_Select Reason_Purity Rationale: High pH suppresses protonation, improving shape. Biphenyl separates isomers. Buffer_Select->Reason_Purity Mobile_Speed Mobile Phase: 0.1% Formic Acid / ACN Col_Speed->Mobile_Speed Reason_Speed Rationale: Low pH ensures fast elution and MS compatibility. Mobile_Speed->Reason_Speed

Caption: Decision tree for selecting HPLC conditions based on analytical requirements (Speed vs. Resolution).

Experimental Protocols

Protocol A: High-Resolution Stability-Indicating Method

Purpose: Final purity analysis, degradation studies, and separation of the 6-amine from the 4-amine isomer.[1][2][3]

1. Chromatographic Conditions
  • Instrument: HPLC or UHPLC system with PDA/DAD detector.

  • Column: Phenomenex Kinetex Biphenyl (150 x 4.6 mm, 2.6 µm) OR Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).[1]

    • Why: The Biphenyl phase offers enhanced pi-pi interactions, superior for separating structural isomers like pyrazolopyrimidines compared to standard C18.[1][2][3] The XBridge tolerates high pH.[1]

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5 - 10 µL.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).[1]

2. Mobile Phase Setup
  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with Ammonium Hydroxide.[1]

    • Alternative (if column is not pH stable): 10 mM Potassium Phosphate Buffer, pH 6.5.[1]

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).[1]

3. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibrate
2.00955Isocratic Hold (Void separation)
15.004060Linear Gradient
18.00595Wash
21.00595Hold Wash
21.10955Return to Initial
26.00955Re-equilibration
4. System Suitability Criteria
  • Tailing Factor (Tf): NMT 1.5 (Strict limit due to basicity).

  • Resolution (Rs): > 2.0 between 6-amine and any adjacent impurity (specifically the 4-amine isomer).[1][2][3]

  • Precision (RSD): NMT 2.0% for 6 replicate injections.

Protocol B: Rapid Screening Method (LC-MS Compatible)

Purpose: In-process control (IPC) during synthesis or high-throughput library screening.[1][2][3]

1. Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: 5% B to 95% B in 3.0 minutes.

  • Detection: UV 254 nm + MS (ESI Positive mode).[1]

    • MS Settings: Scan range 100-500 m/z.[1][2][3] Look for [M+H]+ = 150.1.[1]

Sample Preparation Protocol

Critical Step: Incorrect solubility handling is the #1 cause of poor reproducibility for this molecule.[1]

  • Stock Solution (1.0 mg/mL):

    • Weigh 10 mg of this compound.[1][2][3]

    • Dissolve in 10 mL of DMSO (Dimethyl Sulfoxide). Do not use water; solubility is insufficient.[1][2][3]

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (0.1 mg/mL):

    • Transfer 100 µL of Stock Solution into a 1.5 mL HPLC vial.

    • Add 900 µL of Mobile Phase A (Buffer/Water).[1]

    • Note: If precipitation occurs upon adding buffer, switch diluent to 50:50 Water:Methanol.[1]

Troubleshooting & Impurity Profiling

Regioisomer Identification

The synthesis of pyrazolo[3,4-d]pyrimidines often involves the cyclization of a pyrazole precursor.[1][2] This can yield two isomers:

  • Isomer A (Target): 6-amine (Elutes typically later on Biphenyl columns due to shape selectivity).[1]

  • Isomer B (Impurity): 4-amine (Elutes earlier or co-elutes on standard C18).[1]

Diagnostic Check: If you observe a "shoulder" on your main peak:

  • Switch to the Protocol A (High pH) method.[1] The deprotonation state differences at pH 9.5 often maximize the resolution between these isomers.[1]

  • Use a Biphenyl or PFP (Pentafluorophenyl) column, which separates based on electron density distribution differences between the 4- and 6-positions.[1][2][3]

Common Issues Table
ObservationRoot CauseCorrective Action
Broad/Tailing Peak Silanol interaction with amineIncrease buffer concentration to 20mM; Switch to High pH (pH 9.5) method.
Split Peak Sample solvent mismatchDilute sample with Mobile Phase A instead of pure MeOH/ACN.
Retention Time Shift pH instabilityEnsure buffer is freshly prepared.[1] The pyrimidine ring is sensitive to small pH changes near its pKa.[1]

References

  • Synthesis and Scaffold Context

    • Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis.[1][2][3] (2020).[1][4] Journal of Medicinal Chemistry. (Discusses the 6-amino scaffold optimization).

  • Isomer Analysis Context

    • Discovery of orally available 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative as a novel BTK inhibitor.[1][2][3] (2024).[1][5][6] Arabian Journal of Chemistry. (Provides context on the 4-amine isomer and general HPLC conditions for this class).

  • Chemical Property Verification

    • National Institute of Standards and Technology (NIST) WebBook.[1] 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Properties (Used as a reference for the isomeric physicochemical baseline).

    • [1]

  • Commercial Availability & CAS Verification

    • CAS No. 1330755-87-7 (this compound) listed by Crysdot LLC and specialized heterocyclic suppliers.[1][3]

Sources

Application Note: Advanced Recrystallization Strategies for 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Chemical Context

Pyrazolo[3,4-d]pyrimidines represent a highly privileged scaffold in medicinal chemistry. Due to their structural resemblance to endogenous purines, these heterocycles are frequently deployed as competitive ATP-binding site inhibitors targeting critical kinases such as CDK2, Src, and BTK[1]. The specific derivative, 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine , features a methyl group at the 3-position and an exocyclic amine at the 6-position, making it an ideal hinge-binding motif for kinase inhibition.

However, the very features that make this molecule biologically active—its rigid planarity and dense array of hydrogen-bond donors (1H-pyrazole, 6-NH2) and acceptors (pyrimidine nitrogens)—create significant purification challenges. The resulting intermolecular hydrogen-bonding network drives exceptionally high lattice energies. Consequently, the compound exhibits poor solubility in standard organic solvents, often leading to the co-precipitation of synthetic impurities (such as regioisomers or unreacted starting materials) during standard workup procedures[2],[3].

This application note details a self-validating, anti-solvent recrystallization protocol designed to disrupt this lattice energy, ensuring >99.5% polymorphic and chemical purity suitable for stringent biological assays.

Mechanistic Rationale for Solvent Selection

Standard single-solvent recrystallization is generally ineffective for highly polar pyrazolopyrimidines. To achieve high-yield purification, a binary solvent system (Primary Solvent + Anti-Solvent) is required.

  • Primary Solvent (Lattice Disruption): A solvent with a high dielectric constant and strong hydrogen-bond accepting capability (e.g., N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)) is necessary to break the robust intermolecular H-bonds of the crude solid.

  • Anti-Solvent (Nucleation Driver): Because the compound remains highly soluble in pure DMF/DMSO even at room temperature, an anti-solvent (e.g., Water) must be introduced. Water is fully miscible with DMF but acts as a poor solvent for the hydrophobic core of the pyrazolopyrimidine, precisely driving the solution into supersaturation.

While historical literature occasionally cites dioxane/ethanol mixtures for pyrazolopyrimidine recrystallization[2],[3], the toxicity profile of dioxane limits its utility in modern, scalable drug development. Therefore, a DMF/Water system is prioritized for its optimal balance of solvency, safety, and crystal morphology control.

Quantitative Solvent Profiling

Table 1: Solvent System Profiling for this compound

Primary SolventAnti-SolventOptimal Ratio (v/v)Dissolution Temp (°C)Expected Yield (%)Purity (HPLC Area %)Operational Notes
DMF Water 1 : 1.58082 - 85>99.5Recommended. Excellent crystal morphology; effectively purges polar impurities.
Ethanol Water 1 : 0.578 (Reflux)65 - 7098.0Requires excessively large solvent volumes due to poor primary solubility.
DMSO Methanol 1 : 2.06088 - 9097.5High yield, but prone to forming persistent DMSO solvates; requires vacuum drying.
Dioxane Ethanol 1 : 1.09075 - 8098.5Literature standard[2], but restricted due to dioxane toxicity and peroxide risks.

Experimental Workflow Visualization

Recrystallization Start Crude 3-Methyl-1H-pyrazolo [3,4-d]pyrimidin-6-amine Dissolve Dissolution in Primary Solvent (DMF at 80°C, 10-15 vol) Start->Dissolve Validate1 Validation: Complete Clarity? (If No: Add DMF or Hot Filter) Dissolve->Validate1 AntiSolvent Anti-Solvent Addition (Hot Water, dropwise to turbidity) Validate1->AntiSolvent MSZW MSZW Calibration (Add drops of DMF until clear) AntiSolvent->MSZW Cooling Controlled Cooling (Ramp: -0.5°C/min to 4°C) MSZW->Cooling Validate2 Validation: Mother Liquor HPLC (Ensure <5% product loss) Cooling->Validate2 Isolate Vacuum Filtration & Cold Wash (1:2 DMF:H2O) Validate2->Isolate Pure Pure Compound (>99.5% HPLC Purity) Isolate->Pure

Figure 1: Self-validating recrystallization workflow for pyrazolo[3,4-d]pyrimidine purification.

Self-Validating Experimental Protocol (DMF/Water System)

This protocol is designed as a closed-loop, self-validating system. Do not proceed to the next phase until the validation criteria of the current phase are explicitly met.

Phase 1: Dissolution & Lattice Disruption
  • Preparation: Weigh the crude this compound into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Solvent Addition: Add 10 volumes (v/w) of anhydrous DMF.

  • Heating: Heat the suspension to 80°C under continuous stirring. Causality: 80°C provides the thermal kinetic energy required to break the robust H-bond network without risking thermal degradation of the exocyclic amine.

  • Self-Validation Checkpoint 1 (Solubility Limit): Observe the solution. If it is not completely transparent, add DMF in 1-volume increments (up to a maximum of 15 volumes). If turbidity persists after 15 volumes, the remaining particulates are highly insoluble impurities (e.g., inorganic salts or polymeric byproducts). Proceed immediately to a hot filtration step through a pre-warmed Buchner funnel to remove them.

Phase 2: Metastable Zone Width (MSZW) Targeting
  • Temperature Maintenance: Ensure the clear filtrate is maintained strictly at 80°C.

  • Anti-Solvent Addition: Begin dropwise addition of pre-warmed (80°C) DI water. Causality: Adding cold water would cause localized supercooling, leading to the rapid precipitation of amorphous material that traps impurities within its matrix.

  • Self-Validation Checkpoint 2 (Cloud Point Calibration): Stop the water addition the exact moment a faint, persistent opalescence (turbidity) appears in the flask. You have now crossed the solubility curve. Immediately add 0.1 to 0.2 volumes of hot DMF dropwise until the solution just becomes clear again. This precisely positions your system at the upper boundary of the metastable zone, primed for optimal crystal nucleation.

Phase 3: Controlled Nucleation
  • Cooling Ramp: Remove the heat source and allow the flask to cool to room temperature (20°C) at a controlled rate of approximately 0.5°C/min.

  • Aging: Once at 20°C, transfer the flask to an ice bath (4°C) and allow the suspension to age for 2 hours. Causality: A slow cooling ramp favors the thermodynamic product (highly ordered, pure crystalline lattice) over the kinetic product (amorphous solid).

Phase 4: Isolation & Validation
  • Filtration: Isolate the newly formed crystals via vacuum filtration.

  • Washing: Wash the filter cake with 2 volumes of ice-cold 1:2 DMF:Water, followed immediately by 2 volumes of pure ice-cold Water to purge residual DMF from the crystal surfaces.

  • Self-Validation Checkpoint 3 (Mother Liquor Analysis): Before discarding the filtrate, analyze the mother liquor via HPLC or TLC. If the product peak exceeds 5% of the total area, the anti-solvent ratio was insufficient. To recover yield, evaporate the mother liquor under reduced pressure to 50% of its volume and cool to 4°C for a second crop.

  • Drying: Dry the isolated crystals in a vacuum oven at 60°C for 24 hours.

Troubleshooting & In-Process Controls

  • Issue: Oiling Out (Liquid-Liquid Phase Separation)

    • Symptom: The compound forms a separate oily layer instead of solid crystals upon cooling.

    • Causality: The compound's melting point in the specific solvent mixture is lower than the saturation temperature.

    • Resolution: Re-heat the mixture until a single homogeneous phase forms. Add 10% more primary solvent (DMF) to shift the solubility curve, and cool at a drastically slower rate. Introduce pure seed crystals at 5°C above the previously observed cloud point.

  • Issue: Persistent Solvate Formation

    • Symptom: 1H-NMR of the purified product shows persistent solvent peaks (e.g., DMF at ~2.9 ppm) despite standard drying.

    • Causality: Polar aprotic solvents can become tightly incorporated into the pyrazolopyrimidine crystal lattice as solvates.

    • Resolution: Increase the vacuum oven temperature to 75°C and extend drying time to 48 hours. If the solvate persists, reslurry the crystals in boiling ethanol for 1 hour, cool, and re-filter to displace the DMF.

References

  • Title: A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES Source: Semantic Scholar URL
  • Title: Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations Source: MDPI URL
  • Title: Synthesis and Biological Studies of Pyrazolo[3, 4-d] Pyrimidines Source: Oriental Journal of Chemistry URL

Sources

Application Note: Handling & Storage of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers working with 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine , a critical heterocyclic scaffold often employed in the development of kinase inhibitors (e.g., JAK3, TRAP1/Hsp90) and adenosine receptor antagonists.

Given the structural similarity of this compound to high-potency bioactive purine analogues, this guide adopts a "Safety-First, Stability-Critical" approach. In the absence of a compound-specific Safety Data Sheet (SDS) for this precise isomer from your specific vendor, you must default to the handling protocols for Category 3 Acute Toxins and High-Sensitivity Bioactives .

Part 1: Chemical Identity & Significance

Before handling, verify the structural identity. In pyrazolo[3,4-d]pyrimidine nomenclature, the "6-amine" designation typically refers to the carbon positioned between the two pyrimidine nitrogens (analogous to the C2 position in purines), while the "3-methyl" is on the pyrazole ring.

Significance in Drug Discovery: This scaffold acts as an adenine isostere , allowing it to bind effectively to the ATP-binding pockets of various kinases.[1][2]

  • Target Classes: TRAP1 (Hsp90 mitochondrial paralog), JAK3 (Janus Kinase 3), and Adenosine Receptors.

  • Key Property: The 3-methyl group often provides steric bulk that improves selectivity, while the 6-amine serves as a hydrogen bond donor/acceptor in the hinge region of kinase active sites.

Part 2: Physicochemical Profile & Safety (HSE)

Table 1: Physicochemical Properties (Predicted/Read-Across)

PropertyValue / CharacteristicRelevance to Protocol
Appearance Off-white to pale yellow powderVisual inspection for degradation (darkening often indicates oxidation).
Molecular Weight ~149.15 g/mol (Base structure)Essential for Molarity (M) calculations.
Solubility (Water) Low (< 1 mg/mL)Do not attempt aqueous stock solutions.
Solubility (DMSO) High (> 20 mg/mL typically)Preferred solvent for stock preparation.
Hygroscopicity ModerateMoisture uptake leads to hydrolysis; keep desiccated.
Toxicity (GHS) Acute Tox. 3 (Oral) , IrritantHandle in a fume hood; avoid dust inhalation.
Safety & Containment Protocol

WARNING: Treat as a potent kinase inhibitor.

  • Engineering Controls: Always handle the dry powder inside a certified chemical fume hood or a powder containment weigh station.

  • PPE: Nitrile gloves (double-gloving recommended for DMSO solutions), safety goggles, and a lab coat.

  • Inhalation Risk: The powder is likely micronized; static charge can disperse particles. Use an anti-static gun if available during weighing.

Part 3: Storage & Stability Guidelines

The Golden Rule: Moisture and freeze-thaw cycles are the primary enemies of this compound.

Long-Term Storage (Powder)
  • Temperature: -20°C (Preferred) or 4°C.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

  • Container: Amber glass vials with PTFE-lined screw caps. Tightly parafilmed.

  • Desiccation: Store the vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant packets (Silica gel or Drierite).

Stock Solution Storage
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare high-concentration stocks (e.g., 10 mM or 50 mM) to minimize DMSO volume added to assays.

  • Aliquot Strategy: NEVER freeze and thaw the main stock bottle repeatedly.

    • Protocol: Divide the stock into single-use aliquots (e.g., 20 µL or 50 µL) in PCR tubes or low-binding microcentrifuge tubes.

    • Storage: -20°C or -80°C. Stable for ~6 months at -80°C.

Part 4: Protocol – Reconstitution & Usage
Workflow Logic

The following diagram illustrates the decision-making process for handling the compound from powder to assay.

HandlingProtocol cluster_warning Critical Control Point Start Receipt of Powder Inspect Visual Inspection (Color/Clumping) Start->Inspect Equilibrate Equilibrate to Room Temp (Desiccator, 30 mins) Inspect->Equilibrate If intact Weigh Weigh in Fume Hood (Anti-static precautions) Equilibrate->Weigh Prevents condensation Solvent Dissolve in Anhydrous DMSO (Target: 10-50 mM) Weigh->Solvent Aliquot Aliquot for Single Use (Avoid Freeze/Thaw) Solvent->Aliquot Store Store at -80°C Aliquot->Store Assay Dilute into Buffer (<1% DMSO Final) Store->Assay Thaw once

Figure 1: Standard Operating Procedure (SOP) for reconstitution and storage. Note the critical equilibration step to prevent condensation.

Detailed Step-by-Step Reconstitution

Materials:

  • This compound powder.

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Vortex mixer.

  • Sonicator (water bath).

Procedure:

  • Equilibration: Remove the vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (~30 mins) before opening .

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, causing hydrolysis and degradation.

  • Calculation: Calculate the volume of DMSO required.

  • Solubilization: Add the calculated volume of DMSO.

    • Technique: Add solvent down the side of the vial to wash down powder.

  • Mixing: Vortex vigorously for 30 seconds.

    • Troubleshooting: If particles persist, sonicate in a water bath at room temperature for 5 minutes. Do not heat above 37°C.

  • Clarification: Inspect against a light source. The solution must be perfectly clear.

  • Aliquot & Freeze: Immediately dispense into aliquots and transfer to -80°C.

Part 5: Application in Biological Assays

When using this compound in cellular or enzymatic assays, solubility in aqueous buffers is the limiting factor.

Protocol for Assay Dilution:

  • Intermediate Dilution: Do not pipet directly from the 100% DMSO stock into the cell culture media. This causes "shock precipitation."

    • Step A: Prepare a 10x or 100x intermediate solution in the assay buffer (or media).

    • Step B: Mix rapidly. If precipitation occurs (cloudiness), reduce the concentration or use a carrier (e.g., 0.1% BSA).

  • Final DMSO Concentration: Ensure the final DMSO concentration in the well is < 0.5% (v/v) to avoid solvent toxicity masking the compound's effects.

Visualizing the Assay Pathway (JAK/TRAP1 Context)

Mechanism cluster_pathways Downstream Effects Compound 3-Methyl-1H-pyrazolo [3,4-d]pyrimidin-6-amine Target ATP Binding Pocket (Hinge Region) Compound->Target H-Bonding Inhibition Competitive Inhibition Target->Inhibition TRAP1 TRAP1 / Hsp90 (Mitochondrial Integrity) Inhibition->TRAP1 Disrupts folding JAK3 JAK3 / STAT (Immune Signaling) Inhibition->JAK3 Blocks phosphorylation

Figure 2: Mechanism of Action context.[3] The scaffold competes with ATP, inhibiting key signaling nodes like TRAP1 and JAK3.

Part 6: References
  • Park, H. et al. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models.[1][4] Bioorganic Chemistry.[1][4][5]

  • Zhang, T. et al. (2020). Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Bioorganic Chemistry.[1][4][5]

  • National Institute of Standards and Technology (NIST). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (Isomer Reference). NIST Chemistry WebBook.[6]

  • TCI Chemicals. Safety Data Sheet: Pyrazolo[3,4-d]pyrimidine Derivatives.

Sources

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Target Versatility

The 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine core is a highly privileged scaffold in modern drug discovery. Structurally, the pyrazolo[3,4-d]pyrimidine bicyclic system acts as a bioisostere of adenine (endogenous ATP). This structural mimicry allows derivatives of this scaffold to competitively bind to the highly conserved ATP-binding hinge region of various kinases, making them potent inhibitors of targets such as Janus Kinase 3 (JAK3) and Epidermal Growth Factor Receptor (EGFR)[1][2].

Beyond oncology and autoimmune applications, this scaffold has been successfully optimized into dual Adenosine A2A/A1 receptor antagonists, demonstrating significant in vivo efficacy in models of Parkinson's disease[3]. However, the planar, highly aromatic nature of the pyrazolo[3,4-d]pyrimidine ring system results in strong intermolecular


 stacking in the solid state. This leads to a high crystal lattice energy and, consequently, sub-optimal aqueous solubility [4].

To achieve reproducible in vivo efficacy, researchers must carefully engineer the dosing vehicle to prevent the compound from precipitating in the syringe or upon entering the bloodstream.

MOA ATP Endogenous ATP Kinase Kinase Hinge Region (e.g., JAK3 / EGFR) ATP->Kinase Binds Scaffold 3-Methyl-1H-pyrazolo[3,4-d] pyrimidin-6-amine Scaffold->Kinase Competitive Inhibition Signaling Downstream Signaling (STAT / MAPK) Kinase->Signaling Phosphorylation Apoptosis Cell Cycle Arrest / Apoptosis Signaling->Apoptosis Blocked Pathway

Figure 1: ATP-competitive inhibition mechanism of the pyrazolo[3,4-d]pyrimidine scaffold.

The Solubility Challenge: Causality in Formulation Design

Standard aqueous buffers (like PBS or saline) are insufficient for dosing this compound derivatives. Attempting to dissolve these compounds directly in saline will result in a suspension that yields erratic oral bioavailability and fatal embolisms if administered intravenously (IV).

To overcome this, we utilize a co-solvent/surfactant system . The causality behind this specific mixture is as follows:

  • 10% DMSO : Acts as the primary solvent to disrupt the strong crystal lattice energy of the pyrazolo[3,4-d]pyrimidine core.

  • 40% PEG300/400 : Acts as a cosolvent that prevents the hydrophobic compound from crashing out of solution when the DMSO is later diluted.

  • 5% Tween-80 : A non-ionic surfactant that lowers the surface tension and forms micelles, trapping the lipophilic drug molecules.

  • 45% Saline : Provides the necessary aqueous bulk to ensure the final formulation is isotonic and physiologically tolerated by the animal.

Step-by-Step In Vivo Formulation & Dosing Protocol

Phase I: Sequential Solubilization (The "Crash-Free" Method)

Critical Note: The order of addition is absolute. Deviating from this sequence will cause rapid precipitation.

  • Weighing : Weigh the required amount of the this compound derivative into a sterile glass vial.

  • Primary Dissolution : Add 10% (v/v) of DMSO . Vortex vigorously for 1-2 minutes. Sonicate for 5 minutes at room temperature if the solution is not completely clear.

  • Stabilization : Add 40% (v/v) of PEG400 . Vortex for 30 seconds. The solution should remain clear.

  • Micellization : Add 5% (v/v) of Tween-80 . Vortex for 30 seconds.

  • Aqueous Dilution : Slowly add 45% (v/v) of 0.9% Saline dropwise while continuously vortexing the vial.

    • Scientific Insight: Rapid addition of saline drastically alters the dielectric constant of the mixture, causing the highly lipophilic core to nucleate. Dropwise addition maintains a metastable supersaturated state.

Phase II: Administration Techniques
  • Intravenous (IV) Dosing (Mice) : Administer 1–5 mg/kg via the lateral tail vein. Ensure the formulation is completely clear (no particulates) to prevent pulmonary embolism. Use a 27G to 30G needle.

  • Oral Gavage (PO) Dosing (Mice) : Administer 10–30 mg/kg using a stainless steel or flexible plastic feeding tube. The volume administered should not exceed 10 mL/kg (e.g., 200 µL for a 20g mouse)[3].

Phase III: Pharmacokinetic (PK) Sampling
  • Timepoints : Collect blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection : Use submandibular bleeding or retro-orbital puncture (under light isoflurane anesthesia). Collect ~50 µL of blood into K2EDTA-coated tubes.

  • Processing : Centrifuge at 3,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until LC-MS/MS analysis.

Workflow Step1 1. Solubilization Dissolve in 10% DMSO Step2 2. Stabilization Add 40% PEG400 + 5% Tween-80 Step1->Step2 Step3 3. Aqueous Dilution Dropwise addition of 45% Saline Step2->Step3 Step4 4. In Vivo Dosing PO (10-30 mg/kg) or IV (1-5 mg/kg) Step3->Step4 Step5 5. PK/PD Profiling Plasma sampling at 0.083 - 24h Step4->Step5

Figure 2: Sequential formulation and in vivo dosing workflow to prevent compound precipitation.

Quantitative Pharmacokinetic Baselines

When properly formulated, 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives exhibit favorable pharmacokinetic properties, including high bioavailability and a high brain-to-plasma ratio (crucial for CNS targets like Adenosine receptors)[3].

Below is a baseline reference table of expected PK parameters in a murine model, which can be used to benchmark newly synthesized derivatives:

RouteDose (mg/kg)Tmax (h)Cmax (ng/mL)T1/2 (h)AUClast (h·ng/mL)
IV 1.00.083459.03.95332.0
PO 1.02.036.84.38176.0
PO 3.02.081.43.66577.0
PO 10.02.0367.05.692248.0

Data extrapolated from murine PK studies of 1H-pyrazolo[3,4-d]pyrimidin-6-amine dual A2A/A1 antagonists[3].

Advanced Delivery: Liposomal & Nanosystem Approaches

If the standard co-solvent system fails to yield sufficient plasma exposure (AUC) or causes local toxicity at the injection site, researchers must pivot to advanced delivery systems.

Recent literature demonstrates that encapsulating pyrazolo[3,4-d]pyrimidine derivatives into pegylated stealth liposomes significantly improves their in vivo pharmacokinetic profile[4][5]. For instance, in orthotopic animal models of neuroblastoma, delivering these derivatives via anti-GD2-immunoliposomes not only increased plasma exposure but also drastically enhanced tumor homing and cytotoxic effectiveness compared to the free drug[5].

References

  • [3] Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson's Disease Agents. MDPI. 3

  • [1] Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis. PubMed / Bioorg Chem.1

  • [2] Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry. 2

  • [4] Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. PMC. 4

  • [5] The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. MDPI. 5

Sources

Application Note: Formulation Strategies for 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (hereafter referred to as 3-MPPA ) represents a critical scaffold in the development of ATP-competitive inhibitors targeting Heat Shock Protein 90 (Hsp90), TRAP1, and various tyrosine kinases (e.g., Src, EGFR) [1, 2]. While the pyrazolo[3,4-d]pyrimidine core functions as an effective bioisostere of the adenine ring—facilitating potent binding to the ATP-binding pocket—its planar, aromatic structure confers significant formulation challenges.

The Challenge: "Brick Dust" Properties

Like many kinase inhibitors in this class, 3-MPPA exhibits "brick dust" physicochemical properties:

  • High Crystallinity: Strong

    
     stacking interactions lead to high lattice energy.
    
  • Poor Aqueous Solubility: Classified as BCS Class II or IV (Low Solubility), limiting oral bioavailability and parenteral delivery options [3, 5].

  • Weak Basicity: The pKa profile (typically pKa ~3-4 for ring nitrogens) renders pH-dependent solubility enhancement effective only at extremely low pH, which is often physiologically incompatible [6].

This Application Note details three distinct formulation strategies to overcome these barriers, providing validated protocols for Solubility Profiling , Liposomal Encapsulation , and Amorphous Solid Dispersion .

Physicochemical Profiling (Pre-Formulation)

Before selecting a delivery vehicle, the compound's fundamental properties must be mapped.

Table 1: Predicted Physicochemical Profile of 3-MPPA
PropertyValue (Approx.)Implication for Formulation
Molecular Weight ~149.15 g/mol Small molecule; suitable for passive diffusion if solubilized.
LogP 0.5 – 1.5Moderately lipophilic; suitable for lipid-based carriers.
pKa (Basic) ~3.8 (N-5/N-7)Ionizable only in strong acid (pH < 2).
pKa (Acidic) ~10.5 (N-1)Weakly acidic; salt formation with strong bases possible but unstable.
Melting Point >250°CHigh lattice energy; resists dissolution (requires energy input).

Note: Values are estimates based on the pyrazolo[3,4-d]pyrimidine scaffold [4, 7].

Formulation Strategy Decision Matrix

The choice of formulation depends on the delivery route and the required concentration.

FormulationDecisionTree Start Start: 3-MPPA Formulation Route Intended Route of Administration? Start->Route IV Intravenous (IV) Route->IV Oral Oral (PO) Route->Oral SolubilityCheck Target Conc. > 1 mg/mL? IV->SolubilityCheck SolidState Strategy 3: Amorphous Solid Dispersion (HPMC-AS / PVPVA) Oral->SolidState Cosolvent Strategy 1: Cosolvent/Surfactant (PEG400 / Tween 80) SolubilityCheck->Cosolvent No (Low Dose) Liposome Strategy 2: Liposomal Encapsulation (DSPC/Cholesterol) SolubilityCheck->Liposome Yes (High Dose)

Figure 1: Decision tree for selecting the optimal delivery vehicle based on administration route and dose requirements.

Detailed Protocols

Protocol A: Cosolvent Screening (IV/Pre-clinical)

Objective: Determine the maximum solubility in biologically tolerated organic solvents.

Materials:

  • 3-MPPA (Solid powder)

  • DMSO, PEG 400, Propylene Glycol, Ethanol, Tween 80, Saline.

Procedure:

  • Stock Preparation: Dissolve 10 mg of 3-MPPA in 1 mL of DMSO (100% solubility control).

  • Titration: Aliquot 1 mg of 3-MPPA into 1.5 mL Eppendorf tubes.

  • Solvent Addition: Add solvents in stepwise increments (10 µL) with vortexing until clear.

  • Equilibrium: For precise values, add excess solid to solvent, shake for 24h at 25°C, centrifuge, and analyze supernatant by HPLC.

Recommended Vehicle:

  • Composition: 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline.

  • Preparation Order: Dissolve drug in DMSO

    
     Add PEG 400 
    
    
    
    Add Tween 80
    
    
    Slowly add Saline with vortexing to avoid precipitation.
Protocol B: Liposomal Encapsulation (High-Load Delivery)

Objective: Encapsulate 3-MPPA in lipid bilayers to improve circulation time and reduce precipitation risk.

Mechanism: Passive loading into the hydrophobic bilayer or active loading (if modified to a prodrug).

Materials:

  • Lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, DSPE-PEG2000.

  • Molar Ratio: 55:40:5 (DSPC:Chol:PEG).

  • Solvent: Chloroform/Methanol (2:1).

  • Equipment: Rotary Evaporator, Extruder (100 nm membrane).

Workflow:

LiposomeProtocol Step1 Lipid Film Formation (Rotovap 40°C) Step2 Hydration (Add Drug + PBS) Step1->Step2 Thin Film Step3 Sonication (Reduce Size) Step2->Step3 MLVs Step4 Extrusion (100nm Polycarbonate) Step3->Step4 LUVs Step5 Dialysis (Remove Free Drug) Step4->Step5 Sizing

Figure 2: Thin-film hydration method for liposome preparation.

Step-by-Step:

  • Film Formation: Dissolve lipids (total 20 mg) and 3-MPPA (1 mg) in 2 mL Chloroform/MeOH. Evaporate solvent under vacuum at 45°C to form a thin film.

  • Hydration: Rehydrate film with 1 mL PBS (pH 7.4) at 60°C (above DSPC phase transition). Vortex vigorously for 30 mins.

  • Sizing: Sonicate for 10 mins or extrude 11 times through a 100 nm polycarbonate membrane.

  • Purification: Dialyze against PBS (MWCO 10 kDa) for 4 hours to remove unencapsulated drug.

  • QC: Measure Particle Size (DLS) and Zeta Potential. Target: 100-120 nm, PDI < 0.2.

Protocol C: Amorphous Solid Dispersion (Oral Bioavailability)

Objective: Disrupt the crystal lattice to create a high-energy amorphous state, increasing apparent solubility.

Materials:

  • Polymer: HPMC-AS (Hypromellose Acetate Succinate) or PVP-VA64.

  • Ratio: 1:3 (Drug:Polymer).

  • Solvent: Acetone/Methanol (1:1).

Procedure (Solvent Evaporation):

  • Dissolve 3-MPPA and Polymer in the solvent mixture.

  • Rotary evaporate at 40°C until dry.

  • Vacuum dry for 24h to remove residual solvent.

  • Pulverize the resulting foam/film into a fine powder.

  • Validation: Perform DSC (Differential Scanning Calorimetry). A disappearance of the drug's melting peak indicates successful amorphization.

References

  • Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors. Bioorganic Chemistry, 2020.[1][2]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility. Journal of Medicinal Chemistry, 2017.[3]

  • Discovery of orally available 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives. Arabian Journal of Chemistry, 2024.

  • 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Product Data. Sigma-Aldrich.

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors for Glioblastoma. ACS Medicinal Chemistry Letters, 2020.

  • Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy. Journal of Medicinal Chemistry, 2020.[4]

  • Synthesis and Biological Studies of Pyrazolo[3,4-d]Pyrimidines. Oriental Journal of Chemistry, 2008.

Sources

Troubleshooting & Optimization

Minimizing degradation of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine in aqueous solution

[1]

Ticket Subject: Minimizing degradation of this compound in aqueous solution. Assigned Specialist: Senior Application Scientist, Small Molecule Chemistry. Status: Open.

Part 1: Diagnostic Triage (Start Here)

Before altering your protocol, determine if you are observing chemical degradation (breaking bonds) or physical instability (precipitation). This molecule is a fused nitrogen-rich heterocycle, making it prone to both aggregation and specific oxidative pathways.[1]

Troubleshooting Logic Flow

Use the following decision tree to diagnose your specific observation.

TroubleshootingStartObservationCloudyCloudiness / ParticulatesStart->CloudyColorYellow/Brown DiscolorationStart->ColorMS_ChangeLC-MS Mass ShiftStart->MS_ChangePhysicalPhysical Instability(Aggregation)Cloudy->PhysicalImmediateChemicalChemical Degradation(Oxidation/Hydrolysis)Color->ChemicalTime-dependentMS_Change->ChemicalM+16 (Oxidation)MS_Change->ChemicalM+1 (Hydrolysis)Action_SolAction: Check DMSO %& Buffer pHPhysical->Action_SolAction_OxAction: Add Antioxidant(DTT/TCEP) & DegasChemical->Action_OxOxidationAction_HydroAction: Avoid Acidic pH(< pH 5)Chemical->Action_HydroHydrolysis

Figure 1: Diagnostic logic flow for identifying the root cause of instability.

Part 2: The Stability Profile (Knowledge Base)

To prevent degradation, you must understand the three primary failure modes of the this compound scaffold.

Hydrolytic Deamination (Chemical)

The amine group at position 6 is susceptible to hydrolytic cleavage, particularly in acidic environments or at elevated temperatures. This converts the amine to a hydroxyl group (tautomerizing to a ketone), resulting in a loss of biological activity.

  • Risk Factor: High.[1]

  • Trigger: pH < 4.0 or pH > 9.0; Temperatures > 37°C in aqueous buffer.

  • Mechanism: Nucleophilic attack of water on the C-6 carbon, displacing ammonia.[1]

Oxidative Instability (Chemical)

The electron-rich nitrogen atoms in the pyrazole and pyrimidine rings are prone to N-oxidation.[1] If your solution turns yellow or brown over time, this is the likely cause.

  • Risk Factor: Moderate.[1][2]

  • Trigger: Exposure to light (UV), air, or trace metal ions in buffers.

  • Indicator: LC-MS appearance of M+16 (Oxygen addition) peaks.[1]

Aqueous Solubility "Crash Out" (Physical)

This molecule is a planar, hydrophobic adenine isostere. It has high lattice energy and poor interaction with water molecules.[1]

  • Risk Factor: Critical.[1]

  • Trigger: Diluting a DMSO stock directly into pure water or high-salt PBS without intermediate steps.[1]

  • Consequence: Micro-precipitates form that may be invisible to the naked eye but will skew concentration-response curves (IC50).[1]

Part 3: Optimized Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a stock solution stable for >6 months at -20°C.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).[1] Avoid Ethanol (evaporation issues) or DMF (hydrolysis risk).

  • Concentration: Target 10 mM to 50 mM. Do not attempt >100 mM as freeze-thaw cycles may induce irreversible precipitation.[1]

  • Storage: Aliquot into single-use amber vials to prevent freeze-thaw cycles and light exposure. Store at -20°C or -80°C.

Protocol B: Aqueous Dilution (The "Anti-Crash" Method)

Objective: Dilute stock to working concentration (e.g., 10 µM) without precipitation.

Do NOT pipette DMSO stock directly into a beaker of water.[1] Use the Stepwise Dispersion Method :

StepActionRationale
1 Prepare Buffer (e.g., HEPES pH 7.4).Avoids pH shock.[1] Pure water has uncontrolled pH.[1]
2 Create Intermediate Dilution in 100% DMSO.If working conc is 10 µM, dilute 10 mM stock to 1 mM in DMSO first.[1]
3 Add Surfactant (Optional).[1]Add 0.01% Tween-20 or Triton X-100 to the buffer.[1] Prevents aggregation.
4 Rapid Mixing. Vortex the buffer while adding the DMSO intermediate.[1]
5 Sonication. Sonicate for 5 minutes immediately after dilution.
Workflow Visualization

ProtocolPowderSolid Powder(Store -20°C, Desiccated)StockMaster Stock(DMSO, 50 mM)Powder->Stock DissolveInterIntermediate(DMSO, 1 mM)Stock->Inter 1:50 DilutionWorkingWorking Solution(Buffer + 0.1% Tween-20)Inter->Working Dropwise intoVortexing Buffer

Figure 2: Stepwise dilution workflow to maintain solubility.

Part 4: Frequently Asked Questions (FAQs)

Q1: My solution turned yellow after 24 hours. Is it still usable?

  • Answer: Likely not for precise kinetics.[1] Yellowing indicates oxidation (N-oxide formation) or photodegradation.[1]

  • Fix: For future experiments, add 1 mM DTT (Dithiothreitol) or TCEP to your buffer and store the solution in the dark.

Q2: Can I use PBS (Phosphate Buffered Saline)?

  • Answer: Use with caution. High salt concentrations in PBS can reduce the solubility of hydrophobic heterocycles (the "salting-out" effect).

  • Recommendation: HEPES (20 mM) or Tris-HCl are often better for these scaffolds.[1] If PBS is required, ensure DMSO concentration is kept at 0.5–1.0% to maintain solubility.[1]

Q3: What is the pKa of this molecule?

  • Answer: While experimental values vary, the pyrazole NH typically has a pKa of ~10–12 (acidic), and the pyrimidine ring nitrogen has a pKa of ~3–4 (basic).

  • Implication: At physiological pH (7.4), the molecule is predominantly neutral, which is its least soluble state. This is why surfactants (Tween-20) or co-solvents (DMSO) are critical.[1]

Q4: I see a peak at M+1 in my LC-MS. Is this degradation?

  • Answer: If you see a mass shift of +1 Da (e.g., from 149 to 150), this is likely hydrolytic deamination . The amine (-NH2, mass 16) is replaced by a hydroxyl (-OH, mass 17), resulting in a net +1 mass change. This confirms hydrolysis is occurring, likely due to acidic pH or heat.[1]

References

  • Vertex AI Search. (2024).[1] Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. 3

  • Sanna, M., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics. 4

  • Brigotti, M., et al. (2000).[1][5] 4-Aminopyrazolo[3,4-d]pyrimidine (4-APP) as a novel inhibitor of the RNA and DNA depurination induced by Shiga toxin 1.[5] Nucleic Acids Research.[1][5] 6[7][8]

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[1] 1[7][8]

  • Schenone, S., et al. (2017).[8][9] Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents. 9[7][8]

Technical Support Center: Purification & Troubleshooting of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine . This heterocyclic scaffold is a critical bioisostere of adenine and serves as a foundational building block for numerous kinase inhibitors, including those targeting EGFR and RIP1 kinases[1][2].

Due to the complex electronic nature of the pyrazolo[3,4-d]pyrimidine core, researchers frequently encounter challenges with regioisomeric mixtures, residual metal catalysts, and genotoxic impurities (such as unreacted hydrazine and nitrosamines)[1][3]. This guide provides field-proven, self-validating protocols to diagnose and eliminate these impurities, ensuring your preparations meet stringent pharmaceutical standards.

Diagnostic Workflow for Impurity Isolation

Before initiating purification, it is critical to identify the specific impurity profile of your crude mixture. The workflow below outlines the diagnostic logic and the corresponding purification strategy.

PurificationWorkflow Crude Crude 3-Methyl-1H-pyrazolo [3,4-d]pyrimidin-6-amine Analysis LC-MS / 1H-NMR Analysis Identify Impurity Profile Crude->Analysis Regio Regioisomers (e.g., N1 vs N2) Analysis->Regio Isomer Ratio > 5% Hydrazine Unreacted Hydrazine / Nitrosamines Analysis->Hydrazine Hydrazine > 10 ppm Metals Residual Pd/Cu Catalysts Analysis->Metals Metals > 10 ppm Chromatography Flash Chromatography (Silica Gel / Reverse Phase) Regio->Chromatography Recryst Recrystallization (EtOH / DMF-Water) Hydrazine->Recryst Scavenger Metal Scavengers (e.g., SiliaMetS Thiol) Metals->Scavenger Pure Pure 3-Methyl-1H-pyrazolo [3,4-d]pyrimidin-6-amine (>99% Purity) Chromatography->Pure Recryst->Pure Scavenger->Pure

Diagnostic workflow for isolating impurities in pyrazolo[3,4-d]pyrimidine synthesis.

Troubleshooting & FAQs

Q1: I am seeing a secondary peak in my LC-MS with the exact same mass [M+H]+. How do I remove this regioisomer?

The Causality: The synthesis of the pyrazolo[3,4-d]pyrimidine core often involves the cyclization of a pyrimidine precursor with hydrazine. Because the pyrazole ring can tautomerize, electrophilic attack or cyclization can occur at either the N1 or N2 position, yielding a mixture of 1H- and 2H-pyrazolo[3,4-d]pyrimidine regioisomers[3][4]. While the 1H-isomer is typically thermodynamically favored, kinetic conditions often trap 5–10% of the 2H-isomer[3]. The Solution: Regioisomers cannot be separated by simple extraction. You must perform silica gel flash chromatography. The 1H-isomer typically exhibits stronger hydrogen bonding with the silica stationary phase compared to the 2H-isomer, allowing for baseline separation using a Dichloromethane/Methanol gradient. (See Protocol A).

Q2: My preparation is failing ICH Q3D elemental impurity limits for Palladium/Copper. What is the best removal strategy?

The Causality: If your synthetic route utilized cross-coupling reactions (e.g., Suzuki or Stille couplings) to functionalize the pyrimidine ring, transition metals like Palladium (Pd) or Copper (Cu) can become tightly coordinated to the multiple nitrogen atoms of the pyrazolo[3,4-d]pyrimidine scaffold[5]. Standard aqueous workups are insufficient to break these chelation complexes. The Solution: Implement a functionalized silica metal scavenger (e.g., Thiol- or Thiourea-functionalized silica). The high affinity of soft heavy metals for sulfur outcompetes the nitrogen chelation, stripping the metals from your active pharmaceutical ingredient (API).

Q3: How can I ensure the complete removal of unreacted hydrazine to avoid nitrosamine formation?

The Causality: Hydrazine is a standard reagent used to build the pyrazole ring. However, residual hydrazine is highly toxic and can react with trace nitrites to form nitrosamines, which are strictly regulated genotoxic impurities in drug substances[1]. The Solution: Hydrazine is highly polar and water-soluble. A targeted recrystallization using a polar aprotic solvent (like DMF) and water as an anti-solvent will force the hydrophobic pyrazolo[3,4-d]pyrimidine to crash out of solution while retaining the hydrazine in the aqueous mother liquor[5]. (See Protocol B).

Step-by-Step Experimental Protocols

Protocol A: Regioselective Flash Chromatography (Regioisomer Removal)

This protocol is self-validating: successful separation is confirmed by a distinct shift in the pyrazole N-H proton signal in 1H-NMR (typically ~13.5 ppm for 1H vs ~12.8 ppm for 2H in DMSO-d6).

  • Sample Preparation: Dissolve the crude this compound in a minimum volume of Methanol. Add Celite (2x the mass of the crude) and evaporate to dryness under reduced pressure to create a dry load.

  • Column Equilibration: Pack a column with 230–400 mesh silica gel. Equilibrate the column with 100% Dichloromethane (DCM).

  • Loading: Load the dry-adsorbed crude onto the top of the silica bed.

  • Elution: Begin elution with a gradient of DCM to Methanol (MeOH). Start at 99:1 DCM:MeOH and slowly increase polarity to 90:10 over 10 column volumes.

  • Fraction Collection: The 2H-regioisomer will elute first due to its lower polarity. The desired 1H-regioisomer will elute later. Monitor fractions via TLC (UV 254 nm) and pool the pure fractions.

Protocol B: DMF/Water Recrystallization (Hydrazine & Polar Impurity Mitigation)

This method complies with ICH Q3D guidelines for simplifying purification steps while maintaining high yields[5].

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimum amount of hot N,N-Dimethylformamide (DMF) (approx. 80–90 °C) until the solid is completely dissolved.

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add ice-cold distilled water dropwise while stirring vigorously until the solution reaches the cloud point (the point where the solution becomes slightly turbid and does not clear upon stirring).

  • Crystallization: Allow the mixture to cool slowly to room temperature over 2 hours, then transfer to a 4 °C refrigerator overnight to maximize crystal yield.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake with copious amounts of ice-cold water to flush out any residual DMF and unreacted hydrazine[5].

  • Drying: Dry the solid under high vacuum at 50 °C for 12 hours.

Quantitative Data & Acceptance Criteria

Use the following table to benchmark your purification success against industry standards.

Impurity TypeAnalytical MethodAcceptance CriteriaRecommended PurificationExpected Recovery
Regioisomer (2H-isomer) 1H-NMR (N-H shift) / LC-MS< 0.5%Silica Gel Flash Chromatography (Protocol A)75–85%
Residual Hydrazine GC-MS / Derivatization< 2 ppmDMF/Water Recrystallization (Protocol B)80–90%
Palladium / Copper ICP-MS< 10 ppm (ICH Q3D)Thiol-functionalized Silica Scavenger> 95%
Residual Solvents (DMF) Headspace GC-FID< 880 ppmHigh Vacuum Drying (50 °C, 12h)N/A

References

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Center for Biotechnology Information (PMC).
  • WO2016097918A1 - Pyrimidine and triazine derivatives and their use as axl inhibitors. Google Patents.
  • Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 2: Introduction of cyclic substituents in position 4. National Center for Biotechnology Information (PMC).
  • Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. MDPI.
  • US11072607B2 - Inhibitors of RIP1 kinase and methods of use thereof. Google Patents.

Sources

Technical Support Center: Optimizing 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine Production

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

The synthesis of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine hinges on the critical heterocyclization of the pyrimidine ring onto the pyrazole core. While the formation of the precursor (5-amino-3-methyl-1H-pyrazole-4-carbonitrile) is relatively forgiving, the subsequent ring closure with guanidine or formamide equivalents is thermodynamically demanding.

The Thermal "Goldilocks" Zone: Our data indicates that the reaction kinetics for this specific scaffold exhibit a non-linear response to temperature.

  • < 120°C: Kinetic trapping. The intermediate amidine forms but fails to undergo the intramolecular nucleophilic attack required for cyclization.

  • 140°C – 160°C (Optimal): Sufficient energy to overcome the activation barrier for ring closure while maintaining solvent integrity.

  • > 180°C: Rapid degradation of the pyrazole hydrazine bridge and oxidative tarring.

This guide provides a self-validating protocol to navigate these parameters, moving away from "cooking" the reaction to "engineering" the product.

Technical Troubleshooting Guide (FAQ)

Category A: Reaction Kinetics & Temperature

Q1: I am running the cyclization with guanidine carbonate in ethanol at reflux (78°C), but LC-MS shows a persistent peak at M-17 relative to the product. What is happening? Diagnosis: You are stuck at the Guanidinyl-Intermediate Stage . Ethanol reflux does not provide sufficient thermal energy (


) to drive the elimination of ammonia (or water) required for the final ring closure.
Solution:  Switch to a higher boiling solvent.
  • Recommended: 2-Ethoxyethanol (bp 135°C) or Diglyme (bp 162°C).

  • Protocol Adjustment: Evaporate the ethanol and redissolve the crude intermediate in 2-ethoxyethanol. Heat to 130°C. The M-17 peak (uncyclized intermediate) should disappear within 2-4 hours.

Q2: I used a fusion method (solvent-free) at 200°C. The yield is high, but the product is a dark brown solid that is difficult to purify. Diagnosis: Thermal decomposition (charring). While fusion is a classic method for pyrazolo[3,4-d]pyrimidines, 200°C is often excessive for the 3-methyl derivative, leading to polymerization of the nitrile functionality. Solution: Lower the fusion temperature and use a Phase Transfer Catalyst (PTC) or a flux.

  • Optimization: Run the fusion at 160°C maximum. Add 5% w/w Sulfolane to act as a localized solvent/flux, improving heat transfer without fully dissolving the mass.

Category B: Impurity Profiling

Q3: My HPLC shows a split peak for the product. Is this a chiral issue? Diagnosis: No, the molecule is achiral. This is likely Tautomeric Equilibrium . Explanation: 1H-pyrazolo[3,4-d]pyrimidines exist in equilibrium between the N1-H and N2-H tautomers in solution. Validation: Run the HPLC at a higher column temperature (45°C) or change the pH of the mobile phase. If the peaks merge, it is tautomerism, not an impurity.

Q4: I see a significant impurity at RRT 1.2. What is it? Diagnosis: Likely the Dimroth Rearrangement product or an alkylated byproduct if alkyl halides were present. If using urea/amide conditions, it could be the Oxygen-bridged dimer . Prevention: Ensure strictly anhydrous conditions if using Lewis acid catalysts (


 or 

). Moisture triggers dimerization.

Optimized Experimental Protocol

Objective: Synthesis of this compound via Guanidine Cyclization.

Reagents:

  • Precursor: 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (1.0 eq)

  • Cyclizing Agent: Guanidine Carbonate (2.5 eq)

  • Solvent: 2-Ethoxyethanol (High-boiling polar)

Step-by-Step Methodology:

  • Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the pyrazole precursor in 2-ethoxyethanol (10 mL per gram of precursor).

  • Activation: Add Guanidine Carbonate. Note: The carbonate base is preferred over the hydrochloride salt to avoid the need for an external base.

  • Thermal Ramp:

    • Heat the mixture to 100°C for 30 minutes. (Allows initial dissolution and intermediate formation).[1]

    • Ramp temperature to 135°C (Reflux) .

  • Reaction Monitoring: Maintain reflux for 6–12 hours.

    • Checkpoint: Monitor via TLC (9:1 DCM:MeOH). Look for the disappearance of the nitrile starting material (

      
      ) and the appearance of the fluorescent product (
      
      
      
      ).
  • Work-up (The "Crash Out"):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (5x reaction volume). Stir vigorously for 30 minutes.

    • The 6-amine derivative is typically poorly soluble in water and will precipitate.

  • Purification: Filter the solid. Wash with water followed by cold ethanol. Recrystallize from DMF/Water if purity is <95%.

Quantitative Data Summary

The following data correlates reaction temperature with yield and purity for the cyclization step (Reaction time: 8 hours).

TemperatureSolvent SystemYield (%)Purity (HPLC %)Observations
80°C Ethanol15%65%Incomplete reaction; high levels of amidine intermediate.
110°C Toluene40%88%Slow kinetics; solubility issues with guanidine.
135°C 2-Ethoxyethanol 82% 98% Optimal conditions. Clean conversion.
153°C DMF78%92%Good yield, but difficult solvent removal; some yellowing.
190°C None (Fusion)85%75%High yield but significant "tar" formation; requires column chromatography.

Mechanistic Visualization (Pathway)

The following diagram illustrates the critical thermal transition states. The "Red Zone" indicates where thermal control is vital to prevent side reactions.

ReactionPathway cluster_0 Thermal Critical Zone Precursor 5-amino-3-methyl- pyrazole-4-carbonitrile Intermediate Amidine Intermediate (Uncyclized) Precursor->Intermediate 100°C Nucleophilic Attack Reagent Guanidine Carbonate Reagent->Intermediate Transition Ring Closure (NH3 Elimination) Intermediate->Transition >130°C Required Ea Product 3-Methyl-1H-pyrazolo [3,4-d]pyrimidin-6-amine Transition->Product -NH3 Cyclization SideProduct Polymerized Tars Transition->SideProduct >180°C Overheating

Caption: Figure 1. Thermal pathway of cyclization.[1][2] Note the high activation energy required at the Transition node to effect ammonia elimination and ring closure.

References

  • Aggarwal, R. et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis. National Institutes of Health (PMC). Available at: [Link]

  • Hassan, A. S. et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI Molecules. Available at: [Link]

  • El-Gazzar, A. B. et al. (2007).[3] Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Arkivoc. Available at: [Link]

  • Fathalla, O. A. et al. (2022).[1] Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines. Taylor & Francis Online. Available at: [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Peak Asymmetry (Tailing Factor > 1.5)

Diagnostic Overview: The "Why" Behind the Tailing

As researchers working with 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine , you are dealing with a nitrogen-rich heterocyclic scaffold. The core pyrazolo[3,4-d]pyrimidine structure mimics the purine base adenine. This structural class presents a classic chromatographic challenge: Secondary Silanol Interactions .[1]

The Mechanism of Failure

Standard silica-based C18 columns contain residual silanol groups (Si-OH) on the stationary phase surface.

  • The Analyte: Your compound possesses basic nitrogen atoms (specifically at the N1, N5, and N7 positions of the ring, and the exocyclic amine at C6). Under neutral pH conditions, these nitrogens can become protonated (positively charged).

  • The Column: Residual silanols are weakly acidic (pKa ~ 3.5 - 4.5). Above pH 3.5, they ionize to form silanates (Si-O⁻).

  • The Interaction: The positively charged analyte binds electrostatically to the negatively charged silanates. This secondary retention mechanism is slower than the primary hydrophobic interaction, causing the "tail" on the chromatogram.

Troubleshooting Guide (Q&A)

Category A: Mobile Phase Optimization

Q: I am running a standard Water/Acetonitrile gradient with 0.1% Formic Acid. Why is my tailing factor still > 1.8? A: Formic acid (pKa ~3.75) is a weak acid. While it lowers pH, it may not suppress silanol ionization completely, nor does it effectively mask the silanol sites.[2]

  • Immediate Fix: Switch to Trifluoroacetic Acid (TFA) at 0.05% - 0.1%. TFA (pKa ~0.23) is a much stronger acid (ensuring silanols remain protonated/neutral) and acts as an ion-pairing agent, neutralizing the charge on your analyte.

  • Note for MS Users: TFA suppresses ionization in Mass Spectrometry. If using LC-MS, use Ammonium Formate (10-20 mM) adjusted to pH 3.0 with Formic Acid. The high ionic strength helps mask silanol interactions.

Q: Can I use high pH to deprotonate the amine instead? A: Yes, but with caution. If you raise the pH above the pKa of the basic nitrogens (likely > pH 8-9), the molecule becomes neutral, eliminating the electrostatic interaction.

  • Risk: Standard silica dissolves above pH 7.5.

  • Requirement: You must use a Hybrid Particle Column (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Kinetex EVO) designed for high pH stability (up to pH 12). Do not attempt this on a standard silica C18 column.

Q: Should I add Triethylamine (TEA)? A: TEA is a "sacrificial base." It competes for the active silanol sites.

  • Protocol: Add 5-10 mM TEA to the aqueous mobile phase and adjust pH to 2.5-3.0 with Phosphoric Acid.

  • Trade-off: TEA is not MS-compatible and can equilibrate slowly. It is best for UV-only methods.

Category B: Column Selection

Q: I am using an older "generic" C18 column. Is this the problem? A: Likely, yes. Older "Type A" silica contains metal impurities that increase silanol acidity.[2]

  • Solution: Switch to a "Type B" High-Purity Silica column (e.g., Zorbax Eclipse Plus, Symmetry C18).

  • Advanced Solution: Use a column with Polar Embedded Groups (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion). These phases have a polar group near the surface that creates a water layer, shielding the silanols from the analyte.

Category C: Sample Preparation

Q: My peak looks like a "shark fin" (fronting and tailing). Is this overload? A: This is often a Diluent Mismatch . If you dissolve your sample in 100% DMSO or Acetonitrile but inject it into a high-aqueous initial gradient (e.g., 95% Water), the sample precipitates momentarily or travels faster than the mobile phase.

  • Fix: Dilute your sample in the Initial Mobile Phase composition (e.g., 95:5 Water:MeCN). If solubility is an issue, limit the organic content in the diluent to <20% or reduce injection volume to 1-2 µL.

Experimental Protocols

Protocol 1: The "Silanol Suppression" Mobile Phase

Use this protocol for UV-detection methods on standard C18 columns.

  • Preparation of Buffer (Mobile Phase A):

    • Dissolve Potassium Dihydrogen Phosphate (KH₂PO₄) to a concentration of 20 mM in HPLC-grade water.

    • Add Triethylamine (TEA) to a concentration of 10 mM (approx. 1.4 mL per Liter).

    • Adjust pH to 2.5 ± 0.1 using 85% Phosphoric Acid . Crucial: Do not use HCl or H₂SO₄.

    • Filter through a 0.22 µm membrane.

  • Mobile Phase B:

    • 100% Acetonitrile (HPLC Grade).

  • Gradient:

    • Start at 5% B. Ramp to 60-80% B over 15 minutes.

  • Expected Result: Tailing factor (Tf) should drop below 1.3.

Protocol 2: LC-MS Compatible Optimization

Use this when TEA/Phosphate is forbidden.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Column: Use a Charged Surface Hybrid (CSH) C18 column (e.g., Waters CSH C18) which has a slight positive surface charge to repel basic analytes.

Quantitative Analysis of Tailing Factors

Table 1: Impact of Mobile Phase Additives on Peak Symmetry

Mobile Phase ConditionTailing Factor (Tf)Mechanism of ActionSuitability
Water/MeCN (Neutral) 2.5 - 3.5Uncontrolled silanol interactionPoor
0.1% Formic Acid 1.8 - 2.2Weak pH control; insufficient suppressionFair (MS)
0.1% TFA 1.1 - 1.3Ion-pairing + Strong pH controlExcellent (UV)
20mM Phosphate (pH 2.5) 1.2 - 1.4Silanol protonation (High Ionic Strength)Good (UV)
20mM Phosphate + TEA 1.0 - 1.1Silanol Blocking (Competitive Binding)Best (UV)
10mM NH₄ Formate (pH 8.5) 1.1 - 1.3Analyte Deprotonation (Requires Hybrid Column)Good (MS/UV)

Troubleshooting Logic Map

The following diagram illustrates the decision process for resolving peak tailing based on your specific detector and column constraints.

TailingTroubleshooting Start Start: Peak Tailing > 1.5 CheckDetector Check Detector Type Start->CheckDetector IsUV UV / PDA Only CheckDetector->IsUV IsMS Mass Spec (LC-MS) CheckDetector->IsMS TryTFA Step 1: Use 0.1% TFA (Strong Acid/Ion Pair) IsUV->TryTFA TryFormate Step 1: Use 20mM NH4 Formate Adjust pH to 3.0 IsMS->TryFormate CheckTFA Did Tailing Improve? TryTFA->CheckTFA UseTEA Step 2: Add 10mM TEA + Phosphate pH 2.5 CheckTFA->UseTEA No Success Resolution Achieved (Tf < 1.3) CheckTFA->Success Yes CheckFormate Did Tailing Improve? TryFormate->CheckFormate ChangeColumn Step 2: Switch Column Technology CheckFormate->ChangeColumn No CheckFormate->Success Yes HybridCol Use Hybrid Particle (High pH) Run at pH 9.5 ChangeColumn->HybridCol Option A CSHCol Use Charged Surface Hybrid (CSH) Repels Basic Analytes ChangeColumn->CSHCol Option B

Figure 1: Decision tree for troubleshooting peak tailing in basic heterocycles.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.

  • Phenomenex Technical Notes. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes.

  • Waters Corporation. (2025). Controlling Selectivity and Peak Shape for Basic Compounds.

  • LCGC International. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems.

  • BenchChem. (2025). Technical Support: Characterization of Impurities in Pyrazole Derivatives.

Sources

Enhancing bioavailability of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine Application: In Vivo Animal Models (Pharmacokinetics & Efficacy)

Welcome to the Bioavailability Optimization Hub. Pyrazolo[3,4-d]pyrimidines are potent purine isosteres widely developed as oncogenic kinase inhibitors (e.g., Src, Abl, EGFR) [1]. However, their rigid, planar molecular architecture promotes strong intermolecular


 stacking. This results in high crystal lattice energy, poor aqueous solubility, and subsequently, sub-optimal in vivo bioavailability.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help researchers overcome the ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks associated with this compound.

Frequently Asked Questions (FAQs)

Q: Why does this compound precipitate immediately upon intravenous (IV) injection in mice, even when dissolved in DMSO? A: This is a classic "solvent-shift" precipitation. When a highly lipophilic drug dissolved in a water-miscible solvent (like DMSO) enters the aqueous environment of the bloodstream, the solvent rapidly diffuses away. Because the free base of the drug cannot be solvated by water, it instantly crystallizes (crashes out), potentially causing micro-embolisms. Causality & Solution: To prevent this, you must lower the thermodynamic barrier to solvation. This is best achieved by synthesizing a water-soluble prodrug that remains stable in the IV formulation but is rapidly cleaved in the plasma [1].

Q: My oral gavage (PO) experiments show less than 5% bioavailability. Is this a permeability issue or a solubility issue? A: It is almost exclusively a solubility issue. Pyrazolo[3,4-d]pyrimidines generally exhibit excellent membrane permeability (BCS Class II behavior). The rate-limiting step is dissolution in the gastrointestinal (GI) tract. If the drug is administered as a crystalline suspension, it will transit through the gut and be excreted in the feces before it can dissolve. You must formulate the compound to maintain a supersaturated state in the gut [2].

Q: I suspect rapid hepatic clearance is reducing the half-life (


). How can I validate this? 
A:  The exocyclic 6-amine and the 3-methyl group are prime targets for first-pass metabolism by hepatic Cytochrome P450 enzymes (e.g., CYP3A4). Self-Validating Test: Pre-dose your animal cohort with 1-aminobenzotriazole (ABT), a pan-CYP inhibitor, 2 hours prior to administering your compound. If the 

and AUC (Area Under the Curve) dramatically increase, CYP-mediated first-pass metabolism is the culprit.

Troubleshooting Guide: Formulation Strategies

Issue 1: Erratic Plasma Concentration Profiles Post-Oral Gavage
  • Root Cause: Drug crystallization in the acidic environment of the stomach or upon transitioning into the neutral pH of the intestine.

  • Mechanistic Solution: Polymer-Drug Solid Dispersions. Formulating the drug with hydrophilic polymers (e.g., PVP or HPMC) traps the drug in an amorphous (non-crystalline) state. As the polymer dissolves in the GI tract, it releases the drug and sterically inhibits crystal nucleation, maintaining a supersaturated concentration that drives intestinal absorption [3].

Issue 2: Complete Lack of Systemic Exposure via IV Route
  • Root Cause: Insufficient aqueous solubility for safe bolus administration.

  • Mechanistic Solution: Carbamate Prodrug Synthesis. By attaching a solubilizing moiety (e.g., N-methylpiperazine) to the exocyclic 6-amine via a carbamate linker, you introduce a highly basic tertiary amine. At physiological pH, this amine is protonated, converting the lipophilic molecule into a highly water-soluble salt [1].

Quantitative Pharmacokinetic Data

The following table summarizes the expected PK parameter shifts when optimizing this compound formulations in a standard murine model (Dose: 10 mg/kg PO).

Formulation Strategy

(ng/mL)

(h)
AUC

(ng·h/mL)
Bioavailability (F%)
Free Base (Aqueous Suspension) 452.0180< 5%
Polymer Dispersion (PVP-K30) 3201.01,45028%
Carbamate Prodrug (Equimolar) 8500.53,80065%

Step-by-Step Methodologies

Protocol A: Preparation of Polymer Solid Dispersions (Solvent Evaporation)

This self-validating protocol ensures the drug is locked in an amorphous state prior to dosing.

  • Dissolution: Dissolve 100 mg of this compound and 400 mg of PVP-K30 (1:4 ratio) in 20 mL of a Dichloromethane/Ethanol (1:1 v/v) mixture. Sonicate until optically clear.

  • Evaporation: Transfer to a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure at 40°C until a thin, transparent film forms.

  • Desiccation: Place the flask in a vacuum desiccator overnight to remove all residual organic solvents.

  • Validation (Crucial Step): Scrape the solid dispersion and analyze a small aliquot via Powder X-Ray Diffraction (PXRD). Self-Validation: The complete disappearance of sharp diffraction peaks and the presence of a broad "halo" confirms the successful generation of an amorphous solid dispersion.

  • Administration: Pulverize the amorphous solid and resuspend in 0.5% Methylcellulose immediately before oral gavage.

Protocol B: Synthesis of a Soluble Carbamate Prodrug

This protocol modifies the 6-amine to bypass solubility limitations.

  • Activation: Dissolve the free base in anhydrous CH

    
    Cl
    
    
    
    . Add sodium bicarbonate and triphosgene at 0°C under inert gas. Stir for 2 hours to form the chlorocarbonate intermediate.
  • Conjugation: Filter the mixture and evaporate the solvent. Immediately resuspend the intermediate in anhydrous THF. Add 2-(4-methylpiperazin-1-yl)ethan-1-ol (activated by sodium hydride) to the solution.

  • Purification: Stir at room temperature for 12 hours. Quench with water, extract with ethyl acetate, and purify via flash chromatography to isolate the carbamate prodrug [1].

  • In Vivo Activation: Upon administration, ubiquitous plasma esterases will rapidly cleave the carbamate bond, releasing the active this compound into systemic circulation.

Pathway Visualization

The following diagram illustrates the mechanistic pathways by which formulation strategies overcome the inherent bioavailability limitations of the free base.

G cluster_0 Formulation Strategies Start 3-Methyl-1H-pyrazolo[3,4-d] pyrimidin-6-amine (Free Base) Polymer Polymer Solid Dispersion (PVP/HPMC Matrix) Start->Polymer Physical Mixing Prodrug Carbamate Prodrug (N-methylpiperazine linker) Start->Prodrug Chemical Synthesis Mech_Polymer Sterically Inhibits Crystallization (Maintains Supersaturation) Polymer->Mech_Polymer GI Tract Transit Mech_Prodrug Introduces Ionizable Basic Center (Increases Aqueous Solvation) Prodrug->Mech_Prodrug GI Tract Transit Bio_High Enhanced In Vivo Bioavailability (Therapeutic Plasma Levels) Mech_Polymer->Bio_High Intestinal Absorption Mech_Prodrug->Bio_High Absorption & Esterase Cleavage

Figure 1: Strategic formulation workflows for overcoming poor bioavailability of pyrazolo[3,4-d]pyrimidines.

References

  • Vignaroli, G., Zamperini, C., Dreassi, E., et al. "Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors." ACS Medicinal Chemistry Letters, 2013. URL:[Link]

  • Greco, C., Taresco, V., Pearce, A. K., et al. "Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme." ACS Medicinal Chemistry Letters, 2020. URL:[Link]

  • Taresco, V., et al. "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays." ACS Medicinal Chemistry Letters, 2017. URL:[Link]

Technical Support Center: Photostability of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

[1]

Executive Summary & Core Stability Profile

3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a critical fused heterocyclic scaffold, widely utilized as a pharmacophore in the development of kinase inhibitors (e.g., EGFR, BTK, and JAK3 inhibitors) [1, 2].[1] As a purine isostere, its conjugated

1

While often stable in solid form when stored correctly, solutions of this compound are photosensitive . Exposure to UV light (specifically UV-A and UV-B) can drive photo-oxidation and hydrolysis reactions, leading to sample yellowing, precipitation, and loss of biological potency.[1]

Quick Reference Stability Table
ParameterStability StatusCritical Action
Solid State (Dark) HighStore at 2–8°C, desiccated.
Solid State (Light) ModerateProtect from direct sunlight; use amber vials.
Solution (DMSO) Low / Sensitive Prepare fresh. Use amber glassware.
Solution (Aqueous) Very Low Avoid UV. pH dependent degradation.
Primary Degradation Photo-oxidationMonitor for N-oxide formation or ring opening.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My stock solution in DMSO turned yellow after leaving it on the benchtop."

Diagnosis: Photo-oxidative Degradation.[1] Technical Explanation: DMSO is a polar aprotic solvent that can stabilize radical intermediates.[1] Upon exposure to ambient light (which contains UV components), the electron-rich pyrazole ring or the exocyclic amine can undergo photo-oxidation.[1] The "yellowing" is typically due to the formation of azo-linkages or N-oxide impurities, which have extended conjugation systems and absorb in the visible blue spectrum.[1]

Corrective Action:

  • Immediate: Discard the solution if quantitative accuracy is required.

  • Prevention: Always wrap vials in aluminum foil or use amber borosilicate glass (Type 1).

  • Verification: Run a quick LC-MS. A mass shift of +16 Da (Oxygen) or +14 Da (Oxidation/Dehydrogenation) confirms degradation.[1]

Issue 2: "I see a new peak eluting before the main peak in Reverse Phase HPLC."

Diagnosis: Photo-hydrolysis (Ring Opening).[1] Technical Explanation: Pyrazolo[3,4-d]pyrimidines are susceptible to nucleophilic attack at the C4 or C6 positions when in an excited state.[1] In aqueous or protic media under UV, water attacks the pyrimidine ring, leading to ring-opening (hydrolysis).[1] These ring-opened products are more polar than the parent molecule, causing them to elute earlier (shorter retention time) on C18 columns.[1]

Corrective Action:

  • Check Solvents: Ensure your mobile phases are degassed. Dissolved oxygen accelerates this process.[1]

  • Buffer pH: Extreme pH (acidic or basic) catalyzes this photo-hydrolysis.[1] Maintain buffers near physiological pH (7.4) for maximum stability during analysis.

Issue 3: "Does the UV degradation affect my kinase inhibition assay?"

Diagnosis: False Negatives/Positives. Technical Explanation: Yes. Degradation products often lack the precise hydrogen-bonding geometry required to bind the ATP-binding pocket of kinases (e.g., EGFR or BTK) [3].[1]

  • Loss of Potency: The parent molecule concentration decreases, leading to an artificially high IC50 (False Negative).

  • Interference: Some oxidation products can be pan-assay interference compounds (PAINS), reacting non-specifically with the protein (False Positive).

Mechanistic Insight & Visualization

Understanding the degradation pathway allows you to predict stability risks.[1] The primary mechanism involves the absorption of a photon (





1
Diagram 1: Hypothetical Photo-Degradation Pathway

This diagram illustrates the logical flow from UV exposure to specific degradation outcomes.[1]

GParent3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine(Ground State)ExcitedExcited State (S1 / T1)[High Energy]Parent->ExcitedUV Absorption(254-365 nm)OxidationPathway A: Photo-Oxidation(ROS / Singlet Oxygen)Excited->OxidationIn DMSO/AirHydrolysisPathway B: Photo-Hydrolysis(Water Nucleophile)Excited->HydrolysisIn Aqueous BufferNOxideN-Oxide Derivative(+16 Da)Oxidation->NOxideO2 attack on NDimerAzo-Dimer(Yellow Precipitate)Oxidation->DimerRadical CouplingRingOpenRing-Opened Amide(Polar/Early Eluting)Hydrolysis->RingOpenC-N Bond Cleavage

Caption: Figure 1.[1][2] Proposed photodegradation pathways. Pathway A dominates in organic solvents (DMSO), while Pathway B prevails in aqueous buffers.[1]

Standard Operating Procedures (SOPs)

Protocol A: Confirmatory Photostability Test (Adapted from ICH Q1B)

If you suspect your batch has been compromised, perform this stress test to validate the stability of your specific lot.

Materials:

  • Quartz cuvettes (UV transparent) or clear HPLC vials.[1]

  • UV Lamp (365 nm for UV-A, 254 nm for UV-C).[1]

  • HPLC System with PDA detector.[1]

Step-by-Step:

  • Preparation: Prepare a 100 µM solution of the compound in 50:50 Water:Acetonitrile.

  • Control: Wrap one vial in aluminum foil (Dark Control).

  • Exposure: Place the unwrapped vial (Light Sample) under the UV lamp at a distance of 10 cm.

    • Duration: Expose for 4 hours.

  • Analysis: Inject 10 µL of both the Dark Control and Light Sample onto the HPLC.

  • Criteria:

    • Calculate degradation:

      
      [1]
      
    • Pass: < 2% degradation.[1]

    • Fail: > 2% degradation (Requires fresh preparation and light protection).[1]

Diagram 2: Troubleshooting Decision Tree

DecisionTreeStartUser ObservesAnomalyCheckColorIs solutionYellow/Brown?Start->CheckColorCheckHPLCHPLC PurityCheckCheckColor->CheckHPLCNoOxidationLikely Photo-Oxidation.Discard Solution.CheckColor->OxidationYesNewPeakExtra Peaks Found?CheckHPLC->NewPeakRTShiftEarlier RT(More Polar)?NewPeak->RTShiftYesOK to UseOK to UseNewPeak->OK to UseNoHydrolysisHydrolysis Product.Check pH & Light.RTShift->HydrolysisYesImpuritySynthesis Impurity.Check COA.RTShift->ImpurityNo

Caption: Figure 2. Decision matrix for evaluating sample integrity based on visual and chromatographic evidence.

Frequently Asked Questions (FAQs)

Q: Can I use amber plastic tubes instead of glass? A: Yes, provided the plastic is compatible with your solvent. Polypropylene (PP) amber tubes are generally acceptable for aqueous solutions.[1] However, for DMSO stocks, we recommend amber glass vials to prevent leachable contaminants from the plastic, which can be mistaken for degradation products.

Q: What is the specific extinction coefficient (


) for this molecule?A:

260–290 nm


11

Q: Is the solid powder stable on the benchtop? A: Short-term exposure (hours) is generally acceptable for the solid.[1] However, long-term storage must be at 2–8°C or -20°C in the dark.[1] The solid surface can oxidize over weeks if exposed to strong light and humidity.[1]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 135400277 (Related Pyrazolo[3,4-d]pyrimidine derivatives). Retrieved March 3, 2026, from [Link][1]

  • Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Retrieved March 3, 2026, from [Link][1]

  • NIST Chemistry WebBook. (n.d.).[1] 1H-Pyrazolo[3,4-d]pyrimidin-4-amine UV/Vis Spectra Data. Retrieved March 3, 2026, from [Link][1]

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Overcoming cyclization failures in 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers encountering difficulties in the synthesis of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine . It addresses the specific challenges of the guanidine-mediated cyclization of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.

Status: Active Scope: Cyclization Failures, Purification, Solubility, Regioselectivity Target Molecule: this compound (CAS: Various / Scaffold for Ibrutinib analogs)

Core Chemistry & Failure Analysis

The synthesis of the pyrazolo[3,4-d]pyrimidine core from a 5-aminopyrazole precursor is a classic "2+4" cyclization. However, for the 6-amine variant, the reaction involves guanidine , which introduces specific instability and solubility challenges compared to formamide-based cyclizations.

The "Guanidine Trap": Mechanism of Failure

The most common failure mode is the incomplete cyclization leading to a trapped amidine intermediate. This occurs when the initial nucleophilic attack happens, but the subsequent ring closure (dehydration/deamination) is energetically stalled.

Visualizing the Pathway: The following diagram illustrates the critical decision points where the reaction often fails.

G cluster_conditions Critical Parameters Start 5-Amino-3-methyl-1H- pyrazole-4-carbonitrile Inter Amidine Intermediate (Often Trapped) Start->Inter Nucleophilic Attack (Reflux, Base) Reagent Guanidine (Free Base) Reagent->Inter Product 3-Methyl-1H-pyrazolo [3,4-d]pyrimidin-6-amine Inter->Product Ring Closure (-NH3) Side Hydrolysis Product (Amide/Acid) Inter->Side H2O / Low Temp (Hydrolysis) Temp > 140°C Temp > 140°C Anhydrous Anhydrous

Caption: Mechanistic pathway showing the "Amidine Intermediate" bottleneck where synthesis frequently stalls due to insufficient energy or moisture.

Validated Protocol: The "Golden Route"

Do not rely on in-situ generation of guanidine from hydrochloride without strict water control. The Guanidine Carbonate method is superior due to easier handling and cleaner by-products.

Reagents & Stoichiometry
ComponentEquivalentsRoleCritical Note
5-Amino-3-methyl-pyrazole-4-carbonitrile 1.0 eqLimiting ReagentEnsure purity >95% by LCMS.
Guanidine Carbonate 2.5 - 3.0 eqCyclizing AgentExcess required to drive equilibrium.
Solvent (Ethoxyethanol) 10-15 volSolventHigh BP (135°C) is crucial. EtOH is too cold.
Base (Optional) 0.1 eq NaOEtCatalystOnly if reaction stalls; usually carbonate is self-sufficient.
Step-by-Step Procedure
  • Preparation: In a dry pressure vessel or round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend the aminopyrazole (1.0 eq) in 2-ethoxyethanol (Cellosolve).

  • Addition: Add Guanidine Carbonate (3.0 eq). The mixture will remain a suspension.

  • Reaction: Heat to reflux (135°C) .

    • Checkpoint: The mixture should clarify briefly as intermediates form, then precipitate the product.

    • Duration: Reflux for 12–24 hours. Do not stop early.

  • Work-up: Cool the mixture to Room Temperature (RT). The product will be a heavy precipitate.

  • Isolation: Filter the solid. Wash copiously with water (to remove excess guanidine carbonate) followed by cold ethanol.

  • Purification: Recrystallize from DMF/Water (see Section 4).

Troubleshooting & FAQs

Direct solutions to common observations in the lab.

Q1: "My reaction turned into a black tar."

Cause: Oxidative decomposition of the electron-rich aminopyrazole at high temperatures in the presence of air. Solution:

  • Degas your solvent with Nitrogen/Argon for 15 minutes before heating.

  • Run the reaction under an inert atmosphere balloon.

  • Check the quality of your starting material; oxidized aminopyrazoles accelerate tar formation.

Q2: "I see a new spot on TLC, but the NMR shows a mess of broad peaks."

Diagnosis: You likely have the Amidine Intermediate (see Graphviz above). The ring did not close. Fix:

  • Temperature: Ethanol reflux (78°C) is often insufficient for the 6-amine closure. Switch to 2-ethoxyethanol (135°C) or DMF (153°C) .

  • Base: Add 0.5 eq of Sodium Ethoxide to force the elimination of ammonia.

Q3: "The product is stuck in the filter and won't dissolve in MeOH or DCM."

Status: Normal. Explanation: this compound is a rigid, planar bicycle with high lattice energy. It is virtually insoluble in standard organic solvents. Action: Do not try to use silica chromatography. Rely on precipitation and recrystallization (see Section 4).

Q4: "Yield is low (<30%). Where is the rest?"

Analysis: Check the filtrate (mother liquor).

  • If starting material is present: Reaction time was too short.

  • If filtrate is clean but yield is low: You may have lost product during the water wash if the pH was too low (protonation of the pyridine-like nitrogen). Ensure wash water is neutral or slightly basic (pH 8).

Solubility & Purification Guide

Handling insoluble heterocycles requires specific solvent systems.

Solubility Profile
SolventSolubilityUsage
Water InsolubleWashing impurities.
Ethanol/Methanol Very PoorWashing lipophilic impurities.
DCM/Ethyl Acetate InsolubleUseless for this scaffold.
DMSO ModerateNMR analysis (requires heating).
DMF Good (Hot)Recrystallization.
Acetic Acid GoodSolubilizes via protonation.
Recommended Purification: The "DMF Crash"
  • Dissolve the crude solid in minimum hot DMF (100°C).

  • Filter while hot to remove inorganic salts (Guanidine Carbonate residues).

  • Slowly add Water to the hot filtrate until persistent turbidity appears.

  • Allow to cool slowly to RT, then to 4°C.

  • Filter the off-white/yellow crystals.

Analytical Validation

Confirming the structure requires distinguishing the product from the intermediate.

1H NMR (DMSO-d6, 400 MHz):

  • Product: Look for the C4-H proton. It should be a sharp singlet around δ 8.0–8.5 ppm .

  • Intermediate: If you see broad singlets around 6.0–7.5 ppm that exchange with D₂O (amidine NHs) and lack the distinct aromatic C4-H shift, the ring is open.

  • Methyl Group: Singlet at δ 2.4–2.6 ppm .

References

  • Aggarwal, R., et al. (2006). "Synthesis and biological evaluation of some new pyrazolo[3,4-d]pyrimidines." Bioorganic & Medicinal Chemistry.

  • Barnish, I. T., et al. (1981). "Synthesis of pyrazolo[3,4-d]pyrimidines." Journal of Heterocyclic Chemistry.

  • Rashad, A. E., et al. (2008). "Synthesis and antiviral evaluation of some new pyrazole and fused pyrazolopyrimidines." European Journal of Medicinal Chemistry.

  • Application Note: "Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives." National Institutes of Health (PMC).

Identifying common byproducts in 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the manufacturing of this key heterocyclic compound. Our goal is to empower you with the knowledge to identify and mitigate common byproducts, ensuring the highest purity of your final product.

Introduction: The Criticality of Purity in Pyrazolo[3,4-d]pyrimidine Synthesis

This compound is a vital structural motif in medicinal chemistry, serving as a cornerstone for the development of various therapeutic agents. The efficacy and safety of these potential drugs are intrinsically linked to the purity of the starting materials and intermediates. Even minor impurities can lead to unforeseen side reactions, reduced yields, and potentially toxicological concerns in downstream applications. This guide will delve into the common byproducts encountered during the synthesis of this compound, their origins, and practical methods for their identification and removal.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key starting materials?

A1: A prevalent and efficient method for the synthesis of the pyrazolo[3,4-d]pyrimidine core involves the cyclocondensation of a substituted pyrazole with a one-carbon synthon.[1] For this compound, the most common starting material is 5-amino-3-methyl-1H-pyrazole-4-carbonitrile . This intermediate is typically reacted with a source of formamide or a similar reagent to construct the pyrimidine ring.[2]

Q2: I am observing an impurity with the same mass as my desired product in the mass spectrum. What could this be?

A2: This is a classic sign of an isomeric byproduct. In the synthesis of pyrazolo[3,4-d]pyrimidines, a common side reaction is the Dimroth rearrangement , which can lead to the formation of a constitutional isomer.[3] This rearrangement involves the opening and subsequent re-closure of the pyrimidine ring, leading to a different arrangement of atoms while maintaining the same molecular weight. Careful control of reaction conditions, particularly temperature and pH, can help to minimize this side reaction.

Q3: My reaction is sluggish and I'm seeing a significant amount of unreacted starting material. What could be the issue?

A3: Incomplete reactions are often due to several factors. Firstly, ensure the purity of your starting materials, as impurities can inhibit the reaction. Secondly, the choice of solvent and base is critical. For instance, in reactions involving the cyclization of aminopyrazoles, the use of a high-boiling point solvent and an appropriate base, such as potassium tert-butoxide, can significantly improve the reaction rate and yield.[4] Finally, inadequate heating or reaction time can also lead to incomplete conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.[5]

Q4: I'm seeing some colored impurities in my final product. What is their likely origin?

A4: Colored impurities often arise from oxidation or degradation of the starting materials, intermediates, or the final product. The pyrazolo[3,4-d]pyrimidine core can be susceptible to oxidation, especially under harsh reaction conditions or prolonged exposure to air and light. The use of an inert atmosphere (e.g., nitrogen or argon) during the reaction and purification steps can help to minimize the formation of these colored byproducts.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.

Issue 1: Presence of Isomeric Impurities

Identification:

  • Mass Spectrometry (MS): An ion with the same m/z as the product.

  • High-Performance Liquid Chromatography (HPLC): A closely eluting peak to the main product peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of a second set of signals, particularly in the aromatic region, that are distinct from the product signals.

Root Cause Analysis and Mitigation:

Byproduct_Formation cluster_synthesis Synthetic Pathway cluster_byproducts Potential Byproducts 5-amino-3-methyl-1H-pyrazole-4-carbonitrile 5-amino-3-methyl-1H-pyrazole-4-carbonitrile Desired_Product This compound 5-amino-3-methyl-1H-pyrazole-4-carbonitrile->Desired_Product Formamide, Heat Unreacted_Starting_Material Unreacted Starting Material 5-amino-3-methyl-1H-pyrazole-4-carbonitrile->Unreacted_Starting_Material Incomplete Reaction Isomeric_Impurity Isomeric Impurity (e.g., from Dimroth Rearrangement) Desired_Product->Isomeric_Impurity High Temp./ Incorrect pH Degradation_Product Oxidation/Degradation Product Desired_Product->Degradation_Product Air/Light Exposure

Experimental Protocol for Minimizing Isomeric Impurities:

  • Temperature Control: Carefully control the reaction temperature. High temperatures can promote the Dimroth rearrangement. Aim for the lowest effective temperature that provides a reasonable reaction rate.

  • pH Control: The pH of the reaction mixture can influence the rate of rearrangement. If possible, maintain a neutral or slightly acidic pH.

  • Solvent Selection: The polarity of the solvent can affect the stability of intermediates. Experiment with different solvents to find one that disfavors the rearrangement.

  • Purification: Isomeric impurities can often be separated by careful column chromatography or recrystallization. Utilize a high-resolution HPLC method to monitor the purity of fractions.

Issue 2: Incomplete Reaction and Low Yield

Identification:

  • TLC/HPLC: Presence of a significant amount of the starting material spot/peak.

  • NMR: Signals corresponding to the starting material are prominent in the crude product spectrum.

Root Cause Analysis and Mitigation:

Potential Cause Troubleshooting Step Expected Outcome
Impure Starting Materials Recrystallize or purify the 5-amino-3-methyl-1H-pyrazole-4-carbonitrile before use.Improved reaction rate and yield.
Inefficient Reagents Use fresh, high-purity formamide or other cyclizing agents.Faster and more complete conversion.
Suboptimal Reaction Conditions Systematically vary the reaction temperature, time, and catalyst/base concentration.Identification of optimal conditions for maximum yield.
Poor Solubility Select a solvent in which both starting materials are reasonably soluble at the reaction temperature.Enhanced reaction kinetics.
Issue 3: Formation of Colored Impurities

Identification:

  • Visual Inspection: The final product has a noticeable color (e.g., yellow, brown) instead of being a white or off-white solid.

  • UV-Vis Spectroscopy: Presence of absorption bands in the visible region.

Root Cause Analysis and Mitigation:

Troubleshooting_Workflow Start Start Problem_Identified Problem Identified: Colored Impurities Start->Problem_Identified Inert_Atmosphere Run reaction under inert atmosphere (N2/Ar)? Problem_Identified->Inert_Atmosphere Yes_Inert Yes Inert_Atmosphere->Yes_Inert No_Inert No Inert_Atmosphere->No_Inert Check_Purification Review purification method. Consider charcoal treatment or recrystallization. Yes_Inert->Check_Purification Implement_Inert Implement inert atmosphere and re-run reaction. No_Inert->Implement_Inert Problem_Solved Problem Solved Implement_Inert->Problem_Solved Antioxidant Consider adding a small amount of antioxidant. Check_Purification->Antioxidant Check_Purification->Problem_Solved Problem_Persists Problem Persists Antioxidant->Problem_Persists Further_Analysis Further analysis needed (e.g., LC-MS/MS) to identify impurity. Problem_Persists->Further_Analysis

Experimental Protocol for Preventing Colored Impurities:

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Purification: During workup and purification, minimize the exposure of the product to air and light. Consider using activated carbon (charcoal) to remove colored impurities during recrystallization.

  • Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature.

Analytical Methods for Purity Assessment

A combination of analytical techniques is essential for the comprehensive purity assessment of this compound.

Technique Information Provided Typical Observations for Impurities
HPLC Quantitative purity, detection of non-volatile impurities.Additional peaks, shoulder peaks, or a broad main peak.
GC-MS Detection of volatile impurities and byproducts.Peaks corresponding to unreacted starting materials or low molecular weight side products.
¹H and ¹³C NMR Structural confirmation and identification of impurities with distinct chemical shifts.Extra signals in the spectrum that do not correspond to the product.
LC-MS Molecular weight determination of the product and impurities.Ions corresponding to the mass of potential byproducts.

References

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][2][3][6]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG - Semantic Scholar. Available at: [Link]

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC. Available at: [Link]

  • Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC. Available at: [Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - NIH. Available at: [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - MDPI. Available at: [Link]

  • METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC. Available at: [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Available at: [Link]

  • Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Available at: [Link]

Sources

Validation & Comparative

Structure-activity relationship (SAR) of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine vs analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) for the 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine scaffold. This analysis focuses on its role as a privileged pharmacophore in kinase inhibition (specifically BTK, Src, and JAK families) and adenosine receptor antagonism, comparing it against key structural analogs.[1][2]

Executive Summary & Pharmacophore Analysis

This compound (CAS: 1330755-87-7) represents a critical "adenine isostere" scaffold in medicinal chemistry.[1][2] While the unsubstituted parent compound is primarily a building block, its derivatives are potent inhibitors of tyrosine kinases and antagonists of adenosine receptors.[1][2]

The core value of this scaffold lies in its ability to mimic the adenine ring of ATP, allowing it to bind competitively to the ATP-binding pocket of enzymes.[1][2] The 3-methyl group and 6-amine moiety are pivotal "tuning knobs" that dictate selectivity between kinase families (e.g., Src vs. BTK) and receptor subtypes (e.g., A1 vs. A2A).[1][2]

Structural Deconstruction
  • Pyrazolo[3,4-d]pyrimidine Core: A 7-deaza-8-aza-purine analog.[1][2] It lacks the N-7 nitrogen of purine, altering electronic distribution and solubility while maintaining the hydrogen-bonding motif required for the "hinge region" of kinases.[1][2]

  • C3-Methyl Group: A small hydrophobic substituent that fits into the "gatekeeper" pocket of kinases.[1][2]

    • Comparison: Smaller than the Phenyl group found in PP1/PP2 (Src inhibitors), allowing access to restricted pockets (e.g., BTK, JAK3).[1][2]

  • C6-Amine: A hydrogen bond donor/acceptor that interacts with the "sugar pocket" or solvent front residues (e.g., Ribose binding site).[1][2]

    • Comparison: Differs from 6-H or 6-oxo analogs, which lose critical water-mediated H-bonds or alter tautomeric preferences.[1][2]

Structure-Activity Relationship (SAR) Analysis

This section compares the 3-Methyl-6-Amine core against three primary analog classes: 3-Phenyl (Src-selective), 6-Unsubstituted (General Kinase), and N1-Alkylated (Bioavailability-optimized).[1][2]

Table 1: Comparative SAR Profile of Key Analogs
Feature3-Methyl-6-Amine Core 3-Phenyl Analog (e.g., PP2) 6-Unsubstituted Analog N1-Isopropyl Analog
Primary Target Class BTK, JAK3, Adenosine (A2A)Src Family (Lck, Fyn, Hck)CDK, GSK-3

Multi-Kinase (Broad)
Gatekeeper Interaction Fits small/medium gatekeepers (Thr, Met)Requires large hydrophobic pocketNeutral / Non-selectiveImproves solubility/permeability
Hinge Binding Mode Bidentate (N1 + C6-NH2)Tridentate (N1 + C4-NH2)Monodentate (N1 only)Modified H-bond angle
Selectivity Driver 3-Methyl avoids steric clash in restricted pockets.[1][2]3-Phenyl provides

-stacking but clashes in small pockets.[1][2]
6-H loses specificity for sugar-pocket residues.[1][2]N1-Alkyl dictates orientation.[1][2]
Potency (IC

)
~10–100 nM (Derivatized)~5 nM (Src)>500 nM (General)~50–200 nM (Variable)
Deep Dive: The "Switch" Mechanism
  • The 3-Methyl vs. 3-Phenyl Switch:

    • Observation: Replacing the 3-methyl group with a phenyl ring (as seen in the transition from this scaffold to PP1/PP2 ) shifts activity from BTK/JAK3 to Src Family Kinases .[1][2]

    • Mechanistic Reason: The Src kinase ATP pocket has a large hydrophobic region (Selectivity Pocket I) adjacent to the gatekeeper residue that accommodates the bulky phenyl ring.[1][2] In contrast, BTK has a smaller gatekeeper region where the 3-methyl group fits perfectly without steric penalty, while the phenyl ring clashes.[1][2]

  • The 6-Amine Contribution:

    • Observation: Removal of the 6-amine (yielding 3-methyl-1H-pyrazolo[3,4-d]pyrimidine) often results in a 10-fold loss of potency against Adenosine Receptors.[1][2]

    • Mechanistic Reason: The exocyclic amine at C6 mimics the 6-amino group of adenine (in adenosine receptors) or the 2-amino group of guanine (depending on binding mode), forming a critical hydrogen bond with residues like Asn254 (in A2A receptors) or the kinase hinge backbone.[1][2]

Experimental Validation & Protocols

To validate the SAR claims above, the following self-validating protocols are recommended. These assays distinguish between the "Scaffold Activity" (building block) and "Inhibitor Activity" (derivatized drug).[1][2]

Protocol A: Synthesis of the 3-Methyl-6-Amine Scaffold
  • Objective: Synthesize the core this compound for use as a reference standard.

  • Methodology:

    • Starting Material: 2-hydrazino-4-methyl-6-hydroxypyrimidine.[1][2]

    • Cyclization: React with ethoxymethylene malononitrile in refluxing ethanol for 4 hours.

    • Purification: Recrystallize from DMF/Water.

    • Validation:

      
      H NMR (DMSO-
      
      
      
      ) must show a singlet at
      
      
      ppm (3-Me) and a broad singlet at
      
      
      ppm (6-NH
      
      
      ).[1][2]
Protocol B: Competitive Kinase Binding Assay (FRET-based)
  • Objective: Determine the

    
     of the scaffold vs. analogs against BTK and Src.
    
  • Reagents: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher).[1][2]

  • Steps:

    • Preparation: Dilute compounds (3-Methyl vs 3-Phenyl analogs) in DMSO (10-point dose response, 10

      
      M to 0.1 nM).
      
    • Incubation: Mix Kinase (5 nM), AlexaFluor™ Tracer (20 nM), and Eu-Anti-Tag Antibody (2 nM).[1][2]

    • Addition: Add compound solution to the kinase/tracer mix. Incubate 60 min at RT.

    • Readout: Measure TR-FRET ratio (Emission 665 nm / 615 nm).

    • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC

      
      .[1][2][3]
      
    • Expected Result: The 3-Phenyl analog will show

      
       nM IC
      
      
      
      for Src but
      
      
      nM for BTK.[1][2] The 3-Methyl analog will show balanced or BTK-favored activity.[1][2]

Visualization of Mechanisms[1][2]

Figure 1: Chemical Space & SAR Map

This diagram illustrates how modifications to the 3-Methyl-6-Amine core shift biological selectivity.[1][2]

SAR_Map Core 3-Methyl-1H-pyrazolo [3,4-d]pyrimidin-6-amine (Parent Scaffold) Mod_3_Phenyl Substituent: 3-Phenyl (Bulky Hydrophobic) Core->Mod_3_Phenyl Derivatization Mod_6_H Substituent: 6-H (Loss of H-Bond) Core->Mod_6_H Derivatization Mod_N1_Alkyl Substituent: N1-Alkyl (Solubility/Orientation) Core->Mod_N1_Alkyl Derivatization Target_BTK BTK / JAK3 (Small Gatekeeper) High Potency Core->Target_BTK Favors (Reduced Sterics) Target_Adenosine Adenosine Receptors (A2A Antagonist) Core->Target_Adenosine Essential (H-Bond) Target_Src Src Family Kinases (Lck, Hck, Fyn) High Potency Mod_3_Phenyl->Target_Src Favors (Pi-Stacking) Mod_6_H->Target_Adenosine Loss of Activity

Caption: SAR Map demonstrating how the 3-Methyl and 6-Amine groups drive selectivity towards BTK and Adenosine targets, while 3-Phenyl shifts activity to Src.[1][2]

Figure 2: BTK Signaling Pathway Inhibition

The 3-methyl-pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore for inhibiting the B-cell Receptor (BCR) pathway via BTK.[1][2]

BTK_Pathway BCR BCR Complex (Antigen Binding) Lyn Lyn/Syk Kinases BCR->Lyn Phosphorylation BTK BTK (Target of 3-Methyl Scaffold) Lyn->BTK Activation (Y551) PLCg2 PLC-gamma-2 BTK->PLCg2 Phosphorylation (Y753) Calcium Ca2+ Mobilization PLCg2->Calcium IP3 Generation NFkB NF-kB / MAPK Transcription Calcium->NFkB Signaling Cascade Inhibitor 3-Methyl-Pyrazolo Inhibitor Inhibitor->BTK Blocks ATP Binding

Caption: Mechanism of action for 3-methyl-pyrazolo[3,4-d]pyrimidine derivatives in the BCR signaling cascade.

References

  • Zhang, T., et al. (2020). "Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors."[1][2] Bioorganic Chemistry, 98, 103720.[1][2] Link[1][2]

  • Wang, X., et al. (2024). "Discovery of orally available 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative as a novel BTK inhibitor."[1][2] Arabian Journal of Chemistry, 17(7), 105678.[1][2] Link[1][2]

  • Hanke, J. H., et al. (1996). "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor."[1][2] Journal of Biological Chemistry (Reference for PP1/PP2 3-phenyl comparison), 271(2), 695-701.[1][2] Link

  • Hassaballah, A. I., et al. (2024). "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors."[1][2] RSC Advances, 14, 1827-1845.[1][2] Link

Sources

Comparative Evaluation of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine Derivatives vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As targeted therapies evolve, the architectural precision of small-molecule inhibitors remains the cornerstone of rational drug design. The 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine scaffold has emerged as a highly versatile, privileged pharmacophore. Functioning as a bioisostere of adenine, this core structure seamlessly anchors into the ATP-binding pockets of various kinases and G-protein-coupled receptors (GPCRs).

This guide provides a rigorous, data-driven comparison of IC50 values between synthesized derivatives of this scaffold and gold-standard clinical inhibitors. We will specifically examine its efficacy across two distinct therapeutic domains: Epidermal Growth Factor Receptor (EGFR) inhibition in oncology[1][2], and Adenosine A2A/A1 Receptor antagonism for neurodegenerative diseases [3].

Mechanistic Rationale: The Adenine Bioisostere Advantage

The efficacy of the 1H-pyrazolo[3,4-d]pyrimidine core stems from its flat, heteroaromatic geometry, which mimics the purine ring of ATP.

  • Hinge Region Anchoring: The pyrazolo-pyrimidine nitrogen atoms act as critical hydrogen bond acceptors/donors, interacting directly with the hinge region residues of kinases (e.g., Met793 in EGFR) [2].

  • Hydrophobic Tailoring: The 3-methyl group and the 6-amine position provide synthetic vectors. Modifying the 6-amine allows the molecule to probe the solvent-exposed regions or deeper hydrophobic pockets (Region I and II) of the target protein, drastically shifting the IC50 profile[1].

EGFR_Mechanism EGFR EGFR Kinase Domain (WT / T790M) ATP Endogenous ATP EGFR->ATP Kinase Activation Pathway Downstream Signaling (PI3K/AKT, MAPK) ATP->Pathway Phosphorylation Inhibitor Pyrazolo[3,4-d]pyrimidin-6-amine Derivatives Inhibitor->ATP Competitive Displacement Outcome Tumor Cell Proliferation Pathway->Outcome

Fig 1: Mechanism of ATP-competitive EGFR inhibition by pyrazolo-pyrimidine derivatives.

Quantitative IC50 Comparison: Experimental Data

To objectively evaluate the potency of this scaffold, we must benchmark its derivatives against FDA-approved standards. The data below synthesizes recent enzymatic and cellular assays.

Table 1: EGFR Tyrosine Kinase Inhibition (Oncology)

Derivatives of the pyrazolo[3,4-d]pyrimidine core show remarkable potency against EGFR, often matching or exceeding the affinity of Erlotinib, particularly when functionalized with halogenated phenyl moieties [1][2].

CompoundTargetAssay TypeIC50 (µM)Reference StandardStandard IC50 (µM)
Derivative 15 [2]EGFR (WT)Enzymatic0.054Erlotinib0.030 - 0.050
Derivative 16 [2]EGFR (WT)Enzymatic0.034Erlotinib0.030 - 0.050
Compound 12b [1]A549 CellsCellular Proliferation8.21Erlotinib~10.0
Compound 12b [1]HCT-116 CellsCellular Proliferation19.56Erlotinib~25.0
Table 2: Dual Adenosine A2A/A1 Receptor Antagonism (Parkinson's Disease)

Beyond oncology, the 6-amine core has been successfully utilized to design dual A2A/A1 receptor antagonists. Compound 11o demonstrates nanomolar antagonism, competing favorably with clinical standards like Istradefylline [3].

CompoundTargetAssay TypeIC50 / Ki (nM)Reference StandardStandard IC50 / Ki (nM)
Compound 11o [3]hA2A ReceptorRadioligand BindingKi = 13.3IstradefyllineKi ≈ 10.0
Compound 11o [3]hA1 ReceptorRadioligand BindingKi = 55.0DPCPXKi ≈ 5.0 - 15.0
Compound 11o [3]hA2A ReceptorFunctional AntagonismIC50 = 136.0IstradefyllineIC50 ≈ 50.0

Self-Validating Experimental Protocols

To ensure data trustworthiness (E-E-A-T), IC50 values must be derived from robust, self-validating assay systems. Below is the optimized methodology for evaluating pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Protocol A: Luminescence-Based In Vitro Kinase Assay (EGFR)

Causality Check: Why use a luminescence-based ADP detection system (e.g., ADP-Glo™) instead of traditional radiometric assays? Pyrazolo-pyrimidine derivatives can occasionally exhibit auto-fluorescence. Luminescence circumvents fluorescent interference and eliminates radioactive hazard, while directly quantifying the ADP produced during the kinase reaction.

Step-by-Step Methodology:

  • Compound Preparation (The 10-Point Curve):

    • Prepare a 10 mM stock of the this compound derivative in 100% anhydrous DMSO.

    • Perform a 3-fold serial dilution across 10 points. Rationale: A 10-point curve ensures the capture of both the upper and lower asymptotes, which is mathematically required for an accurate non-linear regression (Hill slope) calculation.

  • Assay Control Implementation (Self-Validation):

    • Positive Control (100% Activity): Kinase + ATP + Substrate + 1% DMSO (Vehicle).

    • Negative Control (0% Activity): ATP + Substrate + 1% DMSO (No Kinase).

    • Reference Standard: Run Erlotinib in parallel to validate assay sensitivity and inter-assay reproducibility.

  • Kinase Reaction:

    • In a 384-well white microplate, combine 2 µL of compound, 2 µL of recombinant EGFR enzyme (optimized to the linear phase of the reaction velocity), and 2 µL of ATP/Poly(Glu,Tyr) substrate mix.

    • Incubate at 25°C for 60 minutes. Rationale: Room temperature incubation prevents thermal degradation of the enzyme while allowing the competitive inhibitor to reach thermodynamic equilibrium with ATP.

  • Signal Generation & Detection:

    • Add 6 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (Incubate 40 mins).

    • Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (Incubate 30 mins).

    • Read on a multi-mode microplate reader (integration time: 0.5–1.0 sec).

  • Data Analysis:

    • Calculate the Z'-factor using the positive and negative controls. Validation threshold: Only accept plates with a Z'-factor > 0.6.

    • Fit the normalized data to a 4-parameter logistic (4PL) model using GraphPad Prism to extract the absolute IC50.

Assay_Workflow Prep Compound Prep (10-Pt Serial Dilution) Incubate Kinase Reaction (EGFR + ATP + Substrate) Prep->Incubate Detect Luminescence Detection (ADP-Glo Reagent) Incubate->Detect Analyze IC50 Calculation (4PL Regression & Z'-factor) Detect->Analyze

Fig 2: Self-validating high-throughput kinase assay workflow for robust IC50 determination.

Protocol B: Radioligand Binding Assay (Adenosine Receptors)

Causality Check: When assessing GPCR antagonism (like A2A/A1 receptors), functional IC50 values can be skewed by cell-specific receptor reserve. Therefore, determining the absolute binding affinity (


) via radioligand displacement is mandatory for comparing the intrinsic affinity of pyrazolo-pyrimidine derivatives against standards like Istradefylline.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human A2A or A1 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) to preserve receptor conformation.

  • Displacement Setup: Incubate 50 µg of membrane protein with a constant concentration of radioligand (

    
    -CGS21680 for A2A; 
    
    
    
    -DPCPX for A1) and varying concentrations of the test compound (10
    
    
    to 10
    
    
    M).
  • Non-Specific Binding (NSB) Control: Define NSB by co-incubating with a massive excess (10 µM) of unlabeled NECA. Rationale: This ensures that the radioactive counts measured represent true receptor-specific binding, not lipid partitioning.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific sticking). Wash thrice with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

  • Cheng-Prusoff Conversion: Convert the experimental IC50 to

    
     using the Cheng-Prusoff equation: 
    
    
    
    , where
    
    
    is the radioligand concentration and
    
    
    is its dissociation constant.

Conclusion

The This compound core is not merely a structural curiosity; it is a highly tunable engine for drug discovery. As demonstrated by the IC50 data, strategic substitutions on this scaffold yield compounds that rival the potency of established clinical standards like Erlotinib and Istradefylline. By adhering to rigorous, self-validating assay protocols, researchers can confidently leverage this bioisostere to map structure-activity relationships (SAR) and develop next-generation targeted therapeutics.

References

  • El-Sayed, N. N. E., et al. (2022). "Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Abdel-Maksoud, M. S., et al. (2024). "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition." RSC Advances. Available at:[Link]

  • Wang, Y., et al. (2022). "Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson's Disease Agents." Pharmaceuticals (MDPI). Available at:[Link]

Validating Purity of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine Using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a critical heterocyclic scaffold in drug discovery, particularly serving as a pharmacophore for kinase inhibitors (e.g., TRAP1, JAK3) and adenosine receptor antagonists.[1][2] Its structural similarity to guanine and adenine necessitates rigorous purity validation to distinguish it from potent regioisomeric by-products and genotoxic starting materials like hydrazines.[1][2]

This guide details a High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) workflow for validating the purity of this compound. Unlike traditional HPLC-UV, which may fail to detect non-chromophoric impurities or co-eluting isomers, LC-MS provides the mass-selective specificity required for pharmaceutical-grade validation.[1][2]

Strategic Comparison: Why LC-MS?

While NMR and HPLC-UV are standard in synthetic labs, they face critical limitations when validating high-purity bioactive intermediates.[1][2]

Table 1: Comparative Performance of Analytical Techniques
FeatureLC-MS (Recommended) HPLC-UV (Traditional) 1H NMR
Primary Utility Trace impurity ID & QuantitationRoutine % Area purityStructural confirmation
Sensitivity (LOD) High (ng/mL range)Moderate (µg/mL range)Low (~1-5% impurity detection)
Specificity Excellent (m/z discrimination)Moderate (Retention time only)High (Chemical shift)
Isomer Resolution Resolves tautomers/regioisomers via MS/MS fragmentationOften co-elutes isomersCan distinguish, but overlaps common
Genotoxin Detection Detects trace hydrazines (starting material)Poor detection of hydrazinesUndetectable at trace levels

Critical Insight: The synthesis of pyrazolo[3,4-d]pyrimidines often involves hydrazine derivatives.[3] Hydrazines are potential genotoxic impurities (PGIs). HPLC-UV often lacks the sensitivity to detect hydrazines at the required ppm levels, whereas LC-MS is the industry gold standard for this purpose.

Core Validation Workflow

The validation process must demonstrate that the method is specific, linear, accurate, and sensitive.

Diagram 1: LC-MS Validation Logic Flow

ValidationWorkflow Start Method Development SystemSuit System Suitability (SST) Start->SystemSuit 1. Check Instrument Specificity Specificity (Stress Testing) SystemSuit->Specificity 2. Prove Selectivity Linearity Linearity & Range (LOQ to 120%) Specificity->Linearity 3. Define Range AcidDeg Acid Hydrolysis Specificity->AcidDeg OxidDeg Oxidative Stress Specificity->OxidDeg Accuracy Accuracy (Spike Recovery) Linearity->Accuracy 4. Verify Quant Final Validated Method Accuracy->Final 5. Release

Caption: Logical progression for validating the LC-MS method, ensuring the system is suitable before assessing specific performance parameters.

Experimental Protocol

Reagents and Chemicals[4][5][6][7][8][9][10][11][12]
  • Analyte: this compound (Reference Standard >99%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) or HILIC (if retaining polar hydrazine impurities).

LC-MS Conditions[1][2]
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole (QqQ).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Equilibration/Polar impurity elution)

    • 1-6 min: 5% -> 95% B (Main elution)[1][2]

    • 6-8 min: 95% B (Wash)[1][2]

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 - 0.5 mL/min.[1][2]

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Rationale: The amine group (N6) and pyrazole nitrogens are basic, readily protonating to form

      
      .
      
Sample Preparation[11]
  • Stock Solution: Dissolve 10 mg of sample in 10 mL DMSO (1 mg/mL).

  • Working Solution: Dilute stock 1:100 with Mobile Phase A to 10 µg/mL.

  • Filtration: 0.22 µm PTFE filter (ensure no adsorption of the amine to the filter).

Impurity Profiling & Fate Mapping[1][2]

Understanding the synthesis route allows for targeted impurity monitoring. The synthesis typically involves the condensation of a hydrazine with a nitrile-functionalized intermediate.

Diagram 2: Impurity Fate & Fragmentation Map[1][2]

ImpurityMap Precursor Precursor: Hydrazine / Nitrile Intermediate Open-Ring Intermediate Precursor->Intermediate Condensation Product Target: 3-Methyl-1H-pyrazolo[3,4-d] pyrimidin-6-amine (m/z ~150) Intermediate->Product Cyclization Degradant Hydrolysis Product: 6-Oxo Derivative Product->Degradant Acid/Base Hydrolysis Frag1 Fragment: Loss of NH3 [M+H-17]+ Product->Frag1 MS/MS Frag2 Fragment: Ring Cleavage (RDA mechanism) Product->Frag2

Caption: Fate mapping of impurities from synthesis to degradation, including expected MS fragmentation pathways for confirmation.

Key Impurities to Monitor:
  • Regioisomers: N1 vs. N2 alkylation products if the 3-methyl group was introduced via alkylation.[1][2]

  • Hydrolysis Products: 6-oxo derivative (conversion of amine to ketone under acidic stress).[2]

  • Starting Materials: Residual hydrazines (monitor via specific MRM transitions if using QqQ).

Data Analysis & Interpretation

System Suitability Test (SST)

Before validating, ensure the system is stable.

  • Requirement: Inject the standard 5 times.

  • Acceptance Criteria:

    • Retention Time %RSD < 1.0%

    • Peak Area %RSD < 2.0%

    • Tailing Factor < 1.5[1][2]

Specificity (Peak Purity)

Use the Mass Spectrometer to extract the ion chromatogram (EIC) of the target mass (


 Da).
  • Procedure: Compare the UV trace (254 nm) with the Total Ion Chromatogram (TIC).

  • Check: Ensure no hidden peaks co-elute under the main peak. Use the "Peak Purity" function in the MS software (comparing spectra across the peak width).

Linearity & Range
  • Range: Prepare standards from 0.1% level (limit of quantification) to 120% of the target concentration.

  • Acceptance:

    
    .
    
Limit of Detection (LOD) / Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio.[1][2]

  • LOD: S/N > 3 (Critical for detecting genotoxic hydrazine residues).

  • LOQ: S/N > 10.

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Peak Tailing Basic amine interacting with silanolsAdd 5-10 mM Ammonium Formate to mobile phase; use end-capped C18 column.[1][2]
Low Sensitivity Ion suppression from DMSODivert flow to waste for the first minute; reduce injection volume.
Carryover Sticky amine on injectorUse a needle wash with high organic content (e.g., MeOH:Water 90:10 + 0.1% FA).
Split Peaks Tautomerism (1H vs 2H)Adjust pH. Pyrazoles can tautomerize; acidic pH usually stabilizes one form.

References

  • General Synthesis & Properties

    • Synthesis and Biological Studies of Pyrazolo[3,4-d]pyrimidines. Oriental Journal of Chemistry. Link

    • Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors.[4][5] RSC Advances. Link

  • LC-MS Methodologies for Kinase Inhibitors

    • Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors. PubMed.[6] Link

    • Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC.[1][2] Waters Application Notes. Link

  • Impurity Profiling Standards

    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH Guidelines. Link

Sources

Selectivity profile of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine against kinase panels

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Selectivity Profile of the 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine Scaffold

Executive Summary: The Pharmacophore Defined

Product Identity: this compound (CAS: 1330755-87-7) Class: Purine Bioisostere / Kinase Inhibitor Scaffold Primary Utility: Fragment-Based Drug Discovery (FBDD) precursor for JAK3, Src, and TRAP1 inhibitors.[1][2]

Technical Verdict: As a standalone chemical entity, This compound functions as a low-affinity, promiscuous ATP-competitive fragment.[1][2] It does not exhibit a clinical-grade selectivity profile in its unsubstituted form.[1][2] Its value lies in its role as a "privileged scaffold"—a template that, when functionalized at the N1 and C4 positions, yields highly selective inhibitors (e.g., for JAK3 or Src/Abl).

This guide compares the selectivity potentials of this 6-amino scaffold against the more common 4-amino scaffold (the "Ibrutinib/PP1" class) and details the specific kinase panels where its derivatives outperform standard alternatives.[1][2]

Structural Basis of Selectivity: 6-Amino vs. 4-Amino[1][2]

To understand the selectivity profile, one must distinguish this scaffold from the standard "Adenine" mimic.

Feature6-Amino Scaffold (The Topic) 4-Amino Scaffold (Standard)
Structure Amine at C6 (Pyrimidine ring)Amine at C4 (Pyrimidine ring)
Binding Mode "Flipped" Binding: Often binds with the pyrazole ring deep in the pocket or interacts with specific water networks/Cysteine residues (e.g., Cys909 in JAK3).[1][2]Adenine Mimic: The N1 and N-amino mimic the N1 and N6 of Adenine, forming the classic hinge hydrogen bonds (e.g., Ibrutinib).
Primary Targets JAK3, TRAP1, Src/Abl BTK, EGFR, Hck, Src
Selectivity Mechanism Exploits unique solvent-front cysteines or hydrophobic pockets (Gatekeeper).Exploits the hinge region and the "Gatekeeper" residue directly.

Comparative Selectivity Profiling

The following data illustrates how the This compound core performs when optimized for specific panels, compared to industry standards.

Panel A: The Janus Kinase (JAK) Selectivity Profile

Context: Autoimmune disease targeting (Rheumatoid Arthritis).[3]

When derivatized with a hydrophobic tail at N1 (e.g., Compound 13t), this scaffold achieves exquisite selectivity for JAK3 over JAK1/2, a major safety advantage over pan-JAK inhibitors like Tofacitinib.

Kinase Target6-Amino Scaffold Derivative (Cmpd 13t) Tofacitinib (Standard) Selectivity Driver
JAK3 IC₅₀ = 0.1 nM IC₅₀ = 1.6 nMCovalent interaction with Cys909 (unique to JAK3).[1][2]
JAK1 IC₅₀ > 1000 nMIC₅₀ = 3.2 nMThe 6-amino core orientation avoids JAK1's active site constraints.[1][2]
JAK2 IC₅₀ > 1000 nMIC₅₀ = 4.1 nMAvoids JAK2-related anemia side effects.[1][2]
TyK2 IC₅₀ > 1000 nMIC₅₀ = 34 nMHigh specificity.

Data Source: Derived from Zhang et al., Bioorg.[3] Chem. 2020.[1][2][3][4][5]

Panel B: The Src/Abl Dual-Inhibition Profile

Context: Glioblastoma and solid tumor targeting.[1][2]

In this configuration (e.g., Compound SI388), the scaffold is substituted to target the Src family.[6] Unlike the 4-amino analog (PP2), the 6-amino variants often show reduced off-target activity against EGFR.[1][2]

Kinase Target6-Amino Scaffold (SI388) PP2 (4-Amino Reference) Clinical Implication
c-Src High Potency (nM range) High Potency (nM range)Both effectively block metastasis signaling.[1][2]
c-Abl High Potency Moderate Potency6-Amino core is effective in Bcr-Abl driven lines.[1][2]
EGFR Low Inhibition Moderate Inhibition6-Amino reduces skin toxicity risks associated with EGFR.[1][2]
Cellular Toxicity Irreversible (Apoptotic) Cytostatic6-Amino derivatives often induce stronger apoptosis in GBM cells.[1][2]

Data Source: Schenone et al., Molecules 2023 / CNR-IRIS.[1][2]

Mandatory Visualization: Mechanism of Action

Diagram 1: The JAK3 Signaling Pathway & Inhibition Point

This diagram illustrates where the 6-amino scaffold derivative intervenes in the inflammatory cascade.[1][2]

JAK_Pathway Cytokine Cytokine (IL-2/IL-4) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK3 JAK3 Kinase (Target of 6-Amino Scaffold) Receptor->JAK3 Activation STAT STAT Protein JAK3->STAT Phosphorylation P_STAT Phospho-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus / Gene Transcription P_STAT->Nucleus Translocation Inflammation Pro-inflammatory Response Nucleus->Inflammation Expression Inhibitor 3-Methyl-6-Amino Derivative Inhibitor->JAK3 Blocks ATP Site (Cys909)

Caption: The 6-amino scaffold selectively inhibits JAK3-mediated STAT phosphorylation, blocking inflammatory gene transcription.[1]

Experimental Protocol: Validating the Profile

To generate a selectivity profile for this scaffold (or its derivatives), use the following self-validating workflow.

Protocol: Radiometric Kinase HotSpot™ Assay (Gold Standard)

Objective: Determine the IC₅₀ and Selectivity Score (S-score) of the this compound derivative.

  • Reagent Preparation:

    • Compound Stock: Dissolve the scaffold derivative in 100% DMSO to 10 mM.

    • Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄.

    • Substrate: Use peptide substrates specific to the panel (e.g., Poly(Glu,Tyr) for Src/JAK).

  • Reaction Setup (384-well plate):

    • Step A: Dispense 5 nL of compound (variable concentrations) or DMSO control.

    • Step B: Add 2.5 µL of 2x Kinase/Peptide mix.

    • Step C: Incubate for 5-10 mins to allow compound-enzyme equilibration (Crucial for Type I/II differentiation).

    • Step D: Initiate reaction with 2.5 µL of 2x ATP/[γ-³³P]ATP mix.[1][2]

  • Measurement & Validation:

    • Incubate at Room Temp for 40 mins.

    • Stop reaction with 3% Phosphoric acid.

    • Filter through P81 filter plates; wash 3x.

    • Read: Scintillation counting.

  • Data Analysis:

    • Calculate % Activity relative to DMSO.

    • Self-Validation Check: The Reference Inhibitor (e.g., Staurosporine) must yield an IC₅₀ within 3-fold of historical data. If not, discard the run.

Workflow Visualization: Scaffold Optimization

This diagram depicts the logical flow of transforming the promiscuous 3-methyl-6-amine fragment into a selective drug candidate.[1][2]

Optimization_Workflow Fragment 3-Methyl-6-Amino Fragment (Promiscuous) Step1 N1-Alkylation (Hydrophobic Tail) Fragment->Step1 SAR Expansion Step2 C4-Functionalization (Gatekeeper Interaction) Step1->Step2 Screen Kinase Panel Screening Step2->Screen Result_JAK Lead: JAK3 Selective (Cys909 Target) Screen->Result_JAK If Cys Reactive Result_Src Lead: Src/Abl Dual (Metastasis Block) Screen->Result_Src If Lipophilic

Caption: Optimization pathway converting the base fragment into selective JAK3 or Src inhibitors via SAR expansion.

References

  • Zhang, T., et al. (2020).[3] "Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors." Bioorganic Chemistry, 98, 103720.[3]

  • Schenone, S., et al. (2023).[7] "Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor." Pharmaceuticals, 16(7), 958.

  • Park, J., et al. (2020). "Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity." Bioorganic Chemistry, 101, 103901.[4]

  • Eurofins Discovery. "KinaseProfiler™ Assay Protocols." Eurofins Scientific.

Sources

Spectroscopic characterization and validation of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Spectroscopic Characterization and Analytical Validation of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the spectroscopic characterization and analytical method validation of this compound. The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its analogy to natural purines. This structural motif is integral to numerous compounds investigated as kinase inhibitors, anticancer agents, and treatments for autoimmune diseases.[1][2][3][4] Given its therapeutic potential, rigorous and unambiguous characterization is paramount for any derivative, including the title compound, to ensure its identity, purity, and quality for research and drug development.

This document moves beyond a simple recitation of data. It explains the causal reasoning behind the selection of analytical techniques, outlines self-validating experimental protocols grounded in authoritative standards, and provides a comparative analysis to guide researchers in their own experimental design.

Section 1: The Spectroscopic Signature of the Pyrazolo[3,4-d]pyrimidine Core

The structural identity of this compound is established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a definitive confirmation. While specific data for this exact molecule is consolidated from spectral knowledge of close analogs, the principles outlined below form the basis for its characterization.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

FT-IR spectroscopy is the first line of inquiry, providing a rapid fingerprint of the molecule's functional groups. The causality behind its use lies in its ability to detect the characteristic vibrational frequencies of specific chemical bonds. For this compound, the IR spectrum is expected to be dominated by absorptions corresponding to N-H, C-H, C=N, and C=C bonds.

Expected Vibrational Frequencies:

  • N-H Stretching: Two distinct bands are anticipated in the 3100-3500 cm⁻¹ region. A sharper, intense band corresponds to the N-H of the pyrazole ring, while broader bands arise from the symmetric and asymmetric stretching of the primary amine (-NH₂) group.[2][3][5]

  • C-H Stretching: Aromatic and methyl C-H stretches are expected just above and below 3000 cm⁻¹, respectively.

  • C=N and C=C Stretching: The "fingerprint region" (1400-1650 cm⁻¹) will contain a series of sharp absorption bands characteristic of the fused pyrimidine and pyrazole ring systems.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR is the most powerful technique for elucidating the precise molecular structure in solution. It provides information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms. Based on extensive data from related pyrazolo[3,4-d]pyrimidines, the following proton signals are predicted for the target molecule dissolved in a solvent like DMSO-d₆:[2][6][7][8]

  • Pyrazole N-H: A broad singlet, typically downfield (>12 ppm), due to its acidic nature.

  • Pyrimidine C-H: A sharp singlet in the aromatic region (δ 8.0-8.5 ppm).

  • Amine (-NH₂): A broad singlet that can vary in chemical shift depending on concentration and temperature, often appearing between δ 6.0-8.0 ppm.

  • Methyl (-CH₃): A sharp singlet, typically upfield (δ 2.5-3.0 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR by identifying all unique carbon environments.

  • Aromatic/Heteroaromatic Carbons: Multiple signals are expected in the δ 100-160 ppm range, corresponding to the carbons of the fused ring system.[2][6][7]

  • Methyl Carbon: A single signal in the upfield region (δ 10-20 ppm).

Mass Spectrometry (MS): The Definitive Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, serving as a final, crucial confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. For this compound (C₆H₇N₅), the expected monoisotopic mass is approximately 149.0701 g/mol .

The choice of ionization technique (e.g., Electrospray Ionization - ESI) is critical. ESI is a soft ionization method well-suited for polar, nitrogen-containing heterocyclic compounds, as it typically produces a strong protonated molecular ion peak [M+H]⁺ at m/z 150.0779.[9][10]

Section 2: A Comparative Guide to Analytical Methodologies

Researchers must choose the right tool for the right question. While spectroscopic methods identify the molecule, chromatographic techniques are essential for assessing its purity and quantifying its concentration.

Technique Primary Information Provided Key Advantage Limitation
FT-IR Functional GroupsRapid, non-destructive, inexpensiveLimited structural detail
NMR (¹H, ¹³C) Atom connectivity, molecular structureUnambiguous structural elucidationLower sensitivity, higher cost
Mass Spec. (MS) Molecular Weight, Elemental FormulaHigh sensitivity, definitive MWIsomers can be indistinguishable
HPLC-UV Purity, QuantificationHigh resolution, robust quantificationRequires a chromophore for UV detection
LC-MS Purity, Quantification, IdentificationCombines separation with high-sensitivity mass detectionHigher complexity and cost

High-Performance Liquid Chromatography (HPLC) is the industry standard for purity assessment and quantification of pharmaceutical compounds.[11][12] Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful analytical system capable of separating impurities and confirming their identity simultaneously.[9][13][14]

Section 3: A Self-Validating Framework for Analytical Methods

An analytical method is only as good as its validation. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide the authoritative framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[15][16] The objective of validation is to demonstrate that the method is reliable, reproducible, and accurate for the analysis of the target compound.[17][18]

Experimental Protocol: Validation of an HPLC-UV Method for Quantification

This protocol outlines the steps to validate a reverse-phase HPLC method for quantifying this compound. The causality for selecting these parameters is to build a self-validating system where each test confirms the method's reliability.

Step 1: Method Development & System Suitability

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and 20 mM Phosphate Buffer (pH 3.0) in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm (determined from a UV scan of the analyte).

  • System Suitability: Before each validation run, inject a standard solution five times. The relative standard deviation (%RSD) for peak area and retention time must be ≤ 2.0%. This ensures the chromatographic system is performing adequately.[15][19]

Step 2: Validation Parameter Assessment The following tests must be performed according to a pre-approved validation protocol.

Parameter Purpose (The "Why") Acceptance Criterion
Specificity To ensure the signal measured is only from the analyte, free from interference from impurities or matrix components.Peak purity analysis must pass; no co-eluting peaks at the analyte's retention time in a placebo/blank sample.
Linearity To demonstrate a direct, proportional relationship between concentration and instrument response.Correlation coefficient (R²) ≥ 0.999 over a range of 5-20 µg/mL.[18][19]
Accuracy To demonstrate the closeness of the measured value to the true value.Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision To demonstrate the method's consistency and reproducibility (repeatability and intermediate precision).%RSD ≤ 2.0% for multiple preparations and analyses.[19]
LOD The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
LOQ The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1; %RSD ≤ 10%.
Robustness To demonstrate the method's reliability when small, deliberate changes are made to method parameters (e.g., pH, flow rate).System suitability passes under all varied conditions; results remain within acceptable limits.

Section 4: Visualizing the Workflow

Diagrams help clarify complex processes and relationships, providing an at-a-glance understanding of the entire characterization and validation workflow.

G cluster_0 Structural Characterization cluster_1 Method Development & Validation Synthesis Synthesized Compound FTIR FT-IR Analysis (Functional Groups) Synthesis->FTIR NMR NMR (1H, 13C) (Connectivity) Synthesis->NMR MS HRMS (Molecular Weight) Synthesis->MS Structure Proposed Structure Confirmed FTIR->Structure NMR->Structure MS->Structure HPLC_Dev HPLC Method Development Structure->HPLC_Dev Purity Check & Standard Prep Validation ICH Q2(R2) Validation Protocol HPLC_Dev->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Validated_Method Validated Analytical Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Robustness->Validated_Method

Caption: Workflow for characterization and validation.

G cluster_0 Core Attributes cluster_1 Performance Limits cluster_2 Reliability Method {Validated Method} Accuracy Accuracy Closeness to True Value Method->Accuracy Precision Precision Agreement Between Measurements Method->Precision Linearity Linearity Proportional Response Method->Linearity Specificity Specificity Analyte Signal Purity Method->Specificity Robustness Robustness Resilience to Variation Method->Robustness Range Range Reliable Interval Linearity->Range LOD LOD Detection Limit Range->LOD LOQ LOQ Quantitation Limit Range->LOQ

Caption: Interrelation of ICH validation parameters.

References

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI.
  • Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry Handbook. n.d..
  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. PubMed.
  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021). Letters in Applied NanoBioScience.
  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (n.d.). PMC.
  • Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. (n.d.). PubMed.
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). CNR-IRIS.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). International Journal of ChemTech Research.
  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2025). Oriental Journal of Chemistry.
  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. (1992). PubMed.
  • development and validation of new uv spectroscopic methods for the estimation of lamivudine in. (2017). International Journal of Chemical and Pharmaceutical Analysis.
  • A Comparative Guide to Analytical Methods for the Characterization of Isothiochroman-6-amine. (2025). Benchchem.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). Journal of Food and Drug Analysis.
  • Quantitative analysis of heterocyclic aromatic amines in cooked meat using liquid-chromatography-atmospheric pressure chemical ionization tandem mass spectrometry. (n.d.). ResearchGate.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (2022). RSC Publishing. Available at:

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). European Medicines Agency.
  • Validation of the spectrophotometric method for the dosing of some combined capsule. (2021). ResearchGate.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). PMC.
  • Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis. (2020). PubMed.

Sources

Bioequivalence assessment of synthesized 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Bioequivalence Assessment of Synthesized 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Executive Summary & Strategic Context

This compound is a critical pharmacophore and scaffold often utilized in the development of Janus Kinase 3 (JAK3) inhibitors and other tyrosine kinase inhibitors (TKIs) targeting autoimmune disorders (e.g., Rheumatoid Arthritis) and B-cell malignancies.

In the context of drug development, "Bioequivalence (BE) Assessment" of a synthesized batch (Test) typically aims to demonstrate that its rate and extent of absorption are not statistically different from a Reference Standard (e.g., a primary clinical batch, an innovator product, or a validated reference material).[1]

Why This Matters: Synthesized pyrazolo-pyrimidines often exhibit Biopharmaceutics Classification System (BCS) Class II or IV characteristics (low solubility/permeability).[2] Minor variations in synthesis (e.g., solvent residues, polymorphs, particle size) can drastically alter dissolution and bioavailability, leading to therapeutic failure or toxicity. This guide provides a self-validating protocol to ensure your synthesized product matches the Reference.

Chemical & Physical Characterization (The Foundation)

Before initiating biological studies, the "Test" (Synthesized) and "Reference" materials must be chemically equivalent.

Solid-State Characterization

Polymorphism is the silent killer of bioequivalence in kinase inhibitors. Different crystal forms have different lattice energies, directly affecting solubility.

  • X-Ray Powder Diffraction (XRPD): Overlay diffractograms of Test vs. Reference.

    • Acceptance: Peak positions (

      
      ) must match within 
      
      
      
      .
  • Differential Scanning Calorimetry (DSC): Compare melting points and endothermic events.

    • Critical Insight: A shift in melting point

      
       suggests a different polymorph or lower purity.
      
Impurity Profiling

Process-related impurities (e.g., hydrazine derivatives from synthesis) can alter metabolic stability.

  • Method: HPLC-UV/Vis (or PDA).

  • Limit: Any single unknown impurity

    
    .
    

In Vitro Bioequivalence: Dissolution Profiling

For poorly soluble compounds like this compound, dissolution is often the rate-limiting step for absorption.

Experimental Protocol

Apparatus: USP Apparatus II (Paddle). Speed: 50 RPM (standard) or 75 RPM. Temperature:


.
Media Volume:  900 mL.

Dissolution Media Panel:

  • pH 1.2 (0.1N HCl): Simulates gastric environment.

  • pH 4.5 (Acetate Buffer): Simulates fed stomach/duodenum.

  • pH 6.8 (Phosphate Buffer): Simulates intestinal fluid.

  • QC Medium: Media with surfactant (e.g., 0.5% SLS) if solubility is extremely low, to ensure sink conditions.

Data Analysis: Similarity Factor ( )

To claim in vitro equivalence, calculate the


 score.


  • 
     : % Dissolved of Reference at time 
    
    
    
    .
  • 
     : % Dissolved of Test at time 
    
    
    
    .
  • Criteria:

    
     indicates equivalence.
    

In Vivo Bioequivalence Assessment

If in vitro data supports equivalence, proceed to in vivo PK studies.

Study Design
  • Subjects: Healthy adult volunteers (or Beagle dogs for pre-clinical bridging).

  • Design: Randomized, Single-Dose, Two-Period, Two-Sequence Crossover (

    
    ).
    
  • Washout Period:

    
     (Half-life) of the drug to prevent carryover.
    
  • Fasting/Fed: Conduct under fasting conditions initially. Food effect studies are required later due to the lipophilic nature of the scaffold.

Bioanalytical Method (LC-MS/MS)

Analyte: this compound.[3] Internal Standard (IS): Stable isotope-labeled analog (e.g.,


-labeled) or a structural analog (e.g., Tofacitinib).

Method Validation Parameters:

Parameter Acceptance Criteria

| Linearity (


)  | 

| | Accuracy |

of nominal conc. | | Precision (CV%) |

(20% at LLOQ) | | Matrix Effect | Consistent IS response in plasma |
Pharmacokinetic (PK) Endpoints

Calculate the following non-compartmental parameters:

  • 
     : Peak plasma concentration (Rate of absorption).
    
  • 
     : Area under the curve to last measurable time (Extent of absorption).
    
  • 
     : Time to peak concentration.
    
Statistical Criteria

The Test product is Bioequivalent if the 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) for


 and 

falls within 80.00% – 125.00% .

Visualizations & Logic Flows

Diagram 1: Mechanism of Action (JAK3 Pathway Context)

Understanding the target helps interpret PK/PD disconnects. This scaffold targets the ATP-binding site of JAK3.

JAK3_Pathway Ligand Cytokine (IL-2/IL-4) Receptor Cytokine Receptor Ligand->Receptor Binds JAK3 JAK3 Kinase (Target) Receptor->JAK3 Activates STAT STAT Protein JAK3->STAT Phosphorylates Molecule 3-Methyl-1H-pyrazolo [3,4-d]pyrimidin-6-amine (Inhibitor) Molecule->JAK3 Inhibits Phosphorylation (ATP Competition) STAT->STAT Dimerization Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocates

Caption: The synthesized molecule acts as an ATP-competitive inhibitor at the JAK3 kinase domain, blocking STAT phosphorylation and downstream immune signaling.[4]

Diagram 2: Bioequivalence Decision Workflow

A self-validating logic flow for your assessment.

BE_Workflow Start Start: Synthesized Batch Char Physicochemical Characterization (XRD, DSC, Purity) Start->Char Ref Identify Reference Standard Ref->Char Decision1 Polymorph Match? Char->Decision1 Reform Re-crystallize / Re-synthesize Decision1->Reform No Dissolution In Vitro Dissolution (pH 1.2, 4.5, 6.8) Decision1->Dissolution Yes Reform->Char Decision2 f2 > 50? Dissolution->Decision2 Formulate Adjust Particle Size / Excipients Decision2->Formulate No InVivo In Vivo PK Study (Rat/Dog/Human) Decision2->InVivo Yes Formulate->Dissolution Analysis Calculate 90% CI (AUC, Cmax) InVivo->Analysis Final Bioequivalence Established Analysis->Final 80-125%

Caption: Step-by-step decision tree for assessing bioequivalence, ensuring physicochemical compliance before expensive in vivo testing.

Comparison Table: Test vs. Reference

Use this template to report your findings.

ParameterReference Standard (Target)Synthesized Test ArticleStatus (Pass/Fail)
Purity (HPLC)

Must be

Polymorph (XRD) Form A (

: 10.5, 18.2, 22.1)
Must match Reference peaks
Solubility (pH 6.8) e.g.,

Within

of Ref
Dissolution (

)
e.g., 15 minsWithin

of Ref

(ng/mL)
Benchmark ValueRatio:


(ng.h/mL)
Benchmark ValueRatio:

References

  • Zhang, T., et al. (2020).[4] "Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors." Bioorganic Chemistry. Link

  • FDA Guidance for Industry. (2021). "Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA." Link

  • EMA Committee for Medicinal Products for Human Use. (2010). "Guideline on the Investigation of Bioequivalence." Link

  • Ambeed. "3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Product Sheet." (Reference for chemical structure verification). Link

  • Taniguchi, K., & Karin, M. (2018). "NF-κB, inflammation, immunity and cancer: coming of age." Nature Reviews Immunology. (Context for JAK/STAT pathway).[4] Link

Sources

Technical Deep Dive: Validating Target Engagement of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical framework for confirming the target engagement of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine , a structural isostere of the classic autophagy inhibitor 3-Methyladenine (3-MA) and a privileged scaffold for ATP-competitive kinase inhibition.[1][2]

Executive Summary & Compound Profile

This compound represents a critical class of purine-mimetic small molecules.[1][2] Structurally, it is the pyrazolo[3,4-d]pyrimidine isostere of 3-Methyladenine (3-MA) , a widely used but low-potency inhibitor of Class III PI3K (Vps34).[1][2]

Unlike 3-MA, which requires millimolar concentrations (5–10 mM) for efficacy—often leading to off-target effects on Class I PI3Ks and mTOR—the pyrazolo-scaffold offers potential for improved physicochemical properties and tighter ATP-pocket binding.[1][2] However, this increased potency necessitates rigorous Target Engagement (TE) validation to distinguish specific on-target efficacy from promiscuous kinase inhibition or cytotoxicity.[1][2]

Comparative Performance Matrix

This guide compares the validation of this compound against standard autophagy/kinase modulation tools.[1][2]

FeatureThis compound3-Methyladenine (3-MA)Wortmannin / Vps34-IN-1
Primary Mechanism ATP-Competitive Inhibition (Reversible)ATP-Competitive Inhibition (Reversible)Irreversible / Allosteric
Potency Range High µM to Low mM (Predicted)5 – 10 mM (Weak)nM (Potent)
Selectivity Risk High (Privileged Kinase Scaffold)Moderate (Class I/III PI3K overlap)High (Wortmannin is broad spectrum)
TE Validation Need Critical (To rule out polypharmacology)Low (Historical Precedent)Moderate (Well-characterized)
Solubility Moderate (DMSO soluble)High (Water soluble, requires heating)Low (Unstable in aqueous media)

Core Methodology: Confirming Target Engagement

To scientifically validate that this compound is engaging its intended target (putatively Vps34 or a specific kinase) inside living cells, we employ a biophysical-functional triangulation strategy.[1][2]

Method A: Cellular Thermal Shift Assay (CETSA) – The Gold Standard

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (


).[1][2] This method confirms physical binding in the complex cellular milieu, independent of downstream signaling.[1][2]
Protocol: Intact Cell CETSA
  • Cell Seeding: Seed cells (e.g., HeLa or U2OS) in 6-well plates to reach 80% confluency.

  • Treatment:

    • Experimental: Treat with this compound (e.g., 100 µM) for 1 hour.

    • Control: Treat with DMSO (Vehicle) for 1 hour.

  • Harvest & Resuspend: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors. Divide into 10 aliquots (50 µL each) per condition.

  • Thermal Challenge: Heat each aliquot to a distinct temperature (gradient: 40°C to 67°C) for 3 minutes using a PCR thermocycler.

  • Lysis: Cool samples at RT for 3 min. Add lysis buffer (with NP-40) and perform 3 freeze-thaw cycles (Liquid

    
     / 25°C).
    
  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Analyze the supernatant via Western Blot targeting the specific kinase (e.g., Vps34, mTOR, or Akt).[1][2]

Data Interpretation:

  • Plot the fraction of soluble protein (y-axis) vs. Temperature (x-axis).[1][2]

  • A right-shift in the curve (

    
    C) confirms direct target engagement.[1][2]
    
Method B: Functional Autophagy Flux (LC3-II Turnover)

Principle: If the compound inhibits Vps34 (like its analog 3-MA), it should block the formation of autophagosomes.[1][2] This is measured by the ratio of LC3-II (lipidated) to LC3-I, specifically under "clamped" conditions.[1][2]

Protocol: Bafilomycin A1 Clamp[1][2]
  • Treatment Groups:

    • Vehicle (DMSO)[1][2]

    • Compound (Timecourse: 2h, 4h, 6h)[1][2]

    • Starvation (Positive Control): EBSS media for 2h (Induces autophagy).

    • Flux Clamp: Add Bafilomycin A1 (100 nM) during the last 2 hours of treatment.[1][2]

  • Lysis: Lyse cells in RIPA buffer.

  • Western Blot: Probe for LC3B and p62/SQSTM1 .

  • Result:

    • Inhibition (Vps34-like): Reduced LC3-II levels even in the presence of starvation, similar to 3-MA.[1][2]

    • Induction: Increased LC3-II accumulation.[1][2]

Visualization of Mechanism & Workflow

Mechanism of Action: ATP Competition

The following diagram illustrates the competitive binding mechanism of the pyrazolo-pyrimidine scaffold at the kinase hinge region.[1][2]

MOA ATP ATP (Endogenous) Target Target Kinase (e.g., Vps34/mTOR) ATP->Target Binds Hinge Compound 3-Methyl-1H-pyrazolo [3,4-d]pyrimidin-6-amine Compound->Target Competes (H-bonds) Complex_Active Active Kinase (Phosphorylation) Target->Complex_Active + Substrate Complex_Blocked Inactive Complex (No Signaling) Target->Complex_Blocked + Compound

Caption: Competitive displacement of ATP by the pyrazolo-pyrimidine scaffold at the kinase active site.[1][2]

CETSA Experimental Workflow

This flowchart outlines the critical steps for the Cellular Thermal Shift Assay.

CETSA Step1 1. Live Cell Treatment (Compound vs DMSO) Step2 2. Aliquot & Heat (40°C - 67°C Gradient) Step1->Step2 Step3 3. Cell Lysis (Freeze-Thaw) Step2->Step3 Step4 4. Centrifugation (Remove Denatured Protein) Step3->Step4 Step5 5. Western Blot (Quantify Soluble Fraction) Step4->Step5

Caption: Step-by-step workflow for CETSA to validate physical target binding in intact cells.

References

  • Jafari, R., et al. (2014).[1][2] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][2] Science, 344(6182), 412-415.[1][2] Link[1][2]

  • Klionsky, D. J., et al. (2021).[1][2] "Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)." Autophagy, 17(1), 1-382.[1][2] Link[1][2]

  • Robers, M. B., et al. (2011).[1][2] "Target engagement and drug residence time can be observed in living cells with BRET."[1][2] Nature Communications, 6, 10091.[1][2] Link[1][2]

  • Wu, Y. T., et al. (2010).[1][2] "Dual role of 3-methyladenine in modulation of autophagy via different temporal patterns of inhibition on class I and III phosphoinositide 3-kinase."[1][2] Journal of Biological Chemistry, 285(14), 10850-10861.[1][2] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine belongs to a class of bioactive heterocyclic amines often utilized as scaffolds for kinase inhibitors (e.g., EGFR inhibitors). While specific toxicological data for this exact isomer is less common than its 4-amine adenine-mimic counterparts, its structural properties dictate that it be handled as a Potent Bioactive Compound .

Core Hazard Profile (Class-Based Prediction):

  • Bioactivity: High potential for specific enzymatic inhibition. Treat as a potential reproductive toxin or specific organ toxicant until fully characterized.

  • Physical State: Solid powder. Dust inhalation is the primary exposure vector.

  • Chemical Hazards:

    • H302: Harmful if swallowed.[1]

    • H315/H319: Causes skin and serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent permeation and cross-contamination. Do not rely on standard "lab basics"; this compound requires an elevated containment strategy due to its nitrogenous heterocyclic nature and potential bioactivity.

PPE ComponentSpecificationOperational Rationale (Causality)
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil)Permeation Defense: Pyrazolopyrimidines can be solubilized by skin oils. Double gloving creates a sacrificial outer layer. Visual Indicator: Use contrasting colors (e.g., Blue inner, Purple outer) to immediately spot tears.
Respiratory N95 (Minimum) or P100 Mandatory if outside Fume HoodParticle Size: Micronized powders behave like fluids. Electrostatic forces can cause particles to "jump" during weighing. Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Mucosal Protection: Safety glasses are insufficient against airborne dust or splashes during solubilization. Goggles seal the orbital area against amine vapors.
Body Defense Lab Coat (Buttoned) + Tyvek Sleeves Wrist Gap Closure: The gap between the glove and lab coat cuff is the #1 site of contamination. Tyvek sleeves bridge this gap and prevent sleeve saturation.
Engineering Class II Biological Safety Cabinet or Chemical Fume Hood Primary Containment: PPE is the last line of defense. All open handling (weighing, solvation) must occur under negative pressure.
Operational Protocol: Safe Handling Lifecycle

This protocol enforces a "Zero-Contact" methodology.

Phase A: Preparation & Donning
  • Verify Engineering Controls: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Donning Sequence:

    • Wash hands.[2][3][4][5]

    • Don inner gloves.

    • Don Tyvek sleeves (tuck under lab coat cuff).

    • Don outer gloves (pull over Tyvek sleeve).

    • Self-Check: Verify no skin is exposed at the wrists.

Phase B: Weighing & Solubilization (Critical Risk)
  • Static Control: Use an anti-static gun or bar inside the hood before opening the vial. Pyrazolopyrimidines are prone to static charge, causing powder to disperse unexpectedly.

  • Solvent Addition: When adding solvent (e.g., DMSO or Ethanol), add it slowly down the side of the vial to prevent aerosolization of the powder.

  • Tool Hygiene: Dispose of weighing spatulas immediately into a solid waste container inside the hood. Do not remove contaminated tools from the hood.

Phase C: Decontamination & Doffing
  • Primary Decon: Wipe down the work surface with a 10% Bleach solution followed by 70% Ethanol . The bleach helps oxidize the amine functionality, reducing potency.

  • Doffing Sequence (to prevent secondary exposure):

    • Remove outer gloves (turn inside out).

    • Remove goggles (handle by straps only).

    • Remove Tyvek sleeves.

    • Remove lab coat.

    • Remove inner gloves.

    • Immediate Wash: Wash hands with soap and cool water (warm water opens pores).

Waste Disposal & Logistics

Proper disposal prevents environmental contamination and downstream hazards for waste handlers.

Waste StreamCompositionDisposal Method
Solid Hazardous Contaminated gloves, Tyvek sleeves, weighing boats, paper towels.Double-bag in clear polyethylene bags. Label as "Toxic Solid - Bioactive Amine" . Incineration recommended.
Liquid Organic Solutions in DMSO, Ethanol, or Methanol.Segregate into "Halogen-Free Organic Solvents" (unless halogenated solvents were used). Ensure pH is neutral; amines can react exothermically with acid waste streams.
Sharps/Glass Vials, pipettes.Hard-walled sharps container. Do not rinse vials; dispose of them as trace-contaminated hazardous waste.
Visual Workflow: Safety Logic Map

The following diagram illustrates the critical decision points and safety barriers in the handling process.

SafetyProtocol Risk Risk Assessment (Bioactive Amine) PPE PPE Donning (Double Glove + Sleeves) Risk->PPE Define Barriers Hood Engineering Control (Fume Hood / Neg Pressure) PPE->Hood Enter Zone Handle Handling (Weighing/Solvation) Hood->Handle Containment Handle->Risk Spill/Exposure (Re-evaluate) Decon Decontamination (Bleach -> Ethanol) Handle->Decon Post-Task Waste Disposal (Incineration Stream) Decon->Waste Segregation

Figure 1: Operational Safety Lifecycle for handling potent pyrazolopyrimidine derivatives.

Emergency Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Do not use solvents (ethanol/DMSO) to wipe skin; this drives the chemical deeper. Wash with soap and copious amounts of water for 15 minutes.

  • Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids. Consult an ophthalmologist.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 94753, 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (Used as structural surrogate for hazard class). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.